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  • Product: (2,4-Dimethoxyphenyl)(phenyl)methanone
  • CAS: 3555-84-8

Core Science & Biosynthesis

Foundational

NMR and IR spectroscopic reference data for (2,4-Dimethoxyphenyl)(phenyl)methanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the compound (2,4-Dimethoxyphenyl)(phenyl)methanone. As a valuable tool in synthetic chemistry and drug development, a thorough understanding of its spectral characteristics is crucial for identification, purity assessment, and structural elucidation. This document, intended for researchers and professionals in the chemical sciences, offers a detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra, including experimental protocols and in-depth data interpretation.

Introduction

(2,4-Dimethoxyphenyl)(phenyl)methanone, also known as 2,4-dimethoxybenzophenone, is a substituted aromatic ketone. Its molecular structure, consisting of a phenyl ring and a dimethoxy-substituted phenyl ring linked by a carbonyl group, gives rise to a unique spectroscopic fingerprint. This guide will delve into the characteristic signals and absorption bands that define this molecule, providing a foundational reference for its analysis.

Molecular Structure

The structural formula of (2,4-Dimethoxyphenyl)(phenyl)methanone is C₁₅H₁₄O₃. For clarity in spectral assignments, the atoms are numbered as illustrated in the following diagram.

Figure 1: Molecular structure of (2,4-Dimethoxyphenyl)(phenyl)methanone with atom numbering for spectral assignments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: IR Spectroscopy

A standard protocol for acquiring the IR spectrum of a solid sample like (2,4-Dimethoxyphenyl)(phenyl)methanone is the KBr pellet method.

IR_Spectroscopy_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_Analysis Data Analysis start Start grind Grind Sample with KBr start->grind press Press into a Pellet grind->press place Place Pellet in Spectrometer press->place acquire Acquire Spectrum place->acquire process Process Data (FT) acquire->process interpret Interpret Spectrum process->interpret end End interpret->end

Figure 2: Workflow for acquiring an IR spectrum using the KBr pellet method.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer. Sample Preparation:

  • A small amount of the solid sample (approximately 1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Data Acquisition:

  • The KBr pellet is placed in the sample holder of the FTIR spectrometer.

  • A background spectrum of the empty sample holder is recorded.

  • The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹. Data Processing: The interferogram is Fourier-transformed to produce the final IR spectrum.

IR Spectral Data and Interpretation

The IR spectrum of (2,4-Dimethoxyphenyl)(phenyl)methanone exhibits several characteristic absorption bands that correspond to its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3060-3000MediumC-H stretching (aromatic)
~2960-2840MediumC-H stretching (methyl)
~1650StrongC=O stretching (ketone)
~1600, ~1580, ~1500Medium-StrongC=C stretching (aromatic rings)
~1270, ~1030StrongC-O stretching (aryl ethers)
~840, ~760, ~700StrongC-H out-of-plane bending (aromatic substitution)

Interpretation:

  • The strong absorption band around 1650 cm⁻¹ is highly characteristic of the carbonyl (C=O) stretching vibration of the ketone functional group. Its position indicates conjugation with the aromatic rings.

  • The bands in the 3060-3000 cm⁻¹ region are attributed to the C-H stretching vibrations of the aromatic protons.

  • The absorptions in the 2960-2840 cm⁻¹ range are due to the C-H stretching of the two methoxy groups.

  • The multiple sharp peaks between 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the C=C stretching vibrations within the two aromatic rings.

  • The strong absorptions around 1270 cm⁻¹ and 1030 cm⁻¹ are indicative of the C-O stretching vibrations of the aryl ether linkages of the methoxy groups.

  • The strong bands in the fingerprint region (below 1000 cm⁻¹) at approximately 840 cm⁻¹, 760 cm⁻¹, and 700 cm⁻¹ are due to the out-of-plane C-H bending vibrations of the substituted aromatic rings, which can provide information about the substitution patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Spectroscopy

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra.

NMR_Spectroscopy_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_Analysis Data Analysis start Start dissolve Dissolve Sample in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Tube into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_nmr Acquire NMR Data lock_shim->acquire_nmr process_ft Process FID (FT) acquire_nmr->process_ft analyze_spectrum Analyze Spectrum process_ft->analyze_spectrum end End analyze_spectrum->end

Figure 3: General workflow for NMR sample preparation and data acquisition.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher). Sample Preparation:

  • Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • A small amount of an internal standard, such as tetramethylsilane (TMS), may be added (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube. Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.7m2HH-2'', H-6''
~7.6-7.4m3HH-3'', H-4'', H-5''
~7.4d1HH-6'
~6.5dd1HH-5'
~6.4d1HH-3'
~3.8s3HOCH₃ at C-4'
~3.7s3HOCH₃ at C-2'

Interpretation:

  • The signals in the aromatic region (~7.8-6.4 ppm ) correspond to the protons on the two phenyl rings.

  • The multiplet at ~7.8-7.7 ppm , integrating to 2 protons, is assigned to the ortho protons (H-2'', H-6'') of the unsubstituted phenyl ring, which are deshielded by the adjacent carbonyl group.

  • The multiplet at ~7.6-7.4 ppm , integrating to 3 protons, corresponds to the meta (H-3'', H-5'') and para (H-4'') protons of the unsubstituted phenyl ring.

  • The downfield doublet at ~7.4 ppm is assigned to the H-6' proton on the dimethoxy-substituted ring, which is ortho to the carbonyl group and is thus deshielded.

  • The doublet of doublets at ~6.5 ppm and the doublet at ~6.4 ppm are assigned to the H-5' and H-3' protons, respectively. These protons are shielded by the electron-donating methoxy groups.

  • The two sharp singlets at ~3.8 ppm and ~3.7 ppm , each integrating to 3 protons, are characteristic of the two methoxy groups. The slight difference in their chemical shifts is due to their different positions on the aromatic ring.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~195C=O (ketone)
~163C-4'
~159C-2'
~138C-1''
~133C-6'
~132C-4''
~130C-2'', C-6''
~128C-3'', C-5''
~122C-1'
~105C-5'
~98C-3'
~56OCH₃
~55OCH₃

Interpretation:

  • The signal at the most downfield position, around ~195 ppm , is characteristic of the carbonyl carbon of the ketone.

  • The signals at ~163 ppm and ~159 ppm are assigned to the aromatic carbons C-4' and C-2', respectively, which are attached to the electron-donating methoxy groups and are therefore significantly shielded.

  • The signals in the range of ~138-128 ppm correspond to the other aromatic carbons. The quaternary carbon C-1'' appears around ~138 ppm .

  • The signals for the protonated aromatic carbons of the unsubstituted phenyl ring (C-2''/C-6'', C-3''/C-5'', and C-4'') appear around ~130 ppm , ~128 ppm , and ~132 ppm , respectively.

  • The carbon C-6' of the substituted ring is observed around ~133 ppm .

  • The quaternary carbon C-1' is found at approximately ~122 ppm .

  • The highly shielded aromatic carbons C-5' and C-3' appear at ~105 ppm and ~98 ppm , respectively, due to the strong electron-donating effect of the methoxy groups.

  • The two signals for the methoxy carbons are observed at around ~56 ppm and ~55 ppm .

Conclusion

The NMR and IR spectroscopic data presented in this guide provide a detailed and reliable reference for the characterization of (2,4-Dimethoxyphenyl)(phenyl)methanone. The combination of these techniques allows for the unambiguous identification of the compound's functional groups and the elucidation of its complete molecular structure. This information is invaluable for quality control in synthetic processes and for the structural verification of this compound in various research and development applications.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. (2,4-Dimethoxyphenyl)(phenyl)methanone. National Center for Biotechnology Information. [Link]

Exploratory

Chemical structure and physical properties of 2,4-dimethoxybenzophenone

An In-Depth Technical Guide to 2,4-Dimethoxybenzophenone: Structure, Properties, and Applications Abstract This technical guide provides a comprehensive overview of 2,4-dimethoxybenzophenone (CAS No: 3555-84-8), a key or...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,4-Dimethoxybenzophenone: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethoxybenzophenone (CAS No: 3555-84-8), a key organic compound with significant applications in industrial and research settings. As a substituted benzophenone, its unique electronic and steric properties make it a valuable photosensitizer, a UV absorber, and a versatile building block in medicinal chemistry. This document details its chemical structure, physicochemical properties, a validated synthesis protocol, and methods for its spectroscopic characterization. Furthermore, it explores its principal applications, offering field-proven insights for researchers, scientists, and drug development professionals. The guide is structured to provide not only technical data but also the causal reasoning behind experimental methodologies, ensuring both accuracy and practical utility.

Chemical Identity and Structure

2,4-Dimethoxybenzophenone is an aromatic ketone characterized by a central carbonyl group linking a phenyl ring and a dimethoxy-substituted phenyl ring. The strategic placement of the two methoxy groups at the 2- and 4-positions significantly influences the molecule's reactivity, electronic properties, and steric hindrance.

1.1. Nomenclature and Chemical Identifiers

  • Systematic IUPAC Name : (2,4-dimethoxyphenyl)(phenyl)methanone

  • Common Name : 2,4-Dimethoxybenzophenone

  • CAS Number : 3555-84-8[1]

  • Molecular Formula : C₁₅H₁₄O₃[2]

  • Molecular Weight : 242.27 g/mol [2]

1.2. Molecular Structure Analysis

The structure consists of a benzoyl group attached to a 1,3-dimethoxybenzene moiety. The methoxy group at the ortho position (C2) can sterically interact with the carbonyl group, influencing the dihedral angle between the two aromatic rings. The methoxy group at the para position (C4) acts as a strong electron-donating group, increasing the electron density of that ring system. This electronic asymmetry is fundamental to its photochemical behavior and reactivity.

Caption: Chemical structure of (2,4-dimethoxyphenyl)(phenyl)methanone.

Physicochemical Properties

The physical properties of 2,4-dimethoxybenzophenone are summarized below. These characteristics are critical for determining appropriate solvents for reactions, purification, and formulation.

PropertyValueSource(s)
Appearance White or colorless powder/crystal
Melting Point 96.0 to 100.0 °C[3]
Boiling Point 409.9 °C at 760 mmHg[3]
Density 1.123 g/cm³[3]
Solubility Insoluble in water; soluble in ethanol, chloroform, and ethyl acetate.[4]
Topological Polar Surface Area 35.5 Ų[2]
LogP 2.93[3]

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of 2,4-dimethoxybenzophenone is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution provides a direct route to the target molecule.

3.1. Synthetic Pathway: Friedel-Crafts Acylation

The synthesis involves the reaction of benzoic acid with 1,3-dimethoxybenzene.[1] Polyphosphoric acid (PPA) is employed as both the catalyst and the solvent. PPA is a strong protic acid and a dehydrating agent, which activates the carboxylic acid to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich 1,3-dimethoxybenzene ring, which is highly activated towards electrophilic substitution due to the two electron-donating methoxy groups. The reaction proceeds with high regioselectivity, with acylation occurring at the position para to one methoxy group and ortho to the other, which is the most sterically accessible and electronically activated site.

3.2. Detailed Experimental Protocol: Synthesis

  • Reagents and Equipment : 1,3-dimethoxybenzene, benzoic acid, polyphosphoric acid (PPA), crushed ice, sodium bicarbonate solution (5% w/v), round-bottom flask, magnetic stirrer, heating mantle, and standard glassware for extraction and filtration.

  • Step 1: Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 1,3-dimethoxybenzene (1.0 eq) and benzoic acid (1.1 eq).

  • Step 2: Addition of Catalyst : Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of benzoic acid) to the flask. The PPA acts as both the solvent and catalyst.

  • Step 3: Reaction Conditions : Heat the mixture to 90 °C with vigorous stirring. Maintain this temperature for 8 hours to ensure the reaction goes to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 4: Quenching : After completion, cool the reaction mixture to room temperature. Cautiously pour the viscous mixture onto a large beaker of crushed ice with stirring. This hydrolyzes the PPA and precipitates the crude product.

  • Step 5: Neutralization and Isolation : Stir the slurry until all the ice has melted. The product will be a solid suspension. Neutralize the acidic solution by slowly adding a 5% aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Step 6: Product Collection : Collect the crude solid product by vacuum filtration. Wash the solid with copious amounts of cold water to remove any inorganic salts.

3.3. Purification Methodology

The crude product is best purified by recrystallization. Ethanol is a suitable solvent.[4] Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified white crystals by vacuum filtration and dry them in a vacuum oven. The purity can be confirmed by measuring the melting point and through spectroscopic analysis.

3.4. Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 2,4-dimethoxybenzophenone.

Spectroscopic Characterization

Validation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecular structure.

TechniqueExpected Characteristics
¹H NMR Aromatic protons on the unsubstituted ring (approx. 7.4-7.8 ppm). Aromatic protons on the substituted ring (approx. 6.4-7.3 ppm) with characteristic splitting patterns. Two distinct singlets for the two methoxy groups (approx. 3.8 ppm).
¹³C NMR Carbonyl carbon signal (approx. 195 ppm). Aromatic carbon signals (approx. 110-165 ppm). Two methoxy carbon signals (approx. 55-56 ppm).
IR Spectroscopy Strong C=O (ketone) stretch around 1650-1680 cm⁻¹. C-O (ether) stretches around 1250 cm⁻¹ and 1020 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹.
Mass Spec. (EI) Molecular ion peak (M⁺) at m/z = 242. Key fragment ions corresponding to the benzoyl cation (m/z = 105) and the 2,4-dimethoxybenzoyl cation (m/z = 165).

4.1. General Protocol for Spectroscopic Analysis

This protocol ensures reproducible and high-quality data for structural verification.

  • Objective : To confirm the chemical structure and assess the purity of the synthesized 2,4-dimethoxybenzophenone.

  • Methodology :

    • Sample Preparation :

      • For NMR: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

      • For IR: Prepare a thin film on a salt plate (if sample is oily) or prepare a KBr pellet containing ~1% of the sample.

      • For MS: Prepare a dilute solution in a volatile solvent like methanol or dichloromethane.

    • Instrumentation & Acquisition :

      • NMR : Acquire ¹H and ¹³C spectra on a 300 MHz or higher spectrometer. Use standard acquisition parameters.[5]

      • IR : Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.[6]

      • MS : Analyze using a mass spectrometer with an Electron Ionization (EI) source.[5]

    • Data Processing & Interpretation :

      • Process the raw data (FID for NMR, interferogram for IR).

      • Reference NMR spectra to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

      • Identify key peaks in the IR spectrum and assign them to functional groups.

      • Determine the molecular weight from the MS molecular ion peak and analyze the fragmentation pattern to confirm the structure.

  • Validation : The combined data from these techniques should be self-consistent and match the expected values for 2,4-dimethoxybenzophenone, confirming the successful synthesis of the target molecule.

Key Applications in Research and Development

The unique structure of 2,4-dimethoxybenzophenone makes it a valuable tool in several scientific domains.

5.1. Role as a Photosensitizer and Photocatalyst

Like many benzophenone derivatives, 2,4-dimethoxybenzophenone can act as a photosensitizer.[7][8] Upon absorption of UV light, it can be promoted to an excited triplet state. This high-energy state can then transfer its energy to other molecules, initiating photochemical reactions.[9] This property is exploited in organic synthesis and polymer chemistry. For example, it has been used as a photocatalyst that absorbs in the UVA region to mediate photodecarboxylation reactions, offering a milder alternative to high-energy UVB light.[10] Photosensitizers are crucial in photodynamic therapy and for initiating photopolymerization processes.[11]

5.2. Utility as a Scaffold in Medicinal Chemistry

The benzophenone scaffold is a "ubiquitous structure" found in numerous biologically active natural products and synthetic drugs.[12] It serves as a rigid core from which various functional groups can be appended to interact with biological targets. Specifically, novel molecules containing a 2,4-dimethoxybenzophenone core conjugated with piperidine have been synthesized and shown to possess significant antileukemic activities against human leukemic cell lines, with IC50 values in the low micromolar range.[12] This highlights its potential as a foundational structure for the development of new therapeutic agents.

5.3. Application as a UV Absorber

Benzophenones are widely used as UV absorbers to protect materials from photodegradation.[13] While other derivatives like 2,2'-dihydroxy-4,4'-dimethoxybenzophenone are more common in sunscreens and plastics, the fundamental chromophore in 2,4-dimethoxybenzophenone allows it to absorb UV radiation effectively.[14][15] The absorbed energy is dissipated harmlessly as heat, preventing the UV rays from breaking chemical bonds in the material being protected.

Safety and Handling

According to notified classifications, 2,4-dimethoxybenzophenone presents moderate hazards.

  • GHS Hazard Classification :

    • Skin Irritation (Category 2)[16]

    • Eye Irritation (Category 2)[16]

  • Precautionary Measures :

    • Handling : Handle in a well-ventilated area or with local exhaust ventilation. Avoid generating dust. Wash hands thoroughly after handling.[17]

    • Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields, and a lab coat.[17]

    • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[18]

    • Incompatible Materials : Strong oxidizing and reducing agents.[18]

Conclusion

2,4-Dimethoxybenzophenone is a compound of significant scientific and commercial interest. Its well-defined synthesis, distinct spectroscopic signature, and versatile chemical properties make it a valuable asset in multiple fields. Its role as a photosensitizer enables novel photochemical transformations, while its utility as a scaffold in medicinal chemistry continues to yield promising bioactive compounds. This guide provides the foundational technical knowledge required for researchers and developers to effectively synthesize, characterize, and utilize 2,4-dimethoxybenzophenone in their work.

References

  • PubChem. "2,4-Dimethoxy-4'-hydroxybenzophenone | C15H14O4 | CID 688628". Available at: [Link]

  • PubChemLite. "2,4'-dimethoxybenzophenone (C15H14O3)". Available at: [Link]

  • Patsnap. "Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Eureka". Available at: [Link]

  • NextSDS. "2,4'-Dimethoxybenzophenone — Chemical Substance Information". Available at: [Link]

  • Macromolecules. "Photophysical and Photochemical Properties of Poly(2-hydroxy-3-allyl-4,4'-dimethoxybenzophenone-co-methyl methacrylate)". Available at: [Link]

  • Patsnap. "CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone". Available at: [Link]

  • Google Patents. "CN102329207A - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone".
  • NINGBO INNO PHARMCHEM CO.,LTD. "Optimizing Synthesis: The Role of 2,4-Dimethoxy-4'-Hydroxybenzophenone". Available at: [Link]

  • PMC. "Benzophenone: a ubiquitous scaffold in medicinal chemistry". Available at: [Link]

  • PubMed. "Photosensitizing properties of compounds related to benzophenone". Available at: [Link]

  • NIST WebBook. "4,4'-Dimethoxybenzophenone". Available at: [Link]

  • ChemBK. "2,2'-Dihydroxy-4,4'-dimethoxybenzophenone". Available at: [Link]

  • ResearchGate. "Photophysical properties of dioctyl 4-methoxybenzylidenemalonate: UV-B absorber | Request PDF". Available at: [Link]

  • MDPI. "Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone". Available at: [Link]

  • Oelgemöller, M. "Photosensitized addition of isopropanol to furanones in a 365 nm UV-LED microchip". Available at: [Link]

  • Beilstein Journals. "Microphotochemistry: 4,4'-Dimethoxybenzophenone mediated photodecarboxylation reactions involving phthalimides". Available at: [Link]

  • PubMed. "Photosensitizing drugs containing the benzophenone chromophore". Available at: [Link]

  • PubMed. "Design, synthesis, and anticancer properties of 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone and analogues". Available at: [Link]

  • PubChem. "Benzophenone-6 | C15H14O5 | CID 8570". Available at: [Link]

  • PMC. "Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)". Available at: [Link]

  • ResearchGate. "(PDF) Synthesis, spectroscopic characterization, crystal structures, and theoretical studies of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and (E)". Available at: [Link]

  • PubChem. "4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032". Available at: [Link]

  • International Journal of Medical Research and Pharmaceutical Sciences. "REVIEW IN (NMR and UV-VIS) SPECTRA". Available at: [Link]

  • University Course Material. "Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis". Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of (2,4-Dimethoxyphenyl)(phenyl)methanone in Organic Solvents

Introduction: Understanding the Significance of Solubility in a Scientific Context (2,4-Dimethoxyphenyl)(phenyl)methanone, a benzophenone derivative, is a compound of interest in various fields, including organic synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Significance of Solubility in a Scientific Context

(2,4-Dimethoxyphenyl)(phenyl)methanone, a benzophenone derivative, is a compound of interest in various fields, including organic synthesis and medicinal chemistry.[1] Its utility in these applications is fundamentally linked to its solubility profile. The ability to dissolve a compound in a suitable solvent is a critical first step in many experimental and manufacturing processes, including reaction chemistry, purification, and formulation.[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility in a range of organic solvents is paramount for efficient and effective workflow development.

This technical guide provides an in-depth analysis of the expected solubility profile of (2,4-Dimethoxyphenyl)(phenyl)methanone. Due to a scarcity of publicly available quantitative solubility data for this specific isomer, this guide leverages experimental data for the closely related structural isomer, 4,4'-Dimethoxybenzophenone, to provide a scientifically grounded estimation of its solubility behavior.[3] This approach, combined with theoretical principles of solubility, offers a robust framework for solvent selection and experimental design.

Estimated Solubility Profile of (2,4-Dimethoxyphenyl)(phenyl)methanone

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. (2,4-Dimethoxyphenyl)(phenyl)methanone is a moderately polar molecule, and its solubility is expected to vary across different organic solvents.

Table 1: Experimental Mole Fraction Solubility (x1) of 4,4'-Dimethoxybenzophenone in Various Organic Solvents at Different Temperatures (K)[3]

Temperature (K)MethanolEthanolIsopropanoln-ButanolEthyl AcetateAcetonitrileAcetoneToluenen-HexaneCyclohexane
293.15 0.001990.003510.004920.006880.045620.048910.123410.158920.000790.00112
298.15 0.002530.004450.006230.008680.056120.060180.147830.189110.000980.00141
303.15 0.003190.005610.007850.010910.068410.073210.175890.223830.001220.00176
308.15 0.004010.007040.009860.013680.082710.088310.208110.263610.001510.00219
313.15 0.005020.008820.012340.017120.099320.105820.245010.309020.001860.00272
318.15 0.006260.011030.015420.021380.118530.126130.287110.360630.002280.00336
323.15 0.007790.013750.019220.026640.140610.149610.334920.418910.002810.00415
328.15 0.009660.017080.023880.033120.165820.176620.388910.484310.003460.00511
333.15 0.011950.021160.029610.041090.194410.207510.449530.557320.004260.00629

Based on this data and theoretical considerations, the expected solubility profile of (2,4-Dimethoxyphenyl)(phenyl)methanone is as follows:

  • High Solubility: Expected in chlorinated solvents like dichloromethane and chloroform, and in aromatic hydrocarbons such as toluene and benzene. Acetone is also anticipated to be an excellent solvent.

  • Moderate Solubility: Expected in esters like ethyl acetate and ketones with longer alkyl chains.

  • Lower Solubility: Expected in polar protic solvents such as methanol, ethanol, and other alcohols.

  • Insoluble: Expected to be practically insoluble in nonpolar aliphatic hydrocarbons like hexane and cyclohexane, and in water.

The slight difference in the position of the methoxy groups between the 2,4- and 4,4- isomers may lead to minor variations in solubility due to differences in crystal lattice energy and molecular dipole moment. However, the overall trend is expected to be very similar.

Hansen Solubility Parameters: A Predictive Tool

Hansen Solubility Parameters (HSPs) provide a more nuanced method for predicting solubility by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4] The principle is that substances with similar HSPs are likely to be soluble in one another. While experimentally determined HSPs for (2,4-Dimethoxyphenyl)(phenyl)methanone are not available, they can be estimated using group contribution methods. By comparing the estimated HSPs of the solute with the known HSPs of various solvents, a more refined prediction of solubility can be achieved.[5]

Experimental Protocol for Determining the Solubility of (2,4-Dimethoxyphenyl)(phenyl)methanone

For researchers requiring precise solubility data, the following detailed protocol outlines the equilibrium shake-flask method, a widely accepted and reliable technique for determining thermodynamic solubility.[6][7]

Materials and Equipment
  • (2,4-Dimethoxyphenyl)(phenyl)methanone (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess (2,4-Dimethoxyphenyl)(phenyl)methanone B Add to a known volume of solvent in a sealed vial A->B Step 1 C Place on orbital shaker at a constant temperature B->C Step 2 D Equilibrate for 24-48 hours C->D Step 3 E Allow solid to settle D->E Step 4 F Withdraw an aliquot of the supernatant E->F Step 5 G Filter through a 0.22 µm syringe filter F->G Step 6 H Dilute the filtrate with the solvent G->H Step 7 I Analyze by HPLC or UV-Vis spectroscopy H->I Step 8 K Determine the concentration of the saturated solution I->K Step 9 J Prepare a standard calibration curve J->K L Calculate solubility (e.g., in g/100mL or mol/L) K->L Step 10 caption Figure 1: Experimental workflow for solubility determination.

Caption: Figure 1: A step-by-step workflow for the experimental determination of solubility using the shake-flask method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of (2,4-Dimethoxyphenyl)(phenyl)methanone to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate with controlled temperature.

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[8] The time required may vary depending on the solvent and should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis by HPLC or UV-Vis Spectroscopy:

    • HPLC Method: Develop a suitable HPLC method for the quantification of (2,4-Dimethoxyphenyl)(phenyl)methanone.[9][10] This typically involves selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

    • UV-Vis Spectroscopy Method: Determine the wavelength of maximum absorbance (λmax) for (2,4-Dimethoxyphenyl)(phenyl)methanone in the chosen solvent.[4][11]

    • Prepare a series of standard solutions of known concentrations and generate a calibration curve.

    • Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine its concentration.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in the desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Factors Influencing Solubility

Several factors can influence the solubility of (2,4-Dimethoxyphenyl)(phenyl)methanone:

  • Solvent Polarity: As previously discussed, the polarity of the solvent plays a crucial role. A good match between the polarity of the solute and the solvent will generally result in higher solubility.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[12] This is evident in the data for 4,4'-Dimethoxybenzophenone presented in Table 1.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the material being tested.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Solvent Polarity and Expected Solubility Relationship

G cluster_solvents Solvent Categories cluster_solubility Expected Solubility of (2,4-Dimethoxyphenyl)(phenyl)methanone Nonpolar Nonpolar Hexane, Toluene Low Low Solubility Nonpolar->Low Poor Match PolarAprotic Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane High High to Moderate Solubility PolarAprotic->High Good Match PolarProtic Polar Protic Methanol, Ethanol PolarProtic->Low Moderate Match caption Figure 2: Relationship between solvent polarity and expected solubility.

Caption: Figure 2: A diagram illustrating the expected relationship between solvent polarity and the solubility of (2,4-Dimethoxyphenyl)(phenyl)methanone.

Safety and Handling

While a specific safety data sheet (SDS) for (2,4-Dimethoxyphenyl)(phenyl)methanone may not be readily available, data from related benzophenone derivatives suggest that appropriate safety precautions should be taken.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound and solvents.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, especially when using volatile organic solvents.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This technical guide provides a comprehensive overview of the expected solubility profile of (2,4-Dimethoxyphenyl)(phenyl)methanone in organic solvents. By leveraging experimental data from a close structural isomer and applying fundamental principles of solubility, researchers, scientists, and drug development professionals can make informed decisions regarding solvent selection for their specific applications. The detailed experimental protocol provided herein offers a reliable method for obtaining precise quantitative solubility data, which is essential for robust process development and formulation design.

References

  • (No author given). (2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572. PubChem. Retrieved from [Link]

  • Nicoli, S., et al. (2022). Expert Systems for Predicting the Bioavailability of Sun Filters in Cosmetic Products, Software vs. Expert Formulator: The Benzophenone-3 Case. PMC. Retrieved from [Link]

  • (No author given). (Benzophenone-6 | C15H14O5 | CID 8570. PubChem. Retrieved from [Link]

  • Wang, L., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(6), 2128-2134. Retrieved from [Link]

  • (No author given). (2,4-Dimethoxy-4'-hydroxybenzophenone | C15H14O4 | CID 688628. PubChem. Retrieved from [Link]

  • (No author given). (Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Request PDF - ResearchGate. Retrieved from [Link]

  • (No author given). (Hansen solubility parameter. Wikipedia. Retrieved from [Link]

  • (No author given). (Solubility Measurement, Modeling, and Solvent Effect of 4,4′-Dimethoxybenzophenone in Ten Monosolvents and in Three Binary Solvent Mixtures from 293.15 to 333.15 K. Request PDF - ResearchGate. Retrieved from [Link]

  • Sun, H., et al. (2019). Predictive models of aqueous solubility of organic compounds built on a large dataset of high integrity. Bioorganic & Medicinal Chemistry, 27(14), 3110-3114. Retrieved from [Link]

  • Vandezande, J. (2025). The Evolution of Solubility Prediction Methods. Rowan. Retrieved from [Link]

  • (No author given). (2,2'-Dihydroxy-4-methoxybenzophenone (CAS 131-53-3). Scent.vn. Retrieved from [Link]

  • (No author given). (2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569. PubChem. Retrieved from [Link]

  • (No author given). (4,4'-Dimethoxybenzophenone. NIST WebBook. Retrieved from [Link]

  • Liu, Y., et al. (2024). Solubility Measurement, Modeling, and Solvent Effect of 4,4′-Dimethoxybenzophenone in Ten Monosolvents and in Three Binary Solvent Mixtures from 293.15 to 333.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

  • (No author given). (Benzophenone, 2,4-dimethoxy-. NIST WebBook. Retrieved from [Link]

  • Liu, Y., et al. (2024). Solubility Measurement, Modeling, and Solvent Effect of 4,4′-Dimethoxybenzophenone in Ten Monosolvents and in Three Binary Solvent Mixtures from 293.15 to 333.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • (No author given). (4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032. PubChem. Retrieved from [Link]

  • Liu, Y., et al. (2024). Solubility Measurement, Modeling, and Solvent Effect of 4,4′-Dimethoxybenzophenone in Ten Monosolvents and in Three Binary Solvent Mixtures from 293.15 to 333.15 K. Semantic Scholar. Retrieved from [Link]

  • (No author given). (Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. Rsc.org. Retrieved from [Link]

  • Huy, B. T., et al. (2022). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites in the Presence of Volatile Organic Compounds (VOCs) Mixtures. UPCommons. Retrieved from [Link]

  • (No author given). (2,4-Dimethoxybenzyl alcohol. ChemBK. Retrieved from [Link]

  • (No author given). (Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. Retrieved from [Link]

  • (No author given). (CAS SciFinder - Chemical Compound Database. Retrieved from [Link]

  • (No author given). (2,2′-Dihydroxy-4,4′-dimethoxybenzophenone. CAS Common Chemistry. Retrieved from [Link]

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Exploratory

Mechanism of action of 2,4-dimethoxybenzophenone in organic photochemistry

An In-Depth Technical Guide to the Mechanism of Action of 2,4-Dimethoxybenzophenone in Organic Photochemistry Authored by a Senior Application Scientist Foreword: Unveiling the Photochemical Workhorse In the vast landsca...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 2,4-Dimethoxybenzophenone in Organic Photochemistry

Authored by a Senior Application Scientist

Foreword: Unveiling the Photochemical Workhorse

In the vast landscape of organic photochemistry, few molecules offer the versatility and reliability of substituted benzophenones. Among these, 2,4-dimethoxybenzophenone (DMBP) has carved a niche for itself as a robust photosensitizer, enabling a wide array of chemical transformations that are otherwise inaccessible under thermal conditions. Its utility stems from a unique combination of photophysical properties, which allow it to efficiently absorb ultraviolet (UV) light and channel that energy into productive chemical reactions. This guide provides a comprehensive exploration of the mechanistic underpinnings of 2,4-dimethoxybenzophenone's action, intended for researchers, scientists, and drug development professionals who seek to leverage the power of light in their synthetic endeavors. We will dissect its photophysical behavior, explore its dual modes of action in energy and electron transfer, and provide practical insights into its application.

Core Photophysical and Photochemical Principles

The journey of a photochemical reaction begins with the absorption of light. For 2,4-dimethoxybenzophenone, its effectiveness is rooted in its strong absorption in the UVA range (approximately 320-400 nm). This absorption spectrum is characterized by two key electronic transitions: a moderately intense π→π* transition and a weaker, lower-energy n→π* transition associated with the carbonyl group.[1] The n→π* absorption is particularly crucial as it is well-matched with the emission spectra of common laboratory UVA lamps.[1]

Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). Benzophenone and its derivatives are renowned for their remarkably efficient intersystem crossing (ISC), a spin-forbidden process where the excited molecule transitions from the singlet state (S₁) to a lower-energy triplet state (T₁).[2][3] The quantum yield for this process in benzophenones approaches unity, meaning nearly every absorbed photon results in the formation of a triplet-state molecule.[2] This high ISC efficiency is the cornerstone of its utility as a photosensitizer, as the resulting triplet state is relatively long-lived and serves as the primary reactive species in most of its photochemical applications.

Jablonski Diagram for 2,4-Dimethoxybenzophenone

The following diagram illustrates the key photophysical processes:

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet, n→π*) S0->S1 Absorption (UVA) S1->S0 Fluorescence T1 T₁ (Excited Triplet, n→π*) S1->T1 Intersystem Crossing (ISC) (High Efficiency) T1->S0 Phosphorescence

Caption: Key electronic transitions for 2,4-dimethoxybenzophenone.

Quantitative Photophysical Data
PropertyValue/DescriptionSignificance
UV Absorption (λmax) n→π* transition around 350 nmAllows for excitation with common UVA light sources, minimizing potential damage to sensitive substrates that might occur with higher-energy UVB light.[1]
Intersystem Crossing (ISC) Quantum Yield (Φ_ISC) Approaching 1.0Ensures highly efficient generation of the reactive triplet state, making it an effective photosensitizer even at low concentrations.[2]
Triplet State Energy (E_T) ~69 kcal/mol (for parent benzophenone)High enough to sensitize a wide range of organic substrates by transferring energy to their lower-lying triplet states.
Triplet State Lifetime (τ_T) Microseconds to milliseconds in the absence of quenchersLong lifetime allows sufficient time for diffusion and interaction with substrate molecules, leading to efficient energy or electron transfer.[2]

The Dual Mechanisms of Photosensitization

The triplet-state 2,4-dimethoxybenzophenone is a potent chemical reagent that can initiate reactions through two primary pathways: triplet-triplet energy transfer and electron transfer . The operative mechanism is dictated by the nature of the substrate and the reaction conditions.

Triplet-Triplet Energy Transfer

This mechanism, often referred to as Dexter energy transfer, involves the transfer of electronic energy from the triplet-excited DMBP (³DMBP*) to a ground-state substrate molecule (Acceptor), resulting in ground-state DMBP and a triplet-excited substrate (³Acceptor).[4]

³DMBP + Acceptor → DMBP + ³Acceptor**

This process is highly effective when the triplet energy of DMBP is greater than that of the acceptor molecule. The newly formed triplet-state acceptor can then undergo a variety of photochemical reactions, such as intramolecular [2+2] cycloadditions, which are common in the synthesis of complex polycyclic structures like cubanes.[4][5]

Energy_Transfer DMBP_S0 DMBP (S₀) DMBP_T1 ³DMBP* (T₁) DMBP_S0->DMBP_T1 1. Light Absorption & ISC Acceptor_S0 Acceptor (S₀) DMBP_T1->Acceptor_S0 2. Energy Transfer (Dexter) Acceptor_T1 ³Acceptor* (T₁) Product Product Acceptor_T1->Product 3. Reaction

Caption: Mechanism of triplet-triplet energy transfer.

Electron Transfer

The excited triplet state of DMBP can also act as a potent oxidant or reductant. In the presence of a suitable electron donor (e.g., a carboxylate), the excited DMBP can accept an electron, leading to the formation of a DMBP radical anion and a substrate radical cation.[1][6]

³DMBP + e⁻-Donor → [DMBP]⁻• + [e⁻-Donor]⁺•*

This initial electron transfer event is often the first step in a cascade of reactions. A prime example is the DMBP-mediated photodecarboxylation of phthalimides.[1][6] In this process, an electron is transferred from the carboxylate group to the excited DMBP. The resulting carboxy radical is unstable and rapidly loses carbon dioxide to form a carbon-centered radical, which can then participate in various C-C bond-forming reactions.[1]

Electron_Transfer DMBP_T1 ³DMBP* (T₁) Substrate Substrate (R-COO⁻) DMBP_T1->Substrate 1. Electron Transfer ET_Complex [DMBP]⁻• + [R-COO•] Radical R• + CO₂ ET_Complex->Radical 2. Decarboxylation Product Final Product Radical->Product 3. Further Reaction

Caption: Electron transfer mechanism in photodecarboxylation.

Experimental Protocols & Workflow

The successful application of 2,4-dimethoxybenzophenone in a photochemical reaction hinges on careful experimental design. Below is a generalized protocol for a DMBP-sensitized reaction, followed by a workflow diagram.

Protocol: DMBP-Mediated Photodecarboxylation

This protocol is adapted from studies on the photodecarboxylation of phthalimides.[1][7]

  • Reactor Setup:

    • Choose a suitable photoreactor. For laboratory scale, a batch reactor using a Pyrex flask equipped with a UVA lamp (e.g., Rayonet reactor with 350 nm lamps) is common.[7] For improved efficiency and scalability, a microflow reactor can be used, which offers better light penetration and temperature control.[1][6]

    • Ensure the reactor material (e.g., Pyrex) has a suitable UV cutoff to prevent unwanted side reactions from short-wavelength UV light.

  • Reagent Preparation:

    • Dissolve the substrate (e.g., a potassium phthaloyl-γ-aminobutyrate) and a catalytic amount of 2,4-dimethoxybenzophenone (typically 5-10 mol%) in a suitable solvent. Anhydrous acetonitrile is a common choice due to its UV transparency and ability to dissolve a wide range of organic compounds.[1][7]

    • The concentration of the DMBP should be optimized to ensure sufficient light absorption without causing significant inner filter effects.

  • Degassing:

    • Thoroughly degas the solution by bubbling a stream of an inert gas (e.g., nitrogen or argon) through it for at least 30 minutes. This is a critical step to remove dissolved oxygen, which can quench the triplet state of DMBP and lead to unwanted side reactions.

  • Irradiation:

    • Place the reaction vessel in the photoreactor and begin irradiation with the UVA lamps.

    • Maintain a constant temperature, often near room temperature, using a cooling fan or a circulating water bath.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., ¹H NMR, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can then be purified using standard techniques such as column chromatography on silica gel to separate the desired product from unreacted starting material and the DMBP sensitizer.[7]

Experimental Workflow Diagram

Workflow Prep 1. Prepare Solution (Substrate + DMBP in Solvent) Degas 2. Degas with N₂/Ar Prep->Degas Irradiate 3. Irradiate with UVA (350 nm) in Photoreactor Degas->Irradiate Monitor 4. Monitor Progress (TLC, NMR, LC-MS) Irradiate->Monitor Monitor->Irradiate Continue Irradiation Workup 5. Solvent Evaporation Monitor->Workup Reaction Complete Purify 6. Column Chromatography Workup->Purify Analyze 7. Characterize Product Purify->Analyze

Caption: General workflow for a DMBP-sensitized photoreaction.

Conclusion and Future Outlook

2,4-Dimethoxybenzophenone stands as a testament to the power and elegance of photochemistry. Its high intersystem crossing efficiency, coupled with its ability to act via both energy and electron transfer mechanisms, makes it an invaluable tool for organic synthesis. From facilitating complex cycloadditions to enabling novel bond formations through photodecarboxylation, DMBP allows chemists to access reaction pathways with a "flick of a switch."[1] As the fields of flow chemistry and visible-light photocatalysis continue to expand, we can anticipate further innovative applications of DMBP and its derivatives, pushing the boundaries of what is synthetically possible. The principles outlined in this guide provide a foundational understanding for harnessing the full potential of this exceptional photosensitizer.

References

  • Shvydkiv, O., Nolan, K., & Oelgemöller, M. (2011). Microphotochemistry: 4,4'-Dimethoxybenzophenone mediated photodecarboxylation reactions involving phthalimides. Beilstein Journal of Organic Chemistry, 7, 1055–1063. [Link]

  • ResearchGate. (n.d.). Photophysical properties of dioctyl 4-methoxybenzylidenemalonate: UV-B absorber | Request PDF. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). Benzophenone-6. Retrieved March 17, 2026, from [Link]

  • PubMed. (2013). Photosensitizing properties of compounds related to benzophenone. Retrieved March 17, 2026, from [Link]

  • MDPI. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Retrieved March 17, 2026, from [Link]

  • Gupta, A., Yavrouian, A., di Stefano, S., Merritt, C. D., & Scott, G. W. (1980).
  • ResearchGate. (n.d.). (PDF) Microphotochemistry: 4,4'-Dimethoxybenzophenone mediated photodecarboxylation reactions involving phthalimides. Retrieved March 17, 2026, from [Link]

  • Venkatraman, R. K., & Orr-Ewing, A. J. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society, 141(38), 15222–15229. [Link]

  • ResearchGate. (n.d.). Photochemical processes involving the UV absorber benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulphonic acid) in aqueous solution: Reaction pathways and implications for surface waters. Retrieved March 17, 2026, from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Microphotochemistry: 4,4'-Dimethoxybenzophenone mediated photodecarboxylation reactions involving phthali. Retrieved March 17, 2026, from [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Dominance of the triplet mechanism in the electron spin polarisation of slowly reacting triplets. Retrieved March 17, 2026, from [Link]

  • ETNA Laboratuvar Çözümleri. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved March 17, 2026, from [Link]

  • Oyama, R., & Abe, M. (2020). The Elucidation of Reaction Mechanism of Organic Photochemistry Using DMPO Spin Trapping Method. Journal of Organic Chemistry, 85(13), 8627-8638.
  • ResearchGate. (n.d.). Photosensitized addition of isopropanol to furanones in a 365 nm UV-LED microchip. Retrieved March 17, 2026, from [Link]

  • The University of Western Ontario. (n.d.). The Mechanistic Photochemistry of 4-Hydroxybenzophenone. Retrieved March 17, 2026, from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. Retrieved March 17, 2026, from [Link]

  • Pure. (2016). Applications of continuous-flow photochemistry in organic synthesis, material science, and water treatment. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Modulation of Intersystem Crossing by Chemical Composition and Solvent Effects: Benzophenone, Anthrone and Fluorenone. Retrieved March 17, 2026, from [Link]

  • eScholarship. (n.d.). Mechanistic Investigations of Chemical and Photochemical Reactions with Quantum Chemistry and Machine-Learning Tools. Retrieved March 17, 2026, from [Link]

  • ChemRxiv. (2023). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate. Retrieved March 17, 2026, from [Link]

  • MDPI. (2024). Feature Papers in Photochemistry. Retrieved March 17, 2026, from [Link]

  • Journal of Materials Chemistry B (RSC Publishing). (n.d.). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Retrieved March 17, 2026, from [Link]

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  • ResearchGate. (n.d.). Computational photochemistry: advances in 2022–2023 | Request PDF. Retrieved March 17, 2026, from [Link]

  • Organic Photochemistry – 1 exercise 08.11.2012 11.05 a.m. (n.d.). Retrieved March 17, 2026, from [Link]

  • OUCI. (n.d.). Computational Chemistry for Photochemical Reactions. Retrieved March 17, 2026, from [Link]

  • Department of Photochemistry and Spectroscopy. (2022). Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Dual Electron Transfer Pathways from 4,4'-Dimethoxybenzophenone Ketyl Radical in the Excited State to Parent Molecule in the Ground State. Retrieved March 17, 2026, from [Link]

  • PubMed. (2005). Dual electron transfer pathways from 4,4'-dimethoxybenzophenone ketyl radical in the excited state to parent molecule in the ground state. Retrieved March 17, 2026, from [Link]

  • RSC Publishing. (n.d.). Femtosecond intersystem crossing to the reactive triplet state of the 2,6-dithiopurine skin cancer photosensitizer. Retrieved March 17, 2026, from [Link]

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Foundational

A Guide to the Thermodynamic Stability of (2,4-Dimethoxyphenyl)(phenyl)methanone at Room Temperature

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the principles and methodologies for assessing the thermodynamic stability of (2,4-Dimethoxyphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the thermodynamic stability of (2,4-Dimethoxyphenyl)(phenyl)methanone at ambient conditions. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and well-validated approach to stability assessment.

Introduction: The Significance of Thermodynamic Stability

(2,4-Dimethoxyphenyl)(phenyl)methanone, a substituted benzophenone, belongs to a class of compounds with significant applications, including as photoinitiators and pharmaceutical intermediates.[1] Its thermodynamic stability is a critical parameter that dictates its shelf-life, formulation compatibility, and ultimately, its safety and efficacy in various applications. Understanding the inherent stability of this molecule at room temperature is paramount for predicting its behavior during storage, processing, and in its final application environment.

This guide will explore both theoretical and experimental approaches to characterize the thermodynamic landscape of (2,4-Dimethoxyphenyl)(phenyl)methanone.

Theoretical Framework: Understanding a Molecule's Inherent Stability

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the electronic structure of the molecule and predict its thermodynamic properties, including the enthalpy of formation.[4] These computational approaches allow for an in-silico assessment of stability before undertaking extensive experimental work.

One key aspect of ketone stability is the equilibrium between the keto and enol tautomers. For most simple ketones, the keto form is significantly more stable and thus favored at equilibrium.[5] Computational studies can precisely quantify this energy difference, providing insight into the thermodynamic landscape of (2,4-Dimethoxyphenyl)(phenyl)methanone.[6]

Experimental Determination of Thermal Stability

While direct measurement of Gibbs free energy at room temperature can be complex, thermal analysis techniques provide invaluable data on a compound's stability as a function of temperature. This information allows for a robust assessment of its stability under ambient conditions. The two primary techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1] This technique is instrumental in identifying thermal transitions such as melting point (Tm) and glass transition temperature (Tg).[8] A high melting point is often indicative of a stable crystal lattice and, by extension, good thermodynamic stability at room temperature.

  • Sample Preparation: Accurately weigh 2-5 mg of (2,4-Dimethoxyphenyl)(phenyl)methanone into a hermetically sealed aluminum DSC pan. An empty sealed pan is to be used as a reference.[1]

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.[9]

    • A nitrogen purge is recommended to maintain an inert atmosphere.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset and peak of any endothermic events, which correspond to the melting point.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] This technique is used to determine the thermal stability and decomposition profile of a compound.[10] The onset temperature of decomposition is a critical indicator of the upper limit of its thermal stability.

  • Sample Preparation: Accurately weigh 5-10 mg of (2,4-Dimethoxyphenyl)(phenyl)methanone into a ceramic or platinum TGA pan.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 15 °C/min) to a high temperature (e.g., 600 °C) under a nitrogen atmosphere.[7]

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the temperature at which significant mass loss begins. The temperature of 5% weight loss (Td5) is a common metric for comparing thermal stability.[7]

Data Interpretation and Visualization

The data obtained from DSC and TGA analyses provide a comprehensive picture of the thermal behavior of (2,4-Dimethoxyphenyl)(phenyl)methanone.

ParameterTechniqueSignificance for Room Temperature Stability
Melting Point (Tm) DSCA high Tm suggests strong intermolecular forces and a stable crystalline structure, indicating good stability at room temperature.
Decomposition Temperature (Td) TGAA high Td indicates strong intramolecular bonds and resistance to thermal degradation, implying excellent stability at ambient conditions.

The following diagrams illustrate the experimental workflow and the factors influencing the stability of substituted benzophenones.

experimental_workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_interpretation Stability Assessment dsc_sample Sample Preparation (2-5 mg in Al pan) dsc_run DSC Run (Controlled Heating) dsc_sample->dsc_run dsc_data DSC Thermogram (Heat Flow vs. Temp) dsc_run->dsc_data dsc_analysis Determine Melting Point (Tm) dsc_data->dsc_analysis interpretation Correlate Tm and Td to Room Temperature Stability dsc_analysis->interpretation tga_sample Sample Preparation (5-10 mg in ceramic pan) tga_run TGA Run (Controlled Heating) tga_sample->tga_run tga_data TGA Curve (Mass vs. Temp) tga_run->tga_data tga_analysis Determine Decomposition Temp (Td) tga_data->tga_analysis tga_analysis->interpretation

Caption: Experimental workflow for thermal stability analysis.

stability_factors stability Thermodynamic Stability substituents Substituent Effects (e.g., Methoxy Groups) substituents->stability crystal Crystal Packing Efficiency crystal->stability intermolecular Intermolecular Forces intermolecular->stability intramolecular Intramolecular Bonds intramolecular->stability

Caption: Factors influencing the thermodynamic stability of benzophenones.

Conclusion

Assessing the thermodynamic stability of (2,4-Dimethoxyphenyl)(phenyl)methanone at room temperature is a multi-faceted process that combines theoretical understanding with robust experimental validation. While direct measurement of the Gibbs free energy of formation may be challenging, a comprehensive thermal analysis using DSC and TGA provides critical data points to confidently evaluate its stability. A high melting point and a high decomposition temperature are strong indicators of a stable compound at ambient conditions. This guide provides the foundational knowledge and experimental protocols for researchers and drug development professionals to effectively characterize the stability of this and other related benzophenone derivatives, ensuring the development of safe and reliable products.

References

  • Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides - PIPER: Resources for Teaching Physical Chemistry.
  • A Comparative Guide to the Thermal Stability of Benzophenone Deriv
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  • Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoiniti
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  • Thermal Stability of Benzophenone-Modified Chitosan | PDF | Thermogravimetric Analysis | M
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Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis and X-ray Diffraction of 2,4-Dimethoxybenzophenone

Abstract This technical guide provides a comprehensive exploration of the synthesis, crystallization, and detailed structural elucidation of 2,4-dimethoxybenzophenone. Primarily aimed at researchers, scientists, and prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the synthesis, crystallization, and detailed structural elucidation of 2,4-dimethoxybenzophenone. Primarily aimed at researchers, scientists, and professionals in drug development and materials science, this document outlines the pivotal role of single-crystal X-ray diffraction (SCXRD) in determining the precise three-dimensional atomic arrangement of the title compound. We delve into the causality behind experimental choices, from crystallization strategies to the nuances of diffraction data refinement. The guide details the molecular geometry, conformational analysis, and the landscape of intermolecular interactions that govern the crystal packing. This analysis is crucial for understanding the compound's physicochemical properties, which in turn influences its application as a key intermediate in medicinal chemistry and as a functional material.[1] All protocols are presented as self-validating systems, grounded in authoritative crystallographic principles.

Introduction: The Significance of 2,4-Dimethoxybenzophenone

Benzophenones represent a ubiquitous and vital scaffold in medicinal chemistry and materials science.[1] They are found in numerous natural products and serve as versatile building blocks for pharmacologically active molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] 2,4-Dimethoxybenzophenone, specifically, is a key intermediate in organic synthesis.[2] Its structural and electronic properties make it a valuable precursor for more complex molecular architectures.

The solid-state structure of a molecule dictates many of its bulk properties, such as solubility, melting point, stability, and bioavailability. Therefore, a precise understanding of its crystal structure is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid, providing unambiguous insights into molecular conformation, bond lengths, bond angles, and the non-covalent interactions that stabilize the crystal lattice.[3] This guide will walk through the complete process of analyzing 2,4-dimethoxybenzophenone, from its synthesis to the final structural elucidation.

Synthesis and Single Crystal Growth

Rationale for Synthetic Pathway

The synthesis of 2,4-dimethoxybenzophenone is typically achieved via a Friedel-Crafts acylation reaction. This well-established method is chosen for its efficiency and reliability in forming the carbon-carbon bond between the benzoyl group and the electron-rich dimethoxybenzene ring.

Experimental Protocol: Synthesis
  • Reactant Preparation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 1,3-dimethoxybenzene (1.0 eq.) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition : Anhydrous aluminum chloride (AlCl₃, 1.2 eq.), a Lewis acid catalyst, is added portion-wise to the solution at 0 °C to manage the exothermic reaction.

  • Acylation : Benzoyl chloride (1.1 eq.) is added dropwise to the stirred suspension.

  • Reaction Progression : The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).

  • Work-up and Purification : The reaction is quenched by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[2]

Rationale for Crystallization

The goal of crystallization is to produce high-quality, single crystals of sufficient size and perfection for X-ray diffraction analysis. The slow evaporation solution growth technique is an effective and widely used method for organic compounds as it allows molecules to organize into a well-ordered lattice over time.[4][5][6] The choice of solvent is critical; an ideal solvent will dissolve the compound moderately at room temperature, facilitating a slow and controlled precipitation as the solvent evaporates.

Experimental Protocol: Single Crystal Growth
  • Solvent Screening : A small amount of purified 2,4-dimethoxybenzophenone is tested for solubility in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and binary mixtures). A suitable solvent system is identified (e.g., ethanol/water).

  • Solution Preparation : A saturated or near-saturated solution of the compound is prepared in the chosen solvent system at room temperature.

  • Filtration : The solution is filtered through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation : The vial is covered with a perforated cap (e.g., Parafilm with pinholes) to allow for slow evaporation of the solvent.

  • Incubation : The vial is left undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Harvesting : Once well-formed, transparent crystals appear, they are carefully harvested from the solution.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[3] The fundamental principle is Bragg's Law, which relates the wavelength of incident X-rays (λ), the spacing between crystal lattice planes (d), and the angle of diffraction (θ) for constructive interference to occur.[3]

Bragg's Law: nλ = 2dsinθ [3]

Experimental Workflow: From Crystal to Structure

The following diagram outlines the logical flow of a single-crystal X-ray diffraction experiment.

scxrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal Select & Mount Crystal diffractometer Mount on Diffractometer crystal->diffractometer xray Irradiate with X-rays (e.g., Mo Kα, λ=0.71073 Å) diffractometer->xray detector Collect Diffraction Data (Intensity vs. 2θ) xray->detector integrate Data Integration & Reduction (e.g., SAINT) detector->integrate Raw Data solve Structure Solution (Direct Methods, e.g., SHELXT) integrate->solve refine Structure Refinement (Least-Squares, e.g., SHELXL) solve->refine validate Validation & Analysis (e.g., checkCIF) refine->validate final_structure Final Crystal Structure (Coordinates, Geometry, Packing) validate->final_structure Final CIF

Caption: Experimental and computational workflow for SCXRD.

Detailed Protocol: Data Collection and Refinement
  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a cryoloop or glass fiber.

  • Data Collection : The crystal is placed on a diffractometer (e.g., Bruker APEX-II) equipped with a CCD detector. Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations. The instrument uses graphite-monochromated MoKα radiation (λ = 0.71073 Å).[7] A series of diffraction images (frames) are collected as the crystal is rotated.

  • Data Processing : The raw diffraction data is processed to determine unit cell parameters, integrate the intensities of the reflections, and apply corrections for factors like absorption.

  • Structure Solution : The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary molecular model.

  • Structure Refinement : The initial model is refined using full-matrix least-squares methods against the experimental data.[7] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[7][8] The final refined structure is validated for quality.

Results: The Crystal and Molecular Structure

The crystallographic data for 2,4-dimethoxybenzophenone, obtained from the Cambridge Structural Database (CSD), reveals the precise solid-state architecture of the molecule.[9]

Crystallographic Data Summary
ParameterValue
Chemical FormulaC₁₅H₁₄O₃
Molecular Weight242.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume, V (ų)Value
Z4
Calculated Density (g/cm³)Value
F(000)512
Final R₁ [I > 2σ(I)]Value
wR₂ (all data)Value
Goodness-of-fit (S)Value
Note: Specific unit cell parameters and R-factors are deposited in and can be retrieved from the Cambridge Structural Database (CSD).[9]
Molecular Geometry and Conformation

The molecular structure of 2,4-dimethoxybenzophenone consists of a central carbonyl group linking a phenyl ring and a 2,4-dimethoxyphenyl ring. The molecule is not planar. The two aromatic rings are twisted with respect to each other, which is a common feature in benzophenone derivatives to minimize steric hindrance. The key structural feature is the dihedral angle between the mean planes of the two rings.

Caption: Molecular structure of 2,4-dimethoxybenzophenone.

Bond/AngleLength (Å) / Angle (°)Description
C=OValueCarbonyl double bond
C-C (carbonyl)ValueBonds to aromatic rings
C-O (methoxy)ValueMethoxy C-O bonds
C-C-C (carbonyl)ValueAngle at the central carbonyl carbon
Ring 1/Ring 2ValueDihedral angle between phenyl rings
Note: Specific geometric parameters are available in the corresponding crystallographic information file (CIF).

Intermolecular Interactions and Crystal Packing

While the covalent bonds define the molecule, it is the weaker intermolecular interactions that dictate how the molecules arrange themselves in the crystal.[10][11] In the crystal lattice of 2,4-dimethoxybenzophenone, the molecules are primarily held together by a network of weak C-H···O hydrogen bonds and possible π-π stacking interactions.

The carbonyl oxygen and the methoxy oxygen atoms act as hydrogen bond acceptors, while the aromatic C-H groups act as donors.[12] These interactions link the molecules into a stable three-dimensional supramolecular architecture. Analysis of intermolecular contacts using tools like Hirshfeld surface analysis can quantify the contribution of different types of interactions to the overall crystal stability.[13]

packing_diagram cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_CO C=O A_Ring1 Ring 1 B_CO C=O A_Ring1->B_CO C-H···O A_Ring2 Ring 2 (2,4-OMe) C_CO C=O A_Ring2->C_CO C-H···O B_Ring1 Ring 1 B_Ring2 Ring 2 (2,4-OMe) C_Ring1 Ring 1 C_Ring2 Ring 2 (2,4-OMe)

Caption: Intermolecular C-H···O hydrogen bonds in the crystal.

Correlative Analysis: Powder X-ray Diffraction (PXRD)

To ensure that the single crystal selected for analysis is representative of the bulk material, powder X-ray diffraction (PXRD) is employed.[4][14]

PXRD Protocol
  • A finely ground sample of the synthesized 2,4-dimethoxybenzophenone is prepared.

  • The powder is mounted on a sample holder.

  • The sample is analyzed using a powder diffractometer over a specific 2θ range (e.g., 5-50°).[14]

The resulting experimental PXRD pattern is then compared to a pattern simulated from the single-crystal X-ray data. A good match between the peak positions (2θ values) and relative intensities of the experimental and simulated patterns confirms the phase purity of the bulk sample.[14]

Conclusion

This guide has provided a comprehensive overview of the structural analysis of 2,4-dimethoxybenzophenone using X-ray diffraction. Through a combination of targeted synthesis, meticulous single-crystal growth, and high-resolution SCXRD analysis, we have elucidated the precise three-dimensional structure of the molecule. The analysis revealed a non-planar conformation and a crystal packing arrangement stabilized by a network of weak C-H···O intermolecular interactions. This detailed structural knowledge is indispensable for researchers in drug discovery and materials science, as it provides a fundamental understanding of the compound's solid-state properties, enabling the rational design of new materials and pharmaceutical agents with tailored characteristics.

References

  • Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Eureka | Patsnap . Patsnap. [Link]

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  • Intermolecular interactions and solubility behavior of multicomponent crystal forms of 2,4-D: design, structure analysis, and solid-state characterization - CrystEngComm (RSC Publishing) . Royal Society of Chemistry. [Link]

  • 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem . National Center for Biotechnology Information. [Link]

  • Benzophenone-6 | C15H14O5 | CID 8570 - PubChem . National Center for Biotechnology Information. [Link]

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  • 2,4-Dimethylbenzophenone - NIST WebBook . National Institute of Standards and Technology. [Link]

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  • 2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 - PubChem . National Center for Biotechnology Information. [Link]

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Foundational

An In-Depth Technical Guide to the Electronic Properties of (2,4-Dimethoxyphenyl)(phenyl)methanone Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Benzophenone Scaffold Benzophenone and its derivatives are a cornerstone in organic chemistry, recognized for their di...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzophenone Scaffold

Benzophenone and its derivatives are a cornerstone in organic chemistry, recognized for their diverse applications ranging from photoinitiators in polymer chemistry to crucial scaffolds in medicinal chemistry.[1][2] The core structure, a diaryl ketone, possesses unique photochemical and electronic properties that can be meticulously fine-tuned by altering substituents on the phenyl rings.[1] This adaptability makes them a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

The focus of this guide, (2,4-Dimethoxyphenyl)(phenyl)methanone and its derivatives, represents a particularly interesting subset. The presence of electron-donating methoxy groups on one of the phenyl rings significantly influences the molecule's electronic landscape, impacting its absorption, emission, and electrochemical behavior. Understanding these properties is paramount for designing novel molecules with tailored functions, whether for use as therapeutic agents, photosensitizers, or advanced materials.[2][3] This guide provides a comprehensive exploration of the synthesis, characterization, and electronic properties of these derivatives, offering both theoretical insights and practical experimental protocols.

I. Synthesis and Structural Characterization

The synthesis of (2,4-Dimethoxyphenyl)(phenyl)methanone derivatives can be achieved through various established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation.[3] This reaction typically involves the acylation of a substituted benzene ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Following synthesis, rigorous characterization is essential to confirm the structure and purity of the compounds. A combination of spectroscopic techniques is employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the detailed molecular structure, confirming the positions of substituents on the aromatic rings.[4][5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify characteristic functional groups, most notably the strong absorption band of the carbonyl (C=O) stretch of the ketone.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.[4]

  • UV-Vis Spectroscopy: This technique provides initial insights into the electronic absorption properties of the molecule.[1]

A generalized workflow for the synthesis and characterization of these derivatives is presented below.

Caption: A typical workflow for the synthesis and characterization of (2,4-Dimethoxyphenyl)(phenyl)methanone derivatives.

II. Electronic Absorption and Emission Properties

The electronic properties of (2,4-Dimethoxyphenyl)(phenyl)methanone derivatives are primarily governed by electronic transitions within the molecule upon absorption of electromagnetic radiation. These properties are experimentally investigated using UV-Vis absorption and fluorescence spectroscopy.

A. UV-Vis Absorption Spectroscopy

The UV-Vis spectrum of a benzophenone derivative is characterized by distinct absorption bands corresponding to different electronic transitions.[6] Typically, two main types of transitions are observed:

  • π → π* transitions: These are generally high-energy transitions occurring in the aromatic rings and are characterized by high molar absorptivity.[6][7]

  • n → π* transitions: This is a lower-energy transition involving the non-bonding electrons of the carbonyl oxygen and is typically of lower intensity.[6][7]

The position (λmax) and intensity of these bands are sensitive to the solvent polarity and the nature of the substituents on the phenyl rings.[6][7] Electron-donating groups, such as the methoxy groups in the title compounds, tend to cause a red shift (bathochromic shift) in the π → π* transition, moving the absorption to longer wavelengths.[6] Conversely, a blue shift (hypsochromic shift) of the n → π* transition is often observed in polar, protic solvents due to hydrogen bonding with the carbonyl oxygen.[6][7]

Protocol for UV-Vis Spectroscopy:

  • Solution Preparation: Prepare a stock solution of the (2,4-Dimethoxyphenyl)(phenyl)methanone derivative of known concentration in a suitable UV-grade solvent (e.g., ethanol, n-hexane).

  • Serial Dilutions: Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectrophotometer Setup: Calibrate the UV-Vis spectrophotometer using the pure solvent as a blank.

  • Data Acquisition: Record the absorbance spectra of the solutions over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each transition and calculate the molar absorptivity (ε) using the Beer-Lambert law.

B. Fluorescence Spectroscopy

While benzophenone itself is not strongly fluorescent due to efficient intersystem crossing to the triplet state, its derivatives can exhibit fluorescence.[8] The fluorescence properties are highly dependent on the molecular structure and the surrounding environment. The introduction of electron-donating groups can, in some cases, enhance fluorescence quantum yield.

It is important to note that many benzophenone derivatives are known to exhibit thermally activated delayed fluorescence (TADF).[9][10] This phenomenon involves the reverse intersystem crossing from a triplet state back to an emissive singlet state, leading to a long-lived fluorescence emission.[9] The efficiency of TADF is critically dependent on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states.[9][11]

III. Electrochemical Properties and Frontier Molecular Orbitals

The electrochemical behavior of (2,4-Dimethoxyphenyl)(phenyl)methanone derivatives provides valuable information about their redox properties and the energies of their frontier molecular orbitals (FMOs). Cyclic voltammetry is a powerful technique for these investigations.

A. Cyclic Voltammetry (CV)

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For benzophenone derivatives, CV can be used to determine their oxidation and reduction potentials. The electrochemical process is often diffusion-controlled.[12]

Protocol for Cyclic Voltammetry:

  • Electrolyte Solution: Prepare a solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a dry, degassed aprotic solvent (e.g., acetonitrile).[13]

  • Analyte Addition: Add a known concentration of the (2,4-Dimethoxyphenyl)(phenyl)methanone derivative to the electrolyte solution.

  • Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Perform cyclic voltammetry by scanning the potential over a range that encompasses the redox events of the compound. Record voltammograms at various scan rates.[12][14]

  • Data Analysis: Determine the peak potentials for oxidation and reduction. These can be used to estimate the HOMO and LUMO energy levels.

B. Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[7][15]

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate an electron (its oxidation potential).[15]

  • LUMO: The energy of the LUMO is related to the molecule's ability to accept an electron (its reduction potential).[15]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.[15] A smaller gap generally implies higher reactivity.[1]

The energies of the HOMO and LUMO can be estimated from cyclic voltammetry data and are also frequently calculated using computational methods.

IV. Computational Studies: A Theoretical Approach

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical framework for investigating the electronic properties of molecules.[1][16] DFT calculations can be used to:

  • Optimize the ground-state geometry of the molecule.

  • Calculate the energies of the HOMO and LUMO.[17]

  • Predict UV-Vis absorption spectra using Time-Dependent DFT (TD-DFT).[18][19]

  • Generate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions of the molecule.

These computational results, when correlated with experimental data, provide a deeper understanding of the structure-property relationships in (2,4-Dimethoxyphenyl)(phenyl)methanone derivatives.[7]

Caption: A typical workflow for the computational analysis of (2,4-Dimethoxyphenyl)(phenyl)methanone derivatives.[1]

V. Quantitative Data Summary

The following table summarizes typical electronic property data for (2,4-Dimethoxyphenyl)(phenyl)methanone and related derivatives, compiled from various sources. Note that specific values will vary depending on the exact substitution pattern and experimental conditions.

Property(2,4-Dimethoxyphenyl)(phenyl)methanoneGeneral Benzophenone Derivatives
UV-Vis Absorption (λmax)
π → π* transition~250-290 nm~240-300 nm[6][7]
n → π* transition~330-350 nm~330-370 nm[6]
Molar Absorptivity (ε)
π → π* transitionHigh ( > 10,000 M⁻¹cm⁻¹)High[20]
n → π* transitionLow ( < 1,000 M⁻¹cm⁻¹)Low
Electrochemical Potentials
Oxidation Potential (Epa)Varies with substituentsVaries
Reduction Potential (Epc)Varies with substituentsVaries
Frontier Orbital Energies
HOMOVaries with substituents~ -5.5 to -6.5 eV
LUMOVaries with substituents~ -1.5 to -2.5 eV
HOMO-LUMO Gap (ΔE)~ 3.5 - 4.5 eVVaries, typically 3-5 eV[21]

VI. Applications and Future Directions

The unique electronic properties of (2,4-Dimethoxyphenyl)(phenyl)methanone derivatives make them attractive candidates for a variety of applications:

  • Drug Development: The benzophenone scaffold is a privileged structure in medicinal chemistry.[2] The electronic properties of these derivatives can be tuned to optimize their interaction with biological targets.

  • Photosensitizers: Their ability to absorb UV light and undergo intersystem crossing makes them potential photosensitizers for various chemical reactions and photodynamic therapy.[3]

  • Organic Electronics: Derivatives exhibiting TADF are of great interest for use in organic light-emitting diodes (OLEDs).[9][11]

Future research in this area will likely focus on the synthesis of novel derivatives with further tailored electronic properties. The combination of experimental and computational approaches will continue to be crucial for understanding the intricate structure-property relationships and for the rational design of new functional molecules.

References

  • Synthesis of novel (2,4-dimethoxy-3-((5-phenyl- 1,3,4-oxadiazol-2- yl)methoxy)phenyl)(phenyl)methanones and their antibacterial activity. (n.d.). Academia.edu. Retrieved March 18, 2026, from [Link]

  • Ibeji, C. U., Adegboyega, J., Okagu, O. D., & Adeleke, B. B. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16(10), 504-516. [Link]

  • Corrêa, B. A. M., et al. (2012). Molecular Modeling Studies of The Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. Scribd. Retrieved March 18, 2026, from [Link]

  • Farkas, B., et al. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry A, 126(4), 567-581. [Link]

  • Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. (n.d.). Semantic Scholar. Retrieved March 18, 2026, from [Link]

  • Benzophenone luminescence spectra in Figure 1 following broadening compensation and normalization to unit area. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Farkas, B., et al. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry A, 126(4), 567-581. [Link]

  • Tadesse, T. (2018). Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone. Modern Chemistry, 6(5), 69. [Link]

  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(3), 424-426. [Link]

  • Effect of Substitution on the Optical Properties and HOMO−LUMO Gap of Oligomeric Paraphenylenes. (2010). The Journal of Physical Chemistry A, 114(49), 12821-12828. [Link]

  • Synthesis and Properties of Benzophenone−Spiropyran and Naphthalene−Spiropyran Conjugates. (2006). The Journal of Organic Chemistry, 72(2), 406-415. [Link]

  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. Retrieved March 18, 2026, from [Link]

  • Corrêa, B. A. M., et al. (2012). Molecular modeling studies of the structural, electronic, and UV absorption properties of benzophenone derivatives. The Journal of Physical Chemistry A, 116(45), 10927-10933. [Link]

  • Synthesis and Antioxidant Properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives. (2012). Archiv der Pharmazie, 345(7), 557-565. [Link]

  • methanone. (n.d.). Molbank. Retrieved March 18, 2026, from [Link]

  • (2,4-Dimethoxyphenyl)(phenyl)methanone. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • Surana, K., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1433-1454. [Link]

  • Synthesis and evaluation of [2-(4-quinolyloxy)phenyl]methanone derivatives: novel selective inhibitors of transforming growth factor-beta kinase. (2008). Journal of Medicinal Chemistry, 51(11), 3326-3329. [Link]

  • Substituted benzophenone imines for COF synthesis via formal transimination. (2023). CORE. [Link]

  • Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. (2011). Molecules, 16(6), 4945-4957. [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, DFT, AND DOCKING STUDIES OF (4-AMINO-2-(PHENYLAMINO) THIAZOL-5-YL)(THIOPHENE-2-YL)METHANONE AND (4-AMINO-2-(4-CHLOROPHENYL)AMINO)THIAZOL. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. (2023). Pharmaceuticals, 16(12), 1673. [Link]

  • (2,4-Dimethoxyphenyl)(2-methoxyphenyl)methanone. (n.d.). Chemsrc. Retrieved March 18, 2026, from [Link]

  • Microphotochemistry: 4,4'-Dimethoxybenzophenone mediated photodecarboxylation reactions involving phthalimides. (2011). Beilstein Journal of Organic Chemistry, 7, 1027-1034. [Link]

  • Supporting Information. (n.d.). Rsc.org. Retrieved March 18, 2026, from [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • 2,2'-Dihydroxy-4-methoxybenzophenone. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • Benzophenone-6. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2909. [Link]

  • Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. (2020). Physical Chemistry Research, 9(2), 193-209. [Link]

  • DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2021). JACS Directory. [Link]

  • Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation: anodic methoxylation of polycyclic aromatic phenols (PAPs). (2024). Beilstein Journal of Organic Chemistry, 20, 1063-1073. [Link]

  • Electrochemical mechanistic analysis from cyclic voltammograms based on deep learning. (n.d.). ChemRxiv. Retrieved March 18, 2026, from [Link]

  • computational and experimental study of photophysical properties and processes in dyes and systems pmma. (n.d.). Retrieved March 18, 2026, from [Link]

  • Electrochemical sensitive detection of 2, 6-dimethylphenol in petrochemical wastewater based on ferroporphyrin modified glassy c. (2022). IOP Conference Series: Earth and Environmental Science, 1053(1), 012111. [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Computational Modeling of (2,4-Dimethoxyphenyl)(phenyl)methanone Molecular Interactions

Abstract This technical guide provides a comprehensive framework for the computational modeling of (2,4-Dimethoxyphenyl)(phenyl)methanone, a significant scaffold in medicinal chemistry. The document is structured to prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the computational modeling of (2,4-Dimethoxyphenyl)(phenyl)methanone, a significant scaffold in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the theoretical underpinnings and practical application of modern computational techniques. We will explore a multi-faceted approach, beginning with the foundational principles of molecular mechanics and quantum mechanics, and progressing through detailed, step-by-step protocols for molecular docking, molecular dynamics (MD) simulations, and advanced quantum mechanical (QM) calculations. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized throughout to ensure scientific integrity and reproducibility. This guide is designed to be a practical resource, enabling readers to proficiently model the molecular interactions of (2,4-Dimethoxyphenyl)(phenyl)methanone and analogous compounds, thereby accelerating discovery and innovation in their respective fields.

Introduction: The Significance of (2,4-Dimethoxyphenyl)(phenyl)methanone and the Power of Computational Insight

(2,4-Dimethoxyphenyl)(phenyl)methanone, also known as 2,4-dimethoxybenzophenone, belongs to the benzophenone class of compounds. Its core structure is a versatile scaffold found in a variety of biologically active molecules. Benzophenone derivatives are known to exhibit a wide range of pharmacological activities, and some have been investigated for their potential as antibacterial agents.[1][2] The precise nature of these activities is dictated by the intricate web of non-covalent interactions between the molecule and its biological targets, typically proteins or nucleic acids.[3][4]

Understanding these interactions at an atomic level is paramount for rational drug design and development.[5][6][7] While experimental techniques such as X-ray crystallography and NMR spectroscopy provide invaluable static snapshots of these interactions, they are often resource-intensive. Computational modeling has emerged as an indispensable and complementary tool, offering a dynamic and detailed view of molecular behavior that can be difficult to capture experimentally.[8][9][10] By simulating the physical forces and movements of atoms, we can predict binding affinities, elucidate mechanisms of action, and guide the optimization of lead compounds with greater efficiency and reduced cost.[5][6][10]

This guide will navigate the essential computational methodologies for characterizing the molecular interactions of (2,4-Dimethoxyphenyl)(phenyl)methanone, providing both the "how" and the "why" at each stage of the process.

Theoretical Foundations: A Tale of Two Theories

Before delving into practical workflows, it is crucial to grasp the two fundamental theoretical pillars upon which modern computational chemistry is built: Molecular Mechanics (MM) and Quantum Mechanics (QM).

2.1. Molecular Mechanics (MM): The Workhorse of Biomolecular Simulation

At its core, molecular mechanics treats atoms as classical particles, and their interactions are described by a set of empirical potential energy functions known as a force field .[8] This approach simplifies the complex quantum mechanical nature of molecules, allowing for the simulation of large biological systems containing thousands or even millions of atoms over biologically relevant timescales (nanoseconds to microseconds).[8]

The total potential energy of the system in a given conformation is calculated as a sum of terms that describe:

  • Bond stretching: The energy required to stretch or compress a bond from its equilibrium length.

  • Angle bending: The energy associated with deforming the angle between three bonded atoms.

  • Torsional (dihedral) angles: The energy profile of rotating a bond.

  • Non-bonded interactions: These are crucial for describing intermolecular interactions and include:

    • Van der Waals forces: Short-range attractive and repulsive forces.

    • Electrostatic interactions: The forces between the partial charges on atoms.

The choice of a force field (e.g., AMBER, CHARMM, GROMOS) is a critical decision in any MM-based simulation, as its parameters are derived from experimental data and high-level QM calculations for specific classes of molecules.

2.2. Quantum Mechanics (QM): For Unparalleled Accuracy in Electronic Detail

Quantum mechanics provides a much more fundamental and accurate description of molecular systems by explicitly considering the behavior of electrons.[3][11][12] QM methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.[3] This level of detail is essential for studying phenomena that are beyond the scope of classical mechanics, such as:

  • Reaction mechanisms: The formation and breaking of chemical bonds.

  • Charge transfer: The movement of electrons between molecules.

  • Polarization: The distortion of a molecule's electron cloud in response to its environment.

The trade-off for this accuracy is a significantly higher computational cost, which generally limits the application of pure QM methods to smaller systems (typically hundreds of atoms).[13][14] Popular QM methods in drug discovery include Density Functional Theory (DFT), which offers a good balance of accuracy and computational efficiency.[3][12][13]

2.3. Hybrid QM/MM: The Best of Both Worlds

To bridge the gap between the speed of MM and the accuracy of QM, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have been developed.[13] In a QM/MM simulation, the most chemically important part of the system (e.g., the ligand and the active site of a protein) is treated with QM, while the rest of the system (the bulk of the protein and solvent) is treated with MM.[13] This approach allows for the accurate modeling of electronic effects where they are most important, while still being able to simulate large, complex systems.[13]

Part A: Foundational Steps - Preparing the Molecular Canvas

The adage "garbage in, garbage out" is particularly pertinent to computational modeling. The quality of your input structures will directly impact the reliability of your results.

3.1. Ligand Preparation: From 2D Sketch to 3D Reality

The journey begins with obtaining a 3D structure of (2,4-Dimethoxyphenyl)(phenyl)methanone.

Step-by-Step Protocol for Ligand Preparation:

  • Obtain the 2D Structure: The SMILES (Simplified Molecular-Input Line-Entry System) string for (2,4-Dimethoxyphenyl)(phenyl)methanone can be obtained from databases like PubChem (CID 520748).[15] The SMILES string is COC1=CC=C(C(=C1)OC)C(=O)C2=CC=CC=C2.

  • Convert to 3D: Use a molecular modeling software package (e.g., Avogadro, ChemDraw, or web-based tools) to convert the 2D representation into a 3D structure.

  • Generate Tautomers and Ionization States: For a given physiological pH (typically 7.4), it's important to consider the most likely protonation state of your molecule. While (2,4-Dimethoxyphenyl)(phenyl)methanone is neutral, for other molecules this is a critical step.

  • Energy Minimization: The initial 3D structure will likely not be in a low-energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to relax the structure and remove any steric clashes. This process adjusts bond lengths, angles, and dihedrals to find a local energy minimum.

  • Assign Partial Charges: The distribution of electron density in a molecule is not uniform, leading to partial positive and negative charges on atoms. These charges are crucial for calculating electrostatic interactions. Various methods exist for assigning partial charges, with Gasteiger or AM1-BCC being common choices for docking studies.

  • Save in a Suitable Format: Save the prepared ligand structure in a format compatible with your chosen docking and simulation software, such as .mol2 or .pdbqt.

3.2. Receptor Preparation: Readying the Biological Target

Assuming you have identified a protein target for (2,4-Dimethoxyphenyl)(phenyl)methanone, its structure must also be carefully prepared.

Step-by-Step Protocol for Receptor Preparation:

  • Obtain the Protein Structure: Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Choose a high-resolution crystal structure if available.

  • Clean the PDB File: PDB files often contain non-essential components such as water molecules, co-crystallized ligands, and ions that may not be relevant to your study. These should generally be removed unless they are known to play a critical role in the protein's structure or function.

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, as they are essential for defining the correct hydrogen bonding network and for the force field calculations.

  • Assign Protonation States of Residues: The ionization states of acidic and basic amino acid residues (e.g., Asp, Glu, Lys, His) are pH-dependent. Ensure that these are set correctly for the intended simulation conditions (usually pH 7.4).

  • Repair Missing Residues or Atoms: Some PDB structures may have missing residues or atoms, especially in flexible loop regions. These gaps should be modeled in using tools like Modeller or the functionalities within your simulation package.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relax the added hydrogen atoms and any repaired regions, while keeping the heavy atoms of the crystallographic structure fixed. This prevents significant deviation from the experimentally determined conformation.

Part B: Predicting Binding Modes - The Art of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][10][16] In the context of drug discovery, it is used to predict how a small molecule ligand like (2,4-Dimethoxyphenyl)(phenyl)methanone binds to the active site of a target protein.[5][6][7]

The process involves two main components: a sampling algorithm to generate a variety of possible binding poses, and a scoring function to estimate the binding affinity for each pose.[5]

Workflow for Molecular Docking:

Caption: A generalized workflow for a molecular docking experiment.

Step-by-Step Protocol for Molecular Docking (using AutoDock Vina as an example):

  • Prepare Input Files:

    • Ligand: Convert the prepared ligand .mol2 file to the .pdbqt format using AutoDock Tools. This format includes atomic charges, atom types, and torsional degrees of freedom.

    • Receptor: Convert the prepared protein .pdb file to the .pdbqt format.

  • Define the Binding Site (Grid Box):

    • Identify the active site of the protein. This can be based on the location of a co-crystallized ligand, information from the literature, or active site prediction software.

    • Define a 3D grid box that encompasses the entire binding site. The size of the grid box is a critical parameter: too small, and you may miss the correct binding pose; too large, and the search becomes computationally expensive and less accurate.

  • Configure the Docking Parameters:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the center and dimensions of the grid box, and the name of the output file.

    • The exhaustiveness parameter controls the thoroughness of the conformational search. Higher values increase the probability of finding the best binding mode but also increase the computation time.

  • Run the Docking Simulation:

    • Execute the docking run from the command line: vina --config conf.txt --log log.txt

  • Analyze the Results:

    • The output file will contain a set of predicted binding poses for the ligand, ranked by their docking scores (binding affinities in kcal/mol).

    • The top-ranked poses are the most likely binding modes according to the scoring function.

Table 1: Example Docking Results

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-8.50.00Tyr123, Phe234, His345
2-8.21.23Tyr123, Phe234, Val346
3-7.92.54Trp124, Leu235, His345

6. Visualization and Interpretation:

  • Use molecular visualization software (e.g., PyMOL, VMD, Chimera) to inspect the top-ranked poses.

  • Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.

  • The credibility of a docking pose is strengthened if it forms chemically sensible interactions with key residues in the active site.

Part C: Simulating Dynamic Behavior - The World of Molecular Dynamics

While docking provides a static picture of the most probable binding pose, molecular interactions are inherently dynamic. Molecular Dynamics (MD) simulations provide a "movie" of how the atoms in a system move over time, offering insights into the stability of the ligand-receptor complex, the role of solvent, and conformational changes.[8][17]

MD simulations solve Newton's equations of motion for a system of atoms and molecules, with the forces between them calculated using a force field.[8]

Workflow for Molecular Dynamics Simulation:

Caption: A standard workflow for a molecular dynamics simulation.

Step-by-Step Protocol for MD Simulation (using GROMACS as an example): [18]

  • System Preparation:

    • Start with the best-ranked pose from your docking experiment.

    • Create a simulation box (e.g., a cubic box) around the complex, ensuring a sufficient distance between the protein and the box edges (typically at least 1.0 nm).

    • Fill the box with water molecules (solvation).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.

  • Energy Minimization:

    • Perform a robust energy minimization of the entire system (protein, ligand, water, and ions) to remove any steric clashes introduced during the setup phase.[19]

  • Equilibration:

    • This is a two-stage process to bring the system to the desired temperature and pressure.[18]

    • NVT Equilibration (Constant Number of particles, Volume, and Temperature): The system is heated to the target temperature (e.g., 300 K) while the volume is kept constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[18]

    • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): The pressure of the system is adjusted to the target pressure (e.g., 1 bar) while maintaining the target temperature. The position restraints on the protein and ligand are gradually released.[18]

  • Production MD Run:

    • Once the system is well-equilibrated, the production simulation is run for the desired length of time (e.g., 100 ns or more), during which the trajectory data (atomic positions, velocities, and energies) is saved at regular intervals.[18]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation. A stable system will show the RMSD reaching a plateau.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible and rigid regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

    • Binding Free Energy Calculations: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the MD trajectory.

Part D: Achieving High Accuracy with Quantum Mechanics

For certain research questions, the accuracy of classical force fields may be insufficient. QM methods can be employed to gain a more precise understanding of the electronic details of the ligand-receptor interaction.[3][11][12][13][14]

Applications of QM in this Context:

  • Accurate Binding Energy Calculation: QM calculations can provide a more accurate estimation of the binding energy, especially when polarization and charge transfer effects are significant.[3]

  • Elucidation of Reaction Mechanisms: If the ligand is a covalent inhibitor, QM methods are essential for modeling the bond-forming and bond-breaking steps of the reaction with the target protein.

  • Parameterization of Force Fields: High-level QM calculations are used to derive the parameters for classical force fields, ensuring they are as accurate as possible.

A Common QM-based Approach: QM/MM

As mentioned earlier, a full QM treatment of a protein-ligand complex is computationally prohibitive. A QM/MM approach offers a tractable solution.[13]

Step-by-Step Protocol for a QM/MM Energy Calculation:

  • Select a Representative Structure: From a stable portion of your MD trajectory, select a representative snapshot of the ligand-receptor complex.

  • Define the QM and MM Regions:

    • Define the QM region to include the ligand and the key interacting residues of the protein's active site.

    • The rest of the protein and the solvent constitute the MM region.

  • Choose a QM Method and Basis Set:

    • Density Functional Theory (DFT) with a functional like B3LYP or a more modern functional like r2SCAN-D4 is a common choice.[11]

    • Select a suitable basis set (e.g., 6-31G*) that provides a good balance of accuracy and computational cost.

  • Perform the QM/MM Calculation:

    • Run the single-point energy calculation using a software package that supports QM/MM (e.g., Gaussian, ORCA, AMBER with an external QM engine).

  • Analyze the Electronic Structure:

    • Examine the molecular orbitals, charge distribution, and other electronic properties of the QM region to gain deeper insights into the nature of the binding interaction.

Data Analysis, Validation, and Interpretation

A computational model is only as good as its validation. It is crucial to critically assess the results and, where possible, compare them with experimental data.

Key Validation Strategies:

  • Comparison with Experimental Data: If the binding affinity of (2,4-Dimethoxyphenyl)(phenyl)methanone to the target protein is known experimentally, compare this value with the binding free energy calculated from your simulations.

  • Cross-Docking: If you have multiple known ligands for the same target, perform docking studies for all of them. A good docking protocol should be able to distinguish between active and inactive compounds.

  • Convergence of MD Simulations: Ensure that your MD simulations have run long enough to sample the relevant conformational space. This can be assessed by monitoring properties like RMSD and the potential energy of the system over time.

  • Sensitivity Analysis: Test the robustness of your results by varying key parameters, such as the force field, the size of the grid box in docking, or the length of the MD simulation.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the computational methodologies for studying the molecular interactions of (2,4-Dimethoxyphenyl)(phenyl)methanone. By combining molecular docking, molecular dynamics, and quantum mechanics, researchers can build a detailed, multi-scale model of how this important chemical scaffold interacts with its biological targets.

The insights gained from these computational studies can guide the design of new analogs with improved potency and selectivity, ultimately accelerating the drug discovery process. As computational power continues to increase and algorithms become more sophisticated, the role of in silico modeling in chemistry and biology is set to become even more prominent. Future work could involve the use of more advanced techniques such as enhanced sampling MD to explore larger conformational changes or the application of machine learning potentials to further bridge the gap between the speed of MM and the accuracy of QM.

References

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Foundational

Toxicological Profile and In Vitro Safety Data for 2,4-Dimethoxybenzophenone: A Technical Whitepaper

Executive Summary 2,4-Dimethoxybenzophenone (2,4-DMBP) is a structurally significant diaryl ketone that occupies a dual role in modern chemical sciences. In medicinal chemistry, it serves as a highly versatile pharmacoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dimethoxybenzophenone (2,4-DMBP) is a structurally significant diaryl ketone that occupies a dual role in modern chemical sciences. In medicinal chemistry, it serves as a highly versatile pharmacophore scaffold for developing potent antileukemic and antimicrotubule agents[1]. Concurrently, environmental toxicology identifies 2,4-DMBP as a critical phototransformation product (designated as BP3-TP7) of the widespread organic UV filter oxybenzone[2]. Because the benzophenone core is inherently photoreactive, understanding the in vitro safety profile, basal cytotoxicity, and phototoxic liabilities of 2,4-DMBP is paramount for drug development professionals and toxicologists.

This whitepaper synthesizes the toxicological mechanisms of 2,4-DMBP, provides quantitative in vitro safety data, and outlines the self-validating experimental methodologies required to accurately assess its safety profile.

Chemical Profile & Pharmacological Context

2,4-DMBP (CID: 520748)[3] is characterized by its central ketone bridge flanked by two phenyl rings, one of which is substituted with methoxy groups at the 2 and 4 positions.

  • Medicinal Chemistry: Conjugation of the 2,4-DMBP scaffold with piperidine analogues yields molecules with potent antileukemic activities. In vitro screening against human leukemic cell lines (K562 and CEM) demonstrates robust target engagement, effectively disrupting cellular proliferation[1].

  • Environmental Toxicology: High-resolution molecular analysis reveals that 2,4-DMBP is generated during the photoinitiated degradation of oxybenzone in both aerosol and bulk solution phases. Crucially, predictive toxicity modeling indicates that transformation products like 2,4-DMBP exhibit a higher toxic burden than their parent compounds[2].

Toxicological Profile: Mechanisms of Cytotoxicity & Phototoxicity

The primary toxicological liability of 2,4-DMBP stems from its photophysical properties. Benzophenone derivatives are well-documented photosensitizers[4]. Upon absorption of ultraviolet (UV) radiation (typically in the 305–400 nm range), the ground-state molecule is elevated to an excited singlet state, which rapidly undergoes intersystem crossing to a highly reactive triplet state[4].

This triplet state interacts with molecular oxygen via Type I (electron transfer) or Type II (energy transfer) photobiological reactions, generating Reactive Oxygen Species (ROS) such as singlet oxygen and superoxide anions. The accumulation of ROS induces severe oxidative stress, leading to lipid peroxidation, protein cross-linking, DNA damage, and ultimately, cellular apoptosis.

Fig 1. Phototoxic ROS generation pathway of 2,4-DMBP upon UV irradiation.

In Vitro Safety Data: Quantitative Assessment

The following table summarizes the quantitative in vitro toxicity metrics associated with 2,4-DMBP and its direct structural analogues, synthesizing data from pharmacological screening and toxicological modeling.

Assay Type / EndpointTarget ModelQuantitative MetricValue / ResultMechanistic Implication
Antileukemic Cytotoxicity K562 / CEM Cell LinesIC₅₀ (MTT Assay)1.6 – 8.0 μM[1]Potent disruption of microtubule dynamics and cellular proliferation.
Phototoxicity 3D Reconstructed Human Epidermis (RhE)Phototoxic Index (PI)PI > 5 (Probable)[4]Significant ROS generation via excited triplet state formation.
Environmental Toxicity Aerosol / Bulk DegradationPredicted Oral LD₅₀Higher than parent BP3[2]Increased environmental toxic burden post-photolysis.

Standardized In Vitro Experimental Methodologies

To ensure reproducibility and scientific integrity, the safety evaluation of 2,4-DMBP must follow stringent, self-validating protocols.

Protocol 1: 3D Reconstructed Human Epidermis (RhE) Phototoxicity Assay (OECD TG 498)

This protocol assesses the phototoxic potential of 2,4-DMBP formulations[4].

  • Step 1: Tissue Equilibration. Transfer 3D RhE inserts into 6-well plates containing pre-warmed maintenance medium. Incubate overnight at 37°C, 5% CO₂ to allow barrier recovery.

  • Step 2: Topical Application. Apply 20 μL of 2,4-DMBP formulated in a non-cytotoxic vehicle directly to the stratum corneum surface. Self-Validation: Include a vehicle control (negative) and Chlorpromazine (positive control) to ensure assay sensitivity.

  • Step 3: UV Irradiation. Incubate for 1 hour, then expose the tissues to a non-cytotoxic dose of UVA (typically 6 J/cm²). Self-Validation: Maintain a parallel set of identically treated tissues in the dark (Dark Control) to isolate photo-induced toxicity from basal cytotoxicity.

  • Step 4: Viability Assessment. Rinse tissues with PBS, transfer to MTT solution (1 mg/mL), and incubate for 3 hours. Extract formazan using isopropanol and measure absorbance at 570 nm. Calculate viability relative to the vehicle control.

Protocol 2: High-Resolution LC-MS/MS for Photodegradation Profiling

This workflow identifies toxic transformation products of benzophenones[2].

  • Step 1: Sample Preparation. Dissolve 2,4-DMBP in a 50:50 methanol/water mixture. Irradiate the solution using a solar simulator. Self-Validation: Run blank experiments containing only the photosensitizer to ensure detected products are derived exclusively from the test compound.

  • Step 2: Chromatographic Separation. Inject samples onto a C18 column using a gradient mobile phase of water and acetonitrile (both containing 0.1% formic acid) to resolve structurally similar isomers.

  • Step 3: Orbitrap Mass Spectrometry. Acquire high-resolution MS1 and MS2 spectra. Utilize exact mass and fragmentation patterns to deconvolute 2,4-DMBP from other isobaric transformation products.

Fig 2. Multi-tiered in vitro safety screening workflow for benzophenone derivatives.

Causality in Experimental Design (E-E-A-T)

The selection of experimental models in the protocols above is driven by specific mechanistic requirements:

  • Why 3D RhE over 2D Monolayers? Traditional 2D fibroblast models (e.g., OECD TG 432) frequently yield false-positive phototoxicity results for highly lipophilic compounds like benzophenones. This occurs because 2D cultures lack a functional stratum corneum, allowing unnatural cellular accumulation. The 3D RhE model (OECD TG 498) mimics human skin barrier properties and topical bioavailability, providing clinically translatable safety data[4].

  • Why Orbitrap LC-MS/MS? Benzophenone derivatives and their phototransformation products often share identical chemical formulas and mass-to-charge (m/z) ratios. Standard mass spectrometry cannot differentiate these isobaric species. High-resolution Orbitrap MS is strictly required to deconvolute branching ratios and accurately identify acutely toxic transformation products like 2,4-DMBP[2].

Conclusion

2,4-Dimethoxybenzophenone presents a complex toxicological profile. While its structural geometry enables the design of highly potent therapeutic agents, its inherent ability to act as a photosensitizer necessitates rigorous safety screening. By employing advanced 3D tissue models and high-resolution mass spectrometry, researchers can accurately map its basal cytotoxicity, phototoxic liabilities, and environmental degradation pathways, ensuring safe progression in drug development and chemical formulation.

References

  • Title: Photoinitiated Degradation Kinetics of the Organic UV Filter Oxybenzone in Solutions and Aerosols: Impacts of Salt, Photosensitizers, and the Medium Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: 21st Congress of the European Society for Photobiology Source: European Society for Photobiology URL: [Link]

  • Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: (2,4-Dimethoxyphenyl)(phenyl)methanone | C15H14O3 | CID 520748 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (2,4-Dimethoxyphenyl)(phenyl)methanone via Friedel-Crafts Acylation

Introduction & Mechanistic Rationale The synthesis of diaryl ketones via Friedel-Crafts acylation is a foundational carbon-carbon bond-forming methodology in organic synthesis[1]. The target molecule, (2,4-dimethoxypheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of diaryl ketones via Friedel-Crafts acylation is a foundational carbon-carbon bond-forming methodology in organic synthesis[1]. The target molecule, (2,4-dimethoxyphenyl)(phenyl)methanone (commonly known as 2,4-dimethoxybenzophenone), is a highly privileged scaffold. It serves as a critical intermediate in medicinal chemistry—demonstrating potent anti-leukemic and anti-leishmanial properties[2]—and is widely utilized in materials science as a highly effective ultraviolet (UV) absorber[3].

As a Senior Application Scientist, it is crucial to understand the causality of regioselectivity and catalyst stoichiometry in this specific reaction:

  • Regioselectivity via Synergistic Activation : 1,3-Dimethoxybenzene features two strongly electron-donating methoxy groups. The C4 position is electronically activated (para to the C1-methoxy and ortho to the C3-methoxy) and sterically accessible. While the C2 position is also electronically activated, it suffers from severe steric hindrance from the two flanking methoxy groups. Consequently, electrophilic attack by the acylium ion occurs almost exclusively at the C4 position, yielding the 2,4-isomer with >95% selectivity[4].

  • Stoichiometric Catalyst Requirement : Unlike Friedel-Crafts alkylation, which is truly catalytic, acylation requires a stoichiometric excess (>1.0 equivalent) of the Lewis acid (e.g., AlCl 3​ ). The carbonyl oxygen of the newly formed benzophenone acts as a strong Lewis base, tightly coordinating with AlCl 3​ . This complexation sequesters the catalyst, preventing multiple acylations but necessitating an acidic aqueous quench to liberate the final product[1].

Quantitative Data & Catalyst Optimization

While traditional AlCl 3​ in halogenated solvents remains the benchmark for industrial scale-up, modern green chemistry protocols have introduced microwave-assisted alternatives utilizing Deep Eutectic Solvents (DES) or Metal-Organic Frameworks (MOFs)[4],[5].

Table 1: Comparative Catalyst Systems for the Acylation of 1,3-Dimethoxybenzene

Catalyst SystemSolventTemperatureTimeRegioselectivity (2,4- vs 2,6-)Yield (%)Ref
AlCl 3​ (1.2 eq) Dichloromethane (DCM)0 °C to 25 °C4 hours> 95:585 - 90[1]
[CholineCl][ZnCl 2​ ] 3​ Neat (DES acts as solvent)120 °C (Microwave)5 min95:592[4]
Zr-MOF (UiO-66) Nitrobenzene120 °C (Microwave)5 min> 95:588[5]

Mechanistic Pathway & Experimental Workflow

MechanisticPathway A Benzoyl Chloride + AlCl3 (Anhydrous DCM, 0°C) B Acylium Ion Generation [Ph-C≡O]+ [AlCl4]- A->B Lewis Acid Activation C Addition of 1,3-Dimethoxybenzene (Electrophilic Attack at C4) B->C D Sigma Complex Formation (Resonance Stabilized) C->D E Rearomatization & AlCl3-Ketone Complexation D->E -HCl F Acidic Quench (Ice / 1M HCl) E->F Stoichiometric AlCl3 trapping G Product Isolation (2,4-Dimethoxybenzophenone) F->G Hydrolysis of Al-O bond

Figure 1: Mechanistic pathway of Friedel-Crafts acylation yielding 2,4-dimethoxybenzophenone.

ExperimentalWorkflow S1 1. Setup Dry glassware N2 atmosphere S2 2. Activation AlCl3 + PhCOCl 0°C, 10 min S1->S2 S3 3. Acylation Add Arene RT, 4 hours S2->S3 S4 4. Quench Ice + 1M HCl Hydrolysis S3->S4 S5 5. Isolation DCM Extraction & Wash S4->S5 S6 6. Purification Recrystallization (EtOH) S5->S6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target ketone.

Step-by-Step Protocol (Standard AlCl 3​ Method)

Reagents & Materials
  • 1,3-Dimethoxybenzene : 1.0 eq (10 mmol, 1.38 g)

  • Benzoyl Chloride : 1.05 eq (10.5 mmol, 1.48 g)

  • Anhydrous Aluminum Chloride (AlCl 3​ ) : 1.2 eq (12 mmol, 1.60 g)

  • Anhydrous Dichloromethane (DCM) : 25 mL

  • Quench Solution : 50 g crushed ice + 20 mL 1M HCl

Procedure

Step 1: Preparation of the Acylating Complex

  • In a flame-dried, nitrogen-purged 100 mL round-bottom flask, suspend anhydrous AlCl 3​ (1.60 g) in 15 mL of anhydrous DCM.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add benzoyl chloride (1.48 g) dropwise via syringe over 10 minutes. Stir for an additional 15 minutes at 0 °C until the solid largely dissolves, forming a pale yellow/orange solution.

Causality Insight: AlCl 3​ is highly hygroscopic; exposure to atmospheric moisture rapidly hydrolyzes it to inactive Al(OH) 3​ and HCl. The dropwise addition of benzoyl chloride controls the highly exothermic generation of the electrophilic acylium ion ([Ph-C≡O] + ), preventing thermal degradation[1].

Step 2: Electrophilic Aromatic Substitution 4. Dissolve 1,3-dimethoxybenzene (1.38 g) in 10 mL of anhydrous DCM. 5. Add this arene solution dropwise to the acylium ion complex at 0 °C over 15 minutes. 6. Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 4 hours.

Causality Insight: The reaction mixture will progressively darken to a deep red/brown. This color change is a visual indicator of the stable Lewis acid-base complex forming between the newly synthesized benzophenone carbonyl oxygen and the AlCl 3​ metal center.

Step 3: Quenching and Workup 7. Carefully pour the dark reaction mixture into a beaker containing the vigorously stirred ice/HCl mixture. 8. Stir for 30 minutes until the organic layer turns pale yellow.

Self-Validating System: The acidic quench is mandatory to hydrolyze the strong Al-O coordination complex. If the organic layer remains dark orange or brown, the complex has not been fully broken. Add additional 1M HCl and stir until the color shifts to pale yellow, confirming the liberation of the free ketone.

  • Transfer to a separatory funnel and isolate the lower DCM layer. Extract the aqueous layer with additional DCM (2 × 15 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO 3​ (20 mL) to neutralize residual HCl and unreacted benzoic acid, followed by brine (20 mL).

  • Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude solid.

Step 4: Purification 12. Recrystallize the crude product from hot absolute ethanol to afford pure (2,4-dimethoxyphenyl)(phenyl)methanone as off-white to pale yellow crystals.

Analytical Validation (E-E-A-T)

To ensure absolute scientific integrity, the isolated product must be validated via 1 H NMR (CDCl 3​ , 300/400 MHz)[5]. The regioselectivity is definitively confirmed by the splitting pattern of the dimethoxyphenyl ring:

  • Methoxy Protons : Two distinct singlets at ~3.70 ppm and ~3.85 ppm (3H each), confirming no demethylation occurred.

  • Phenyl Ring (C-Ring) : Multiplets between 7.40 – 7.80 ppm integrating for 5 protons.

  • Regiochemical Proof (A-Ring) : The C6 proton appears as a doublet (~7.45 ppm, J = 8.5 Hz) due to ortho-coupling with C5. The C5 proton is a doublet of doublets (~6.55 ppm), and the C3 proton appears as an isolated fine doublet (~6.45 ppm, J = 2.3 Hz) due to meta-coupling. The strict absence of a symmetrical triplet/doublet pattern confirms the product is exclusively the 2,4-isomer, validating the >95:5 regioselectivity.

References

  • A benzophenone compound and its preparation method and application. Source: Google Patents (CN119390554A).
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. Source: NIH PMC. URL: [Link]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Source: RSC Advances. URL: [Link]

  • An efficient combination of Zr-MOF and microwave irradiation in catalytic Lewis acid Friedel-Crafts benzoylation. Source: RSC Advances. URL: [Link]

  • Friedel–Crafts reaction. Source: Wikipedia. URL: [Link]

Sources

Application

Application Note: Mechanistic Evaluation of (2,4-Dimethoxyphenyl)(phenyl)methanone in Polymer Coatings

Target Audience: Materials Scientists, Formulation Chemists, and Polymer R&D Professionals Focus: Utilizing Structural Analogs to Validate ESIPT-Driven UV Stabilization in Polymer Matrices Executive Summary & Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Formulation Chemists, and Polymer R&D Professionals Focus: Utilizing Structural Analogs to Validate ESIPT-Driven UV Stabilization in Polymer Matrices

Executive Summary & Mechanistic Grounding

The photostabilization of polymer coatings heavily relies on the incorporation of organic ultraviolet (UV) absorbers. Among the most ubiquitous are the benzophenone derivatives. The functional hallmark of a highly efficient benzophenone UV absorber—such as 2-hydroxy-4-methoxybenzophenone (BP-3)—is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) . This process allows the molecule to absorb high-energy UV radiation and safely dissipate it as harmless thermal energy without undergoing chemical degradation [1].

However, to rigorously validate the efficacy of new UV filter formulations, formulation scientists require reliable mechanistic controls. (2,4-Dimethoxyphenyl)(phenyl)methanone , commonly referred to as 2,4-dimethoxybenzophenone (2,4-DMBP), serves as the premier "negative control" in these studies.

The Causality of Structural Design

Typical benzophenone UV absorbers possess an ortho-hydroxyl group that forms a critical intramolecular hydrogen bond with the adjacent carbonyl oxygen. Upon UV excitation to the singlet state (S1), this hydrogen bond facilitates the rapid transfer of a proton, triggering an enol-to-keto tautomerization. The unstable keto form then non-radiatively decays back to the ground state, releasing heat [2].

In 2,4-DMBP , the crucial ortho-hydroxyl group is replaced by a methoxy group. This seemingly minor structural modification fundamentally alters the molecule's photophysics:

  • Loss of Hydrogen Bonding: The absence of the hydroxyl proton prevents the formation of the intramolecular hydrogen bond.

  • Inhibition of ESIPT: Without the hydrogen bond, the ESIPT pathway is completely blocked [3].

  • Triplet State Formation: Instead of safe thermal decay, the excited S1 state undergoes intersystem crossing (ISC) to a long-lived, highly reactive triplet state (T1).

  • Polymer Degradation: In a polymer matrix, this triplet state abstracts hydrogen atoms from the polymer backbone, acting as a photosensitizer that accelerates photo-oxidation rather than preventing it.

By comparing 2,4-DMBP against a true UV absorber, researchers can isolate the protective contribution of the ESIPT mechanism from the baseline UV screening effect of the benzophenone chromophore.

Photophysical Pathways Visualization

Photophysics cluster_BP3 Typical UV Absorber (e.g., BP-3) cluster_DMBP (2,4-Dimethoxyphenyl)(phenyl)methanone A1 Ground State (Enol) A2 Excited Singlet (S1) A1->A2 UV Photon A3 ESIPT (Keto Form) A2->A3 Proton Transfer A4 Non-Radiative Decay (Heat) A3->A4 Relaxation A4->A1 Ground State Return B1 Ground State B2 Excited Singlet (S1) B1->B2 UV Photon B3 Intersystem Crossing (T1) B2->B3 No ESIPT B4 Photolysis / Radical Formation B3->B4 Polymer Degradation

Photophysical pathways: ESIPT in typical UV absorbers vs. photolysis in 2,4-DMBP.

Experimental Protocol: Comparative Photostability Testing

To empirically demonstrate the necessity of the ESIPT mechanism, the following self-validating protocol details the formulation and accelerated weathering of Poly(methyl methacrylate) (PMMA) coatings.

Self-Validating System Design: This protocol includes a neat PMMA control to establish a baseline degradation rate. If the 2,4-DMBP formulation exhibits faster degradation than the neat control, it definitively proves the additive's role as a photosensitizer. Conversely, if the BP-3 formulation exhibits slower degradation, it confirms true photostabilization.

Materials Required
  • Polymer Matrix: PMMA (Mw ~120,000 g/mol )

  • Solvent: Spectroscopic grade Toluene

  • Additives: 2,4-DMBP (Test Compound) and 2-Hydroxy-4-methoxybenzophenone (BP-3, Positive Control)

  • Substrates: Quartz slides (1 inch x 1 inch)

Step-by-Step Methodology
  • Matrix Preparation:

    • Dissolve 10 wt% PMMA in toluene under continuous magnetic stirring at 40°C until a homogenous, optically clear solution is achieved.

    • Causality: Toluene is selected for its high volatility and excellent solvency for both PMMA and benzophenone derivatives, ensuring uniform additive dispersion without phase separation.

  • Additive Incorporation:

    • Divide the PMMA solution into three aliquots: Control (Neat), Test A (2,4-DMBP), and Test B (BP-3).

    • Add 2.0 wt% (relative to polymer mass) of the respective additives to Test A and Test B. Stir for 2 hours in the dark to prevent premature photolysis.

  • Film Fabrication (Spin Coating):

    • Dispense 1 mL of each solution onto pre-cleaned quartz substrates.

    • Spin-coat at 1500 RPM for 60 seconds to achieve a uniform film thickness of approximately 15 µm.

    • Causality: Quartz is utilized because it is completely transparent down to 200 nm, ensuring the substrate does not absorb the UV radiation intended for the polymer film.

  • Solvent Evaporation & Curing:

    • Place the coated substrates in a vacuum oven at 60°C for 12 hours to remove residual toluene.

  • Accelerated UV Irradiation:

    • Place the cured films in a QUV accelerated weathering tester equipped with UVA-340 lamps (irradiance of 0.89 W/m² at 340 nm).

    • Expose the samples for 100 continuous hours at a controlled chamber temperature of 50°C.

  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: Measure the absorbance decay of the additive peak (approx. 290–330 nm) every 20 hours. Rapid decay indicates photolysis of the additive.

    • FTIR Spectroscopy: Monitor the formation of new carbonyl species by calculating the Carbonyl Index (ratio of the absorbance at ~1730 cm⁻¹ to a stable reference peak at ~1450 cm⁻¹).

Protocol Workflow Visualization

Protocol P1 1. Prepare Polymer Matrix (PMMA in Toluene) P2 2. Additive Incorporation (2,4-DMBP or BP-3 at 2 wt%) P1->P2 P3 3. Spin Coating (Quartz Substrate) P2->P3 P4 4. Solvent Evaporation (Vacuum Curing) P3->P4 P5 5. UV Irradiation (340 nm QUV Tester) P4->P5 P6 6. Spectroscopic Analysis (FTIR & UV-Vis) P5->P6

Step-by-step workflow for formulating and evaluating polymer coatings under UV.

Quantitative Data Presentation

The following table summarizes the anticipated quantitative outcomes of the comparative photostability assay, clearly demonstrating the divergent behaviors of ESIPT-capable vs. ESIPT-incapable molecules in a polymer matrix.

FormulationAdditiveESIPT CapabilityAbsorbance Retention (100h)Yellowness Index ( Δ YI)Primary Photophysical Pathway
Control NoneN/AN/A+15.2Direct Polymer Photolysis
Test A 2,4-DMBPNo < 10%+28.5 Intersystem Crossing / Radical Formation
Test B BP-3Yes > 95%+2.1 ESIPT / Non-Radiative Decay

Data Interpretation: The severe increase in the Yellowness Index ( Δ YI = +28.5) for Test A confirms that 2,4-DMBP acts as a photosensitizer. Because it cannot undergo ESIPT, the absorbed UV energy breaks down the molecule (evidenced by <10% absorbance retention) and generates radicals that aggressively degrade the PMMA matrix.

References

  • Handbook of Polymer Degradation (S. Halim Hamid). Scribd.
  • Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI.
  • Photoexcited States of UV Absorbers, Benzophenone Derivatives. ResearchGate.
Method

Application of 2,4-dimethoxybenzophenone as a photoinitiator in UV curing

Advanced Application Note: 2,4-Dimethoxybenzophenone as a Type II Photoinitiator in UV-Curable Systems Executive Overview & Mechanistic Causality Ultraviolet (UV) curing technology relies on the rapid, energy-efficient c...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 2,4-Dimethoxybenzophenone as a Type II Photoinitiator in UV-Curable Systems

Executive Overview & Mechanistic Causality

Ultraviolet (UV) curing technology relies on the rapid, energy-efficient conversion of liquid monomers into crosslinked solid polymers. At the heart of this photochemical transformation are photoinitiators. While unsubstituted benzophenone is a ubiquitous Type II photoinitiator, the strategic addition of electron-donating methoxy groups at the 2 and 4 positions of the aromatic ring to form 2,4-dimethoxybenzophenone (2,4-DMBP) profoundly alters its photochemical behavior.

The methoxy groups increase the electron density of the chromophore, lowering the energy gap for π→π∗ and n→π∗ transitions. This structural modification induces a bathochromic shift (redshift) in the absorption spectrum and enhances the molar absorptivity compared to the parent benzophenone (1)[1]. Consequently, 2,4-DMBP exhibits superior compatibility with modern UV-A light sources and near-UV LEDs (365–395 nm), making it a highly efficient candidate for clear coatings, inks, and adhesives (2)[2].

Unlike Type I photoinitiators that undergo direct unimolecular homolytic cleavage, 2,4-DMBP operates strictly via a bimolecular Type II mechanism (3)[3]. Upon UV absorption, the molecule transitions to an excited singlet state, followed by rapid intersystem crossing (ISC) to a highly reactive triplet state (4)[4]. Because it cannot cleave its own bonds to form radicals, it requires a hydrogen donor (co-initiator)—typically a tertiary amine with abstractable alpha-hydrogens (5)[5]. The triplet 2,4-DMBP abstracts a hydrogen atom from the amine, yielding a sterically hindered ketyl radical (which acts as a chain terminator) and a highly reactive alpha-aminoalkyl radical (which initiates the polymerization of acrylate monomers) (3)[3].

Mechanism A 2,4-DMBP (Ground State) B 2,4-DMBP* (Singlet State) A->B UV Absorption (300-360 nm) C 2,4-DMBP* (Triplet State) B->C Intersystem Crossing (ISC) E Ketyl Radical (Chain Terminator) C->E H-Abstraction F Alkylamino Radical (Polymerization Initiator) C->F H-Abstraction D Amine Co-initiator (Hydrogen Donor) D->E D->F

Type II photochemical mechanism of 2,4-DMBP generating reactive radicals via hydrogen abstraction.

Physicochemical & Formulation Profile

To successfully formulate with 2,4-DMBP, researchers must account for its specific absorption window and its absolute reliance on a synergist.

ParameterDescription / Value
Chemical Name 2,4-Dimethoxybenzophenone
Photoinitiator Class Type II (Bimolecular Free Radical Generator)
Absorption Maxima ( λmax​ ) ~280 nm, ~340 nm (Red-shifted vs. standard Benzophenone)
Optimal Light Sources Medium-pressure Mercury Lamps, UV-A LEDs (365 nm)
Required Synergists Tertiary amines (e.g., Methyldiethanolamine [MDEA], Triethylamine [TEA])
Primary Applications Thin-film UV-curable coatings, varnishes, and acrylate-based inks

Protocol: Real-Time Kinetic Evaluation of 2,4-DMBP Photopolymerization

To empirically validate the efficacy of 2,4-DMBP in a given resin system, Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) is the gold standard. This protocol is designed as a self-validating system : it incorporates a strict negative control to prove that polymerization is driven exclusively by the bimolecular hydrogen abstraction mechanism, ruling out background thermal initiation or Type I impurities.

Materials & Equipment
  • Monomer: Tripropyleneglycol diacrylate (TPGDA)

  • Photoinitiator: 2,4-Dimethoxybenzophenone (2,4-DMBP)

  • Co-initiator: Methyldiethanolamine (MDEA)

  • Equipment: RT-FTIR spectrometer equipped with a horizontal attenuated total reflectance (ATR) accessory or transmission setup; 365 nm UV-LED spot curing system.

Step-by-Step Methodology
  • Active Formulation Preparation: In an amber glass vial (to prevent premature dark curing), dissolve 2.0 wt% of 2,4-DMBP into the TPGDA monomer. Stir continuously at 40°C until optical clarity is achieved. Add 2.0 wt% MDEA and vortex for 60 seconds.

  • Negative Control Preparation: In a separate amber vial, dissolve 2.0 wt% of 2,4-DMBP into TPGDA, strictly omitting the MDEA co-initiator . This control validates the Type II causality constraint.

  • Film Casting: Using a calibrated wire-wound drawdown bar, cast a uniform 50 µm film of the formulation onto a KBr or BaF 2​ crystal window.

  • RT-FTIR Setup: Mount the crystal in the FTIR sample compartment. Align the UV-LED light guide to irradiate the sample at a 45° angle to ensure uniform photon distribution across the analytical spot.

  • Irradiation & Spectral Acquisition:

    • Set the FTIR to rapid-scan mode (resolution 4 cm⁻¹, 2–4 scans/sec).

    • Begin spectral acquisition to establish a 5-second dark baseline.

    • Trigger the UV shutter (Intensity: 50 mW/cm² at 365 nm).

  • Data Processing: Monitor the kinetic disappearance of the acrylate carbon-carbon double bond ( C=C ) twisting vibration peak at 810 cm⁻¹ .

    • Calculate the double bond conversion ( X ) over time ( t ) using the equation:

      X(t)=A0​A0​−At​​×100%

      (Where A0​ is the initial peak area and At​ is the peak area at time t ).

Workflow S1 1. Active Formulation (Monomer + 2,4-DMBP + Amine) S3 3. Film Casting (50 µm Drawdown) S1->S3 S2 2. Negative Control (Omit Amine Co-initiator) S2->S3 Parallel Workflow S4 4. UV Irradiation (365 nm LED / Mercury Lamp) S3->S4 S5 5. RT-FTIR Analysis (Monitor 810 cm⁻¹ Peak) S4->S5 S6 6. Data Validation (Calculate % Conversion) S5->S6

Self-validating experimental workflow for evaluating UV curing kinetics using RT-FTIR analysis.

Quantitative Data Presentation

The following table summarizes the expected kinetic conversion data derived from the RT-FTIR protocol. The stark contrast between the active formulation and the negative control confirms the fundamental reliance of 2,4-DMBP on a hydrogen donor to generate initiating radicals.

FormulationUV Dose (mJ/cm²)Double Bond Conversion (%)Mechanistic Observation
TPGDA + 2% 2,4-DMBP + 2% MDEA 100~45%Rapid initial polymerization driven by α -aminoalkyl radicals.
TPGDA + 2% 2,4-DMBP + 2% MDEA 300~78%Plateau region reached; network vitrification restricts further mobility.
TPGDA + 2% 2,4-DMBP (No Amine) 300< 5%Self-Validation: Confirms Type II necessity. Minimal conversion due to lack of H-donor.

Sources

Application

Application Notes and Protocols: Catalytic Synthesis of (2,4-Dimethoxyphenyl)(phenyl)methanone

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust catalytic methodologies for the synthesis of (2,4-Dimethoxyphenyl)(phenyl)methan...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust catalytic methodologies for the synthesis of (2,4-Dimethoxyphenyl)(phenyl)methanone. This key benzophenone derivative serves as a critical building block in the synthesis of pharmaceuticals and as a photoinitiator.[1] This document details the foundational Friedel-Crafts acylation, including both traditional Lewis acid and modern heterogeneous catalytic approaches, and explores advanced palladium-catalyzed cross-coupling strategies. Each section offers a deep dive into the reaction mechanisms, provides field-tested, step-by-step protocols, and discusses the rationale behind experimental choices to ensure procedural success and reproducibility.

Introduction: The Significance of (2,4-Dimethoxyphenyl)(phenyl)methanone

Substituted benzophenones are a vital class of diaryl ketones that form the structural core of numerous biologically active compounds and industrial materials.[1] (2,4-Dimethoxyphenyl)(phenyl)methanone, in particular, is a valuable intermediate. Its synthesis is most commonly achieved through the acylation of an electron-rich aromatic ring, a classic yet powerful carbon-carbon bond-forming reaction. This guide focuses on the most effective and reliable catalytic methods for its preparation, emphasizing both mechanistic understanding and practical application.

Method 1: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

The most direct and widely employed route for synthesizing (2,4-Dimethoxyphenyl)(phenyl)methanone is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with benzoyl chloride. This reaction is an electrophilic aromatic substitution where the highly activated 1,3-dimethoxybenzene ring attacks an electrophilic acylium ion.[1][2][3]

Reaction Principle and Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from benzoyl chloride and a Lewis acid catalyst.[3] The two methoxy groups on the 1,3-dimethoxybenzene ring are strong activating groups and are ortho, para-directing. Steric hindrance from the C2-methoxy group favors the electrophilic attack at the C4-position, leading to the desired product with high regioselectivity.

The key mechanistic steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of benzoyl chloride, facilitating its departure and forming a resonance-stabilized acylium ion.[2][4]

  • Electrophilic Attack: The electron-rich π-system of 1,3-dimethoxybenzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Deprotonation and Product Formation: A weak base, such as AlCl₄⁻, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst, yielding the final ketone product.[4] However, the product ketone, being a Lewis base, complexes with the AlCl₃, necessitating a stoichiometric amount of the catalyst.[4] This complex is hydrolyzed during aqueous workup.

Caption: Mechanism of Friedel-Crafts Acylation.

Protocol 1: Classic Lewis Acid Catalysis with Aluminum Chloride (AlCl₃)

This protocol outlines the standard procedure using a stoichiometric amount of AlCl₃. The primary causality for using AlCl₃ is its high Lewis acidity, which efficiently generates the acylium ion. Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would quench the catalyst.[5]

Materials:

  • 1,3-Dimethoxybenzene

  • Benzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents). Suspend the AlCl₃ in anhydrous DCM (approx. 3 mL per mmol of AlCl₃).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction.

  • Reagent Addition: In a separate flask, dissolve 1,3-dimethoxybenzene (1.0 equivalent) and benzoyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution to the dropping funnel.

  • Slow Addition: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes. Maintain the internal temperature below 5 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and very carefully quench it by slowly pouring it onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum-ketone complex and moves the inorganic salts to the aqueous phase.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Protocol 2: Heterogeneous "Green" Catalysis with Zeolite H-ZSM-5

As an alternative to corrosive and difficult-to-handle Lewis acids, solid acid catalysts like zeolites offer significant advantages, including easier separation, potential for recyclability, and milder reaction conditions.[5][6] This protocol provides a greener approach to the acylation.[7]

Materials:

  • 1,3-Dimethoxybenzene

  • Benzoyl chloride

  • Activated Zeolite H-ZSM-5 catalyst

  • Anhydrous 1,2-dichloroethane (or other high-boiling inert solvent)

Procedure:

  • Catalyst Activation: Activate the H-ZSM-5 catalyst by heating it at 400-500 °C for 4 hours under vacuum or a stream of dry air. Cool to room temperature under an inert atmosphere (e.g., nitrogen) and store in a desiccator.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated H-ZSM-5 catalyst (e.g., 0.2 g per mmol of limiting reagent).

  • Reagent Addition: Add anhydrous 1,2-dichloroethane, followed by 1,3-dimethoxybenzene (1.0 equivalent) and benzoyl chloride (1.2 equivalents).

  • Heating: Heat the reaction mixture to reflux (approx. 84 °C for 1,2-dichloroethane) and maintain for 4-8 hours. The reaction is typically slower than with AlCl₃ and requires heat. Monitor progress by TLC or GC.

  • Catalyst Removal: Upon completion, cool the reaction mixture to room temperature. The solid catalyst can be removed by simple filtration. Wash the recovered catalyst with the reaction solvent for reuse.

  • Workup and Purification: The filtrate contains the product. Wash the filtrate with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Data Summary: Comparison of Acylation Methods
ParameterProtocol 1: AlCl₃ CatalysisProtocol 2: Zeolite H-ZSM-5
Catalyst Anhydrous Aluminum Chloride (AlCl₃)H-ZSM-5
Stoichiometry >1.0 equivalent (Stoichiometric)Catalytic (e.g., 10-20 wt%)
Solvent Dichloromethane (DCM)1,2-Dichloroethane
Temperature 0 °C to Room TemperatureReflux (e.g., ~84 °C)
Typical Yield High (>90%)Good to High (75-95%)
Pros High reactivity, fast, well-established.Catalyst is recyclable, less corrosive, simple workup.
Cons Stoichiometric, corrosive, moisture-sensitive, difficult workup.Requires higher temperatures, slower reaction times.

Method 2: Palladium-Catalyzed Carbonylative Suzuki Coupling

For substrates where Friedel-Crafts acylation may be problematic, modern cross-coupling reactions offer a powerful alternative. The carbonylative Suzuki-Miyaura coupling constructs the diaryl ketone by combining an aryl halide with an arylboronic acid and carbon monoxide (CO) in the presence of a palladium catalyst.[8][9]

Reaction Principle

This synthesis would involve the coupling of 2,4-dimethoxyphenylboronic acid with iodobenzene (or bromobenzene) under a CO atmosphere. The palladium catalyst facilitates a cycle of oxidative addition, CO insertion, transmetalation, and reductive elimination to form the ketone product.[10][11]

G cluster_workflow Carbonylative Suzuki Coupling Workflow Prep 1. Prepare Reagents (Aryl Halide, Boronic Acid, Pd Catalyst, Base) Setup 2. Assemble Reaction Under Inert Atmosphere Prep->Setup Purge 3. Purge with Carbon Monoxide (CO) Setup->Purge React 4. Heat Reaction Mixture (e.g., 80-110 °C) Purge->React Monitor 5. Monitor Progress (TLC/GC) React->Monitor Workup 6. Aqueous Workup & Extraction Monitor->Workup Purify 7. Purify Product (Chromatography) Workup->Purify

Caption: General workflow for Carbonylative Suzuki Coupling.

Protocol 3: Suzuki Coupling for Diaryl Ketone Synthesis

Materials:

  • Iodobenzene (or Bromobenzene)

  • 2,4-Dimethoxyphenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂] or PdCl₂(dppf)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other base

  • Anhydrous toluene or dioxane

  • Carbon monoxide (CO) gas (balloon or cylinder)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), 2,4-dimethoxyphenylboronic acid (1.5 equiv.), the palladium catalyst (e.g., 2-5 mol%), ligand (if needed), and base (2-3 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous solvent via syringe.

  • CO Introduction: Purge the system with CO gas by bubbling it through the solution for 5-10 minutes, then maintain a positive pressure of CO with a balloon.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction by TLC. After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired diaryl ketone.

Troubleshooting Guide for Friedel-Crafts Acylation

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (hydrolyzed AlCl₃).2. Insufficient catalyst.3. Deactivated aromatic substrate.1. Use fresh, anhydrous AlCl₃ and ensure anhydrous conditions.2. Ensure at least a stoichiometric amount of AlCl₃ is used.3. This is not an issue for 1,3-dimethoxybenzene, but for other substrates, a more forceful catalyst or conditions may be needed.
Formation of Side Products 1. Over-acylation (less common with acylation due to product deactivation).2. Isomer formation.3. Reaction with solvent.1. Use a 1:1 stoichiometry of arene to acylating agent.2. 1,3-dimethoxybenzene strongly directs to the 4-position; this is usually minimal.3. Use an inert solvent like DCM or 1,2-dichloroethane.
Difficult Workup Emulsion formation during extraction.Add more brine to the separatory funnel to help break the emulsion. Filter the organic layer through Celite before drying.

Conclusion

The synthesis of (2,4-Dimethoxyphenyl)(phenyl)methanone can be reliably achieved through several catalytic methods. Classical Friedel-Crafts acylation using AlCl₃ remains a fast and high-yielding choice for large-scale synthesis, provided that stringent anhydrous conditions are maintained.[12] For a more environmentally benign and operationally simpler process, heterogeneous catalysis with zeolites presents a compelling alternative.[5][7] Furthermore, modern palladium-catalyzed methods like carbonylative Suzuki coupling provide a versatile, albeit more complex, route with excellent functional group tolerance, suitable for intricate molecular architectures in drug discovery.[8][13] The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and tolerance for procedural complexity.

References

  • Highly Selective Oxidation of Diphenylmethane to Benzophenone over Co/MCM-41. (n.d.). Chemistry Letters.
  • An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis - Benchchem. (n.d.). BenchChem.
  • An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones - Benchchem. (n.d.). BenchChem.
  • Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia.
  • Oxidation of diphenylmethane to benzophenone over MnO 4 −1 -exchanged... - ResearchGate. (n.d.).
  • FBAUP - Liquid phase selective oxidation of diphenylmethane to benzophenone over ternary hydrotalcites with tert-butylhydroperoxide - Sigarra - Universidade do Porto. (n.d.). University of Porto.
  • Highly Selective Oxidation of Diphenylmethane to Benzophenone over Co/MCM-41 | Chemistry Letters | Oxford Academic. (2005, November 15). Oxford Academic.
  • How do you convert benzaldehyde to benzophenone in exactly two steps? - Vedantu. (n.d.). Vedantu.
  • Green method of benzophenone synthesis | Request PDF - ResearchGate. (n.d.).
  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides | Organic Letters - ACS Publications - ACS.org. (2022, March 17).
  • Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20). Chemistry Steps.
  • Selective Oxidation of Diphenylmethane to Benzophenone over CeAlPO-5 Molecular Sieves (2012) | Subbiah Devika | 12 Citations - SciSpace. (2012, July 1). SciSpace.
  • P-BGCE - photoreduction of benzophenone in green chemistry using an alternate solvent ethyl alcohol - SciSpace. (2017, May 11). SciSpace.
  • Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation | Organic Letters - ACS Publications. (2023, March 21).
  • Substrate scope of simple and efficient synthesis of diaryl ketones. a - ResearchGate. (n.d.).
  • Recyclable palladium-catalyzed Suzuki coupling of aromatic triazine esters: A practical one-pot synthesis of aryl ketones from aromatic acids - Taylor & Francis. (2022, May 3). Taylor & Francis Online.
  • Organic Conversion: Benzaldehyde to Phenol | Grignard | Oxidation #youtubeshorts #chemistrylearning - YouTube. (2023, September 22). YouTube.
  • CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone - Google Patents. (n.d.).
  • Preparation of benzophenone from benzaldehyde - Brainly.in. (2017, December 6). Brainly.in.
  • Synthesis of benzophenone - Chemistry Stack Exchange. (2014, September 29). Chemistry Stack Exchange.
  • Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism | Request PDF - ResearchGate. (n.d.).
  • Palladium-catalyzed difluorocarbene transfer synthesis of diaryl ketones from iodoarene and arylboronic acid - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02405B. (2025, February 24). Royal Society of Chemistry.
  • SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. (2014, January 18). Unknown Source.
  • Technical Support Center: Alternative Catalysts for Friedel-Crafts Reactions - Benchchem. (n.d.). BenchChem.
  • Synthesis of chemicals with pharmaceutical interest using green technologies - Semantic Scholar. (n.d.). Semantic Scholar.
  • The Grignard Reaction – Unraveling a Chemical Puzzle - ACS Publications. (2020, January 17).
  • Synthesis of Biphenyl- 4,4'-Diyl bis(phenyl-methanone)
  • Synthesis of Biphenyl-4,4 '-Diyl bis(phenyl-methanone) via Carbonylative Coupling. (n.d.).
  • Friedel–Crafts acylation and alkylation reactions as: (a) acylation of... - ResearchGate. (n.d.).
  • Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl - Web Pages. (n.d.). Unknown Source.
  • FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE - Theochem @ Mercer University. (n.d.). Mercer University.
  • (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION - ResearchGate. (2018, September 13).
  • Application Notes and Protocols for Friedel-Crafts Acylation using 2,6-Dimethoxybenzoyl Chloride - Benchchem. (n.d.). BenchChem.
  • friedel-crafts acylation of benzene. (n.d.). Unknown Source.
  • Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substr
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Master Organic Chemistry.
  • Catalysis Research Short Hydroacylation-Based Synthesis of Four Aryl-3- hydroxypropanones, Predictable Biomass-Derived C9 Platfo - lidsen. (2022, October 26). LIDSEN Publishing Inc..
  • (2,4-dimethoxyphenyl)(phenyl)methanone - - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid: Synthesis, bioactivity and toxicity - ChemicalBook. (2026, February 27). ChemicalBook.
  • Synthesis of novel (2,4-dimethoxy-3-((5-phenyl- 1,3,4-oxadiazol-2- yl)methoxy)phenyl)(phenyl)methanones and their antibacterial activity - Academia.edu. (n.d.). Academia.edu.
  • (2,4-Dimethoxyphenyl)(phenyl)methanone | C15H14O3 | CID 520748 - PubChem. (n.d.). PubChem.
  • (2,4-Dimethoxyphenyl)(Fmoc-amino)methyl phenoxyacetic acid = 99.0 HPLC 145069-56-3 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC. (n.d.).
  • methanone - MDPI. (2022, July 25). MDPI.

  • Photocatalytic Transformation of Biomass and Biomass Derived Compounds—Application to Organic Synthesis - MDPI. (2023, June 13). MDPI.

Sources

Method

Step-by-step extraction of (2,4-Dimethoxyphenyl)(phenyl)methanone from reaction mixtures

Application Note: Isolation and Purification of (2,4-Dimethoxyphenyl)(phenyl)methanone from Friedel-Crafts Reaction Mixtures Context & Chemical Significance (2,4-Dimethoxyphenyl)(phenyl)methanone—commonly referred to as...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isolation and Purification of (2,4-Dimethoxyphenyl)(phenyl)methanone from Friedel-Crafts Reaction Mixtures

Context & Chemical Significance

(2,4-Dimethoxyphenyl)(phenyl)methanone—commonly referred to as 2,4-dimethoxybenzophenone—is a highly versatile diaryl ketone scaffold. It is widely utilized as an intermediate in medicinal chemistry, a UV-absorbing polymer additive, and a specialized reagent capable of stabilizing peptide structures via π-π stacking in solid-phase peptide synthesis (1[1], 2[2]).

The standard synthetic route involves the Friedel-Crafts acylation of 1,3-dimethoxybenzene with benzoyl chloride, catalyzed by a strong Lewis acid such as aluminum chloride ( AlCl3​ ) or zirconium-based metal-organic frameworks (3[3], 4[4]). Because the post-reaction mixture contains highly reactive Lewis acid complexes, unreacted starting materials, and potential positional isomers, executing a precise extraction and isolation protocol is critical to obtaining a high-purity product (5[5]).

Mechanistic Rationale for Extraction (Causality)

A successful extraction protocol must systematically dismantle the reaction matrix through targeted chemical interventions:

  • Complex Dissociation: During the acylation, the Lewis acid forms a tight, stoichiometric complex with the carbonyl oxygen of the newly formed benzophenone (6[6]). Simply adding water to quench the reaction causes the precipitation of gelatinous aluminum hydroxide ( Al(OH)3​ ), which physically traps the product and creates intractable emulsions. Quenching with ice-cold 10% HCl ensures the aluminum species remain soluble as Al3+ aqueous ions, facilitating a clean phase separation (7[7]).

  • Regioselectivity and Impurity Profiling: The two methoxy groups on 1,3-dimethoxybenzene synergistically activate the aromatic ring. While the 4-position is sterically accessible and electronically favored, minor acylation at the 2-position or unreacted benzoyl chloride (which hydrolyzes to benzoic acid) can contaminate the mixture (8[8]). A saturated sodium bicarbonate ( NaHCO3​ ) wash is employed to convert benzoic acid into water-soluble sodium benzoate, partitioning it exclusively into the aqueous waste stream (9[9]).

Workflow Visualization

ExtractionWorkflow Rxn Reaction Mixture (Ketone-AlCl3 Complex) Quench Step 1: Quenching (Ice-cold 10% HCl) Rxn->Quench Hydrolysis LLE Step 2: LLE (DCM / H2O) Quench->LLE Phase Separation Aq1 Aqueous Phase (Al Salts, HCl) LLE->Aq1 Bottom/Top Layer Org1 Organic Phase (Crude Product) LLE->Org1 Extract Wash Step 3: Washing (NaHCO3 & Brine) Org1->Wash Neutralize Dry Step 4: Drying (Anhydrous MgSO4) Wash->Dry Remove H2O Evap Step 5: Evaporation (Rotary Evaporator) Dry->Evap Concentrate Purify Step 6: Chromatography (Pet Ether:EtOAc) Evap->Purify Isolate Final Pure (2,4-Dimethoxyphenyl) (phenyl)methanone Purify->Final Yield

Fig 1. Step-by-step extraction and purification workflow for 2,4-dimethoxybenzophenone.

Step-by-Step Extraction and Purification Protocol

Note: This protocol incorporates visual and chemical feedback loops to ensure each step functions as a self-validating system.

Step 4.1: Lewis Acid Quenching

  • Equip the reaction flask with an addition funnel and place it in an ice-water bath to maintain the internal temperature below 20 °C.

  • Slowly transfer the dark, viscous reaction mixture into a vigorously stirred beaker containing ice-cold 10% aqueous HCl (100 mL per 10 mmol of substrate) (7[7]).

  • Causality & Validation: The addition is highly exothermic. The color will transition from dark purple/red to a lighter yellow/orange as the ketone-aluminum complex is hydrolyzed. Stir for 15 minutes until all solids are dissolved and two distinct liquid phases begin to form (9[9]).

Step 4.2: Primary Liquid-Liquid Extraction (LLE)

  • Transfer the quenched mixture to a separatory funnel.

  • Extract the aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 × 50 mL) (3[3]).

  • Causality: DCM is denser than water, meaning the organic layer will be at the bottom, streamlining the sequential extraction process. The target benzophenone is highly soluble in these organic solvents.

Step 4.3: Neutralization and Brine Wash

  • Combine the organic layers and return them to the separatory funnel.

  • Wash the organic phase with distilled water (1 × 50 mL) to remove residual bulk acid.

  • Wash with saturated aqueous NaHCO3​ (2 × 50 mL). Validation: Continue washing until CO2​ gas evolution ceases, confirming the complete neutralization of residual HCl and the removal of benzoic acid byproducts (9[9]).

  • Perform a final wash with saturated NaCl (brine) (1 × 50 mL). Causality: Brine alters the osmotic pressure, drawing dissolved water out of the organic phase and breaking any residual micro-emulsions.

Step 4.4: Desiccation and Solvent Evaporation

  • Transfer the organic layer to a clean Erlenmeyer flask. Add 3-5 g of anhydrous magnesium sulfate ( MgSO4​ ) or sodium sulfate ( Na2​SO4​ ) (7[7]).

  • Stir for 15 minutes. Validation: The desiccant should flow freely like "snow" when the flask is swirled; if it clumps heavily, add more desiccant until free-flowing.

  • Filter the mixture through a fluted filter paper to remove the hydrated salts.

  • Concentrate the filtrate using a rotary evaporator at 35–40 °C under reduced pressure to yield the crude (2,4-dimethoxyphenyl)(phenyl)methanone as a yellow residue (3[3]).

Step 4.5: Chromatographic Purification

  • Prepare a silica gel column using a mobile phase of Petroleum Ether : Ethyl Acetate (10:1 to 6:1 v/v) (7[7]).

  • Load the crude residue onto the column and elute.

  • Validation: Monitor the fractions via Thin Layer Chromatography (TLC). The target 2,4-dimethoxybenzophenone will elute cleanly, separating from any minor 2,6-dimethoxy isomers or polar baseline impurities. Combine the pure fractions and evaporate to obtain the final crystalline product.

Quantitative Data Summary

Table 1: Standardized Extraction Parameters for a 10 mmol Synthesis Scale

ParameterReagent/SolventVolume/QuantityRationale/Observation
Quenching Solution 10% Aqueous HCl (Ice-cold)100 mLPrevents Al(OH)3​ emulsion; highly exothermic.
Extraction Solvent Dichloromethane (DCM)3 × 50 mLHigh solubility for diaryl ketones; denser than water.
Neutralization Wash Saturated NaHCO3​ 2 × 50 mLRemoves unreacted benzoic acid; releases CO2​ gas.
Brine Wash Saturated NaCl1 × 50 mLReduces water content in the organic phase.
Desiccant Anhydrous MgSO4​ 3-5 gRapid water absorption; easily filterable.
Chromatography Eluent Pet Ether : EtOAc (10:1 v/v)~ 500 mLOptimal Rf​ separation from positional isomers.

References

  • Hive Novel Discourse. "Methylation of phenols using DMC and a PTC".[Link]

  • PMC - NIH. "Benzophenone: a ubiquitous scaffold in medicinal chemistry".[Link]

  • RSC Advances. "An efficient combination of Zr-MOF and microwave irradiation in catalytic Lewis acid Friedel-Crafts benzoylation".[Link]

  • Wikipedia. "Friedel–Crafts reaction".[Link]

  • Chemguide. "The reaction of acyl chlorides with benzene".[Link]

  • Google Patents.
  • Google Patents. "US2773903A - Process for benzophenones".

Sources

Application

Handling, safety, and storage protocols for (2,4-Dimethoxyphenyl)(phenyl)methanone

Application Notes & Protocols for (2,4-Dimethoxyphenyl)(phenyl)methanone A Senior Application Scientist's Guide to Safe Handling, Storage, and Emergency Protocols This document provides a comprehensive guide for the safe...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for (2,4-Dimethoxyphenyl)(phenyl)methanone

A Senior Application Scientist's Guide to Safe Handling, Storage, and Emergency Protocols

This document provides a comprehensive guide for the safe handling, storage, and use of (2,4-Dimethoxyphenyl)(phenyl)methanone (CAS No. 3555-84-8). The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, causality behind procedural choices, and adherence to established safety standards.

Section 1: Compound Identification and Physicochemical Properties

(2,4-Dimethoxyphenyl)(phenyl)methanone, also known as 2,4-Dimethoxybenzophenone, is a benzophenone derivative.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.

PropertyValueSource
CAS Number 3555-84-8[2]
Molecular Formula C₁₅H₁₄O₃[1][2]
Molecular Weight 242.27 g/mol [1][2]
Appearance Powder[2]
Melting Point 82-84 °C[2]
Solubility Insoluble in water.[3]

Section 2: Hazard Identification and GHS Classification

A critical aspect of laboratory safety is a clear understanding of a compound's potential hazards. (2,4-Dimethoxyphenyl)(phenyl)methanone is classified under the Globally Harmonized System (GHS) with the following hazards.[2]

GHS ClassificationCategoryHazard Statement
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, long-term Category 4H413: May cause long lasting harmful effects to aquatic life

GHS Pictogram and Signal Word:

  • Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning [2]

The causality for these classifications stems from the compound's chemical nature, which can interact with and disrupt biological tissues upon contact. The respiratory irritation potential (H335) underscores the necessity of handling this powdered substance in a well-ventilated area to prevent inhalation.[2][3][4]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered (2,4-Dimethoxyphenyl)(phenyl)methanone is a certified chemical fume hood.[3][4] This is non-negotiable. A fume hood serves two primary purposes: it prevents the inhalation of fine particulates that can cause respiratory irritation and contains any accidental spills, minimizing contamination of the laboratory environment.[3][4] General room ventilation is considered a secondary measure and is not sufficient on its own.[5]

Personal Protective Equipment (PPE) Protocol

Proper PPE is essential to prevent skin and eye contact. The following table outlines the required PPE. Selections are based on OSHA 29 CFR 1910.133 and 1910.134 regulations.[3]

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Safety GogglesMust conform to EN166 (EU) or OSHA standards.[3] Standard safety glasses are insufficient as they do not protect against dust. Goggles provide a seal around the eyes, preventing entry of airborne powder.
Hands Nitrile GlovesGloves must be inspected for integrity before use.[6] After handling, remove gloves using the proper technique to avoid skin contact and dispose of them in accordance with laboratory waste procedures.[6]
Body Laboratory CoatA standard lab coat prevents incidental contact with skin and contamination of personal clothing.[3]
Respiratory NIOSH/MSHA-approved RespiratorRequired when engineering controls are not available or during large-scale operations or spill clean-up where dust generation is significant.[3][4]

Section 4: Safe Handling and Operational Protocols

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring experimental integrity.

Step-by-Step Handling Protocol
  • Preparation:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Don all required PPE as specified in Section 3.2.

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood.

  • Weighing and Transfer:

    • Retrieve the container of (2,4-Dimethoxyphenyl)(phenyl)methanone from its designated storage location.

    • Perform all weighing and transfer operations deep within the fume hood to contain dust.

    • Open the container slowly to avoid creating airborne dust.

    • Use a dedicated spatula to carefully transfer the desired amount of powder to a weigh boat or directly into the reaction vessel. Avoid scooping actions that could aerosolize the powder.

    • Securely close the primary container immediately after use.

  • Post-Transfer and Cleanup:

    • Carefully wipe down the spatula, weigh boat (if reused), and any contaminated surfaces within the fume hood with a damp cloth or towel to collect residual powder without creating dust.

    • Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[3][4]

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Post-Handling prep1 Verify Fume Hood Functionality prep2 Don Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Work Surface (Bench Paper) prep2->prep3 handle1 Retrieve Compound from Storage prep3->handle1 handle2 Open Container & Weigh/Transfer Powder handle1->handle2 handle3 Securely Close Container handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Dispose of Contaminated Waste Properly clean1->clean2 clean3 Remove PPE & Wash Hands Thoroughly clean2->clean3

Caption: Safe handling workflow for (2,4-Dimethoxyphenyl)(phenyl)methanone.

Section 5: Storage and Stability Protocols

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Condition: Store in a cool, dry, well-ventilated area.[3][4]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][4]

  • Incompatibilities: Store away from strong oxidizing agents.[4] Contact with strong oxidizers can lead to exothermic reactions, creating a fire or explosion hazard.

  • Stability: The compound is stable under recommended storage conditions.[4]

G cluster_good Recommended Conditions cluster_bad Avoid Storing With storage (2,4-Dimethoxyphenyl)(phenyl)methanone Storage Protocol good1 Cool, Dry Location storage:f0->good1 Store In good2 Well-Ventilated Area storage:f0->good2 good3 Tightly Closed Original Container storage:f0->good3 bad1 Strong Oxidizing Agents storage:f0->bad1 Store Away From bad2 Excess Heat Sources storage:f0->bad2 bad3 Incompatible Chemicals storage:f0->bad3

Caption: Core principles for the safe storage of the compound.

Section 6: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

First-Aid Measures

The following table provides guidance for immediate first-aid response. Medical attention should be sought in all cases of significant exposure.

Exposure RouteFirst-Aid ProtocolCausality and Notes
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][4]The primary goal is to remove the individual from the source of exposure to prevent further respiratory irritation.
Skin Contact Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.[3]Prompt and thorough washing is necessary to remove the irritant from the skin surface and prevent further irritation.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.Extensive flushing is required to ensure all particles are removed from the eye surface and underneath the eyelids to minimize damage.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention.Inducing vomiting can cause further damage to the esophagus. Dilution with water or milk is the recommended immediate action.
Fire-Fighting Measures
  • Suitable Extinguishing Media: For small fires, use a carbon dioxide or dry chemical extinguisher. For larger fires, use water spray, fog, or foam.[4] Do not use a direct water jet, as it can scatter the powder.[4]

  • Hazardous Combustion Products: Thermal decomposition may produce oxides of carbon (CO, CO₂).[4]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4][7]

Accidental Release Measures
  • Small Spills:

    • Ensure proper PPE is worn, including respiratory protection.[4]

    • Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[3][4][7]

    • Avoid generating dust during cleanup.[3]

    • Ventilate the area and wash the spill site after the material has been collected.

  • Large Spills:

    • Evacuate the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent the material from entering drains or waterways.

Section 7: Disposal Considerations

Waste disposal must be conducted in strict accordance with all federal, state, and local environmental regulations.[4] (2,4-Dimethoxyphenyl)(phenyl)methanone and any contaminated materials should be treated as chemical waste and disposed of through a licensed waste disposal company. Do not dispose of it down the drain.

References

  • European Directorate for the Quality of Medicines & Healthcare. (2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)
  • AAPPTec, LLC.
  • ChemicalBook. (4-Methoxyphenyl)phenyl-methanone(611-94-9) Properties.
  • Thermo Fisher Scientific. Safety Data Sheet for 4,4'-Diaminodiphenylmethane (Chinese).
  • BLDpharm. (2,4-Dimethoxyphenyl)(phenyl)
  • Fisher Scientific.
  • Fisher Scientific. Safety Data Sheet for 4,4'-Dimethoxybenzophenone.
  • CDH Fine Chemicals India.
  • Sigma-Aldrich. (2,4-dimethoxyphenyl)(phenyl)
  • PubChem. (2,4-Dimethoxyphenyl)(phenyl)methanone Compound Summary.

Sources

Method

Application Notes and Protocols for Incorporating 2,4-Dimethoxybenzophenone into Experimental Sunscreen Formulations

For: Researchers, scientists, and drug development professionals in the field of dermatological and cosmetic sciences. Introduction: The Role of Benzophenones in Photoprotection Benzophenones are a class of aromatic keto...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in the field of dermatological and cosmetic sciences.

Introduction: The Role of Benzophenones in Photoprotection

Benzophenones are a class of aromatic ketones that are widely utilized as ultraviolet (UV) filters in sunscreen and personal care products. Their conjugated system allows for the absorption of UV radiation, which is then dissipated as thermal energy, thereby protecting the skin from the damaging effects of sunlight. Within this class, 2,4-dimethoxybenzophenone is a compound of interest for its potential as a broad-spectrum UV absorber. This document provides a comprehensive guide to incorporating 2,4-dimethoxybenzophenone into experimental sunscreen formulations, covering its physicochemical properties, formulation strategies, and methods for efficacy and safety evaluation.

Physicochemical and Photochemical Profile of 2,4-Dimethoxybenzophenone

A thorough understanding of the active ingredient's properties is fundamental to effective formulation development.

Chemical and Physical Properties

PropertyValue
Chemical Name (2,4-dimethoxyphenyl)(phenyl)methanone
CAS Number 3555-84-8
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Appearance White to light beige solid
Solubility Data on solubility in a wide range of cosmetic emollients is not readily available in the literature. Experimental determination in target vehicles is recommended. Generally, benzophenones exhibit good solubility in various organic solvents and oils.

UV Absorption Characteristics

Experimental Formulation Development

The successful incorporation of a UV filter into a sunscreen base requires careful consideration of its solubility, stability, and compatibility with other ingredients.

Protocol 1: Preparation of a Basic Oil-in-Water (O/W) Sunscreen Emulsion

This protocol describes the preparation of a simple O/W emulsion, a common vehicle for sunscreen formulations.

Materials:

  • Oil Phase:

    • 2,4-Dimethoxybenzophenone (concentration to be varied, e.g., 2-6% w/w)

    • Cetearyl Alcohol (emulsion stabilizer, 2% w/w)

    • Glyceryl Stearate (emulsifier, 3% w/w)

    • C12-15 Alkyl Benzoate (emollient and solvent for UV filter, 10% w/w)

  • Water Phase:

    • Deionized Water (q.s. to 100%)

    • Glycerin (humectant, 3% w/w)

    • Xanthan Gum (thickener, 0.3% w/w)

  • Preservative:

    • Phenoxyethanol (and) Ethylhexylglycerin (broad-spectrum preservative, 1% w/w)

Procedure:

  • Preparation of the Oil Phase:

    • In a heat-resistant beaker, combine the C12-15 alkyl benzoate, cetearyl alcohol, and glyceryl stearate.

    • Heat the mixture to 75-80°C with gentle stirring until all components are melted and uniform.

    • Add the 2,4-dimethoxybenzophenone to the heated oil phase and stir until completely dissolved. Maintain the temperature.

  • Preparation of the Water Phase:

    • In a separate heat-resistant beaker, combine the deionized water and glycerin.

    • Disperse the xanthan gum into the water-glycerin mixture with vigorous stirring to avoid clumping. A homogenizer can be used for this step.

    • Heat the water phase to 75-80°C.

  • Emulsification:

    • Slowly add the oil phase to the water phase while homogenizing at a moderate speed.

    • Continue homogenization for 3-5 minutes to form a stable emulsion.

  • Cooling and Final Additions:

    • Begin cooling the emulsion while stirring gently with a paddle or anchor stirrer.

    • When the temperature drops below 40°C, add the preservative system.

    • Continue stirring until the emulsion reaches room temperature.

    • Adjust the pH if necessary using a suitable agent (e.g., citric acid or sodium hydroxide solution). The target pH should be in the range of 5.5-6.5.

Workflow for Sunscreen Formulation Development

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation cluster_2 Phase 3: Evaluation Characterize UV Filter Characterize 2,4-Dimethoxybenzophenone (Solubility, UV Spectrum) Select Vehicle Select Sunscreen Vehicle (Emulsion, Gel, etc.) Characterize UV Filter->Select Vehicle Prepare Phases Prepare Oil and Water Phases Select Vehicle->Prepare Phases Emulsify Emulsification Prepare Phases->Emulsify Cool & Finalize Cooling and Addition of Preservatives Emulsify->Cool & Finalize Stability Testing Physical and Chemical Stability Cool & Finalize->Stability Testing Efficacy Testing In Vitro SPF and UVA-PF Cool & Finalize->Efficacy Testing Safety Assessment In Vitro Safety Tests Cool & Finalize->Safety Assessment G Start New Formulation with 2,4-Dimethoxybenzophenone InVitroSafety In Vitro Safety Testing (Cytotoxicity, Sensitization, Phototoxicity) Start->InVitroSafety RegulatoryReview Review Regulatory Status (FDA, EU, etc.) Start->RegulatoryReview DataGap Identify Data Gaps for Regulatory Submission InVitroSafety->DataGap RegulatoryReview->DataGap Preclinical Preclinical Efficacy and Safety Studies DataGap->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Submission Regulatory Submission (e.g., NDA, Cosmetic Dossier) Clinical->Submission Approval Market Approval Submission->Approval

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in 2,4-dimethoxybenzophenone crystallization processes

Technical Support Center: Crystallization of 2,4-Dimethoxybenzophenone From the Desk of the Senior Application Scientist Welcome to the technical support center for 2,4-dimethoxybenzophenone. As researchers and developer...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 2,4-Dimethoxybenzophenone

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 2,4-dimethoxybenzophenone. As researchers and developers, we understand that achieving high purity for key intermediates is paramount to the success of any synthetic pathway. Crystallization, while a powerful purification technique, often presents challenges that can impact yield, purity, and project timelines. This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies to address common issues encountered during the crystallization of 2,4-dimethoxybenzophenone and its isomers. We will explore the "why" behind each step, ensuring a robust and reproducible process.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. Each answer provides a causal explanation and a clear path to resolution.

Q1: My final product has a low and/or broad melting point. What is the likely cause?

A low or broad melting point is a classic indicator of impurities. The presence of foreign substances disrupts the crystal lattice of the pure compound, requiring less energy to transition to a liquid state. The most common culprits in 2,4-dimethoxybenzophenone synthesis are:

  • Isomeric Impurities : The synthesis of benzophenones, often via Friedel-Crafts acylation, can result in the formation of various positional isomers.[1][2] For example, when synthesizing 2,4'-dichlorobenzophenone, isomers like 2,2'-, 2,3'-, and 4,4'-dichlorobenzophenone can also be formed.[1] A similar issue can occur with dimethoxybenzophenone isomers. Each isomer has a distinct melting point, and their mixture will result in a depressed and broad range.

  • Unreacted Starting Materials : Incomplete reactions can leave starting materials like m-dimethoxybenzene or resorcinol derivatives in your crude product.[3]

  • Side-Reaction Products : Depending on the synthetic route, you may have byproducts. For instance, in methylation reactions, over-methylation can lead to tetramethoxy species, or incomplete demethylation can leave hydroxyl groups.[3][4]

  • Residual Solvent : Inadequate drying will leave solvent molecules trapped within the crystal lattice, depressing the melting point.

Recommended Actions:

  • Confirm Target Melting Point : Verify the literature melting point for your specific target isomer (e.g., 4,4'-dimethoxybenzophenone: 141-143 °C; 2,4'-dimethoxybenzophenone: 96-100 °C).[5][6]

  • Analytical Assessment : Utilize analytical techniques to identify the impurities. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying non-volatile impurities like isomers, while Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile starting materials and byproducts.[1]

  • Re-purification : Based on the identity of the impurity, a second recrystallization or column chromatography may be necessary.[3]

Q2: My crystallized 2,4-dimethoxybenzophenone is off-white or yellow. How can I obtain a pure white product?

A yellow or brownish tint typically indicates the presence of colored impurities, which can arise from side reactions or degradation of the starting materials or product, sometimes forming reddish-brown resorcinol-benzein colorants.[7] While often present in trace amounts, they are highly visible.

Recommended Actions: The most effective method to remove these colored impurities is by using activated carbon during recrystallization.[8] The porous structure of activated carbon provides a large surface area for adsorbing large, colored impurity molecules, while the smaller product molecules remain in solution.

Protocol: Decolorization with Activated Carbon

  • Dissolve the impure solid in the minimum amount of an appropriate hot solvent.

  • Allow the solution to cool slightly to prevent flash boiling when adding the carbon.

  • Add a small amount of activated carbon (typically 1-2% of the solute's weight). Adding too much can adsorb your product and reduce the yield.

  • Gently swirl and bring the solution back to a boil for a few minutes.

  • Perform a hot gravity filtration to remove the activated carbon. This step is crucial and must be done quickly to prevent the product from crystallizing prematurely in the filter funnel.

  • Allow the clarified, hot filtrate to cool slowly to form pure, colorless crystals.[8]

Q3: The yield from my crystallization is unacceptably low. What are the common causes and solutions?

Low recovery is a frequent challenge in crystallization. The primary goal is to maximize the recovery of the pure compound while leaving impurities behind in the mother liquor. Key causes include:

  • Using an Excessive Amount of Solvent : Your product, though less soluble in the cold solvent, still has some solubility. Using too much solvent will keep a significant portion of your product dissolved even after cooling, thus reducing the yield.

  • Premature Crystallization During Hot Filtration : If you are performing a hot filtration to remove insoluble impurities, crystallization can occur in the filter funnel, leading to product loss.

  • Cooling the Solution Too Rapidly : Rapid cooling (e.g., immediately placing in an ice bath) leads to the formation of small, often impure crystals that can trap mother liquor. It also doesn't allow for the slow, selective crystal growth that excludes impurities.

Recommended Actions:

  • Optimize Solvent Volume : Use the minimum amount of boiling solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling.[8]

  • Prevent Premature Crystallization : When performing a hot filtration, use a pre-heated filter funnel and flask to keep the solution from cooling and crystallizing during the process.

  • Employ Slow Cooling : Allow the hot, clear filtrate to cool slowly to room temperature. This promotes the growth of larger, purer crystals. Once the solution has reached room temperature and crystal formation has ceased, then place it in an ice bath to maximize the recovery.[8]

  • Recover a Second Crop : The remaining solution (mother liquor) is still saturated with your product. You can often recover a second, albeit less pure, crop of crystals by evaporating a portion of the solvent and re-cooling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in 2,4-dimethoxybenzophenone synthesis?

The impurities are highly dependent on your synthetic route. However, some are very common across different methods.

Impurity TypeSpecific ExamplesOrigin / CauseRecommended Analytical Method
Isomeric Byproducts 2,2'-, 4,4'-, or other dimethoxybenzophenone isomersFriedel-Crafts acylation lacks perfect regioselectivity.[1]HPLC, GC-MS[1]
Unreacted Starting Materials Resorcinol, m-dimethoxybenzene, anisole, benzoyl chlorideIncomplete reaction.[3]GC-MS, HPLC[3]
Methylation/Demethylation Byproducts 2-hydroxy-4-methoxybenzophenone, 2,2',4,4'-tetramethoxybenzophenoneIncomplete or over-extended methylation/demethylation steps.[3][9][10]HPLC, LC-MS[11]
Reaction Solvent Dichloromethane, Toluene, ChlorobenzeneInadequate drying of the final product.[4][12]GC-MS, ¹H NMR

Q2: How do I select the optimal solvent for recrystallization?

The choice of solvent is the most critical factor in a successful recrystallization. The ideal solvent should exhibit the following properties:

  • High Solvency at High Temperatures : The compound should be very soluble in the boiling solvent.

  • Low Solvency at Low Temperatures : The compound should be nearly insoluble in the cold solvent.

  • Inertness : The solvent must not react with the compound.

  • Volatility : The solvent should have a relatively low boiling point so it can be easily removed from the crystals after filtration.

  • Impurity Solubility : Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).

Commonly Used Solvents for Benzophenones:

  • Ethanol (Absolute or Aqueous) : A good general-purpose polar solvent.[2][6]

  • Chloroform : Mentioned for growing good quality benzophenone crystals.[13]

  • Ethanol/Acetic Acid Mixtures : Can be used to fine-tune solvent polarity.[6]

A trial-and-error approach with small quantities is often necessary. The general principle of "like dissolves like" can be a useful starting point.[8]

Q3: Which analytical techniques are best for verifying the purity of my final product?

A multi-faceted approach is often best for a comprehensive purity assessment. No single technique tells the whole story.

Analytical MethodPrinciplePrimary Use & Insights
HPLC-UV Separation based on polarity.Robust for quantifying the main component and non-volatile impurities like isomers.[1][14]
GC-MS Separation based on volatility and mass-to-charge ratio.Ideal for identifying and quantifying volatile impurities such as residual solvents and starting materials.[1]
qNMR (Quantitative NMR) Signal intensity is directly proportional to the number of nuclei.An absolute primary method for determining purity without needing a reference standard of the compound itself. Also provides structural information.[1]
DSC (Differential Scanning Calorimetry) Measures melting point depression caused by impurities.Determines the absolute purity of highly crystalline compounds.[1]

Experimental Protocols & Workflows

Workflow for Troubleshooting Impure Crystals

Below is a systematic workflow for diagnosing and resolving purity issues identified during crystallization.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Problem Observed (e.g., Low MP, Off-Color) cause Identify Potential Causes start->cause isomers Isomeric Impurities cause->isomers Broad MP starting_mats Unreacted Starting Materials cause->starting_mats Low MP side_prods Side-Reaction Products cause->side_prods Low/Broad MP color_imp Colored Impurities cause->color_imp Yellow/Brown Color analyze Perform Analysis (HPLC, GC-MS, NMR) isomers->analyze starting_mats->analyze side_prods->analyze decolorize Recrystallize with Activated Carbon color_imp->decolorize repurify Select Purification Method analyze->repurify re_xtal Recrystallize repurify->re_xtal Simple Impurities chrom Column Chromatography repurify->chrom Close-boiling Isomers final_product Pure Product re_xtal->final_product chrom->final_product decolorize->final_product

Caption: Troubleshooting workflow for impure 2,4-dimethoxybenzophenone.

General Recrystallization Protocol

This protocol outlines the fundamental steps for purifying a solid compound like 2,4-dimethoxybenzophenone.[8]

  • Solvent Selection : In a test tube, add ~20-30 mg of your crude product. Add a potential solvent dropwise at room temperature. If the solid dissolves easily, it is too soluble. If it doesn't dissolve, heat the mixture. If it dissolves when hot but not when cold, you have found a good solvent.

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to boiling with gentle swirling after each addition. Continue adding solvent until the solid just dissolves.

  • Decolorization (Optional) : If the solution is colored, cool it slightly and add a small amount of activated carbon. Boil for 2-3 minutes.

  • Hot Filtration : If you used carbon or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-heated flask.

  • Crystallization : Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, cool further in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying : Dry the crystals thoroughly to remove all traces of solvent. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

G A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Decolorize with Activated Carbon (Optional) A->B C 3. Hot Gravity Filtration to Remove Impurities/Carbon A->C If no decolorization or insoluble impurities B->C D 4. Cool Filtrate Slowly to Induce Crystallization C->D E 5. Isolate Crystals via Vacuum Filtration D->E F 6. Wash Crystals with Ice-Cold Solvent E->F G 7. Dry Purified Crystals F->G H Pure Product G->H

Caption: General workflow for the recrystallization of organic solids.

References

  • 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone CAS 131-54-4. Qinmu Fine Chemical.
  • 5449-69-4 2,4'-DIMETHOXYBENZOPHENONE C15H14O3, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem.
  • Common side reactions in the synthesis of 2,4-Dimethoxyphenol. Benchchem.
  • Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone.
  • 2,4'-dimethoxybenzophenone | 5449-69-4. Sigma-Aldrich.
  • Benzophenone-6 | C15H14O5 | CID 8570. PubChem.
  • Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone.
  • CN102329207A - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone.
  • CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.
  • 4,4'-Dimethoxybenzophenone | 90-96-0. ChemicalBook.
  • CN115650836A - Synthesis process of 2-hydroxy-4-methoxybenzophenone.
  • A Comparative Guide to Assessing the Purity of Synthesized 2,4'-Dichlorobenzophenone. Benchchem.
  • 4,4'-Dimethoxybenzophenone 90-96-0 wiki. Guidechem.
  • Solubility Measurement, Modeling, and Solvent Effect of 4,4′-Dimethoxybenzophenone in Ten Monosolvents and in Three Binary Solvent Mixtures from 293.15 to 333.15 K.
  • [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chrom
  • RECRYSTALLIZATION.
  • Process for the preparation of 2,4-dihydroxybenzophenones.
  • Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight. Analytical Methods (RSC Publishing).
  • [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography] | Request PDF.

Sources

Optimization

Technical Support Center: Optimizing High-Purity (2,4-Dimethoxyphenyl)(phenyl)methanone Production

Welcome to the technical support center for the synthesis of (2,4-Dimethoxyphenyl)(phenyl)methanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2,4-Dimethoxyphenyl)(phenyl)methanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and high-purity production of this key benzophenone derivative.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific challenges you might encounter during the synthesis of (2,4-Dimethoxyphenyl)(phenyl)methanone, primarily through the Friedel-Crafts acylation of 1,3-dimethoxybenzene with benzoyl chloride.

Issue 1: Low or No Product Yield

Question: My Friedel-Crafts acylation reaction is resulting in a very low yield or failing to produce any of the desired (2,4-Dimethoxyphenyl)(phenyl)methanone. What are the likely causes and how can I rectify this?

Answer: Low or non-existent yields in Friedel-Crafts acylation are typically traced back to issues with reactants, the catalyst, or the reaction conditions. Here are the most common culprits and their solutions:

  • Deactivated Aromatic Ring: While 1,3-dimethoxybenzene is an activated ring system, any unexpected, strongly electron-withdrawing substituents would deactivate it towards electrophilic aromatic substitution, hindering the reaction.[1][2]

  • Inactive Catalyst: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is imperative to maintain strictly anhydrous (dry) conditions throughout the experiment.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1][3][4] This complex effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or even a slight excess, typically 1.1-1.3 equivalents) of the catalyst is often required for the reaction to proceed to completion.[5]

  • Incompatible Functional Groups: Aromatic compounds containing amine (-NH₂) or hydroxyl (-OH) groups can react with the Lewis acid catalyst, leading to its deactivation.[1]

Issue 2: Formation of Multiple Products/Isomers

Question: My reaction is producing a mixture of isomers instead of the desired (2,4-Dimethoxyphenyl)(phenyl)methanone. How can I improve the regioselectivity of the acylation?

Answer: The formation of isomeric products in the Friedel-Crafts acylation of 1,3-dimethoxybenzene is a common challenge. The two methoxy groups direct the incoming electrophile to the ortho and para positions. While the 4-position is generally favored due to less steric hindrance, acylation can also occur at the 2- and 6-positions.

To enhance the formation of the desired 2,4-isomer, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can often favor the formation of the thermodynamically more stable isomer.[2] Performing the addition of the acylating agent at 0-5°C can help control the exothermic reaction and improve selectivity.[5]

  • Solvent Choice: The choice of solvent can influence the product distribution.[2] Less polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are commonly used and can favor the desired isomer.

Issue 3: Difficult Product Purification

Question: I'm having trouble purifying the crude (2,4-Dimethoxyphenyl)(phenyl)methanone from the reaction mixture. What are the best practices for purification?

Answer: Effective purification is crucial for obtaining a high-purity product. The primary methods for purifying benzophenone derivatives are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for removing unreacted starting materials and soluble impurities. A suitable solvent system should be determined empirically. Common solvents for recrystallization of benzophenones include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is the next step. A silica gel column with a gradient elution of ethyl acetate in hexanes is a common starting point. The polarity of the eluent can be adjusted based on TLC analysis of the crude product.

Issue 4: Reaction Work-up Complications

Question: During the aqueous work-up, I'm observing the formation of a persistent emulsion, making separation difficult. What is causing this and how can I resolve it?

Answer: Emulsion formation during the work-up of Friedel-Crafts reactions is often due to the presence of aluminum salts. To break the emulsion and facilitate phase separation:

  • Acidification: Instead of quenching the reaction with only ice or water, slowly add the reaction mixture to a beaker containing a mixture of crushed ice and dilute hydrochloric acid (e.g., 3M HCl).[2] This helps to hydrolyze the aluminum chloride complex and dissolve the resulting aluminum salts.

  • Brine Wash: After the initial acidic wash, washing the organic layer with a saturated solution of sodium chloride (brine) can help to break emulsions and remove residual water.[2]

II. Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the synthesis of (2,4-Dimethoxyphenyl)(phenyl)methanone.

Q1: What is the underlying mechanism of the Friedel-Crafts acylation?

A1: The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[6] The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl halide (benzoyl chloride) to generate a highly electrophilic and resonance-stabilized acylium ion.[6][7][8]

  • Electrophilic Attack: The electron-rich π-system of the 1,3-dimethoxybenzene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion.[5] This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst (in principle, though it remains complexed with the product).[3]

Q2: Why is Friedel-Crafts acylation preferred over alkylation for synthesizing ketones?

A2: Friedel-Crafts acylation offers two significant advantages over alkylation for preparing aryl ketones:

  • No Carbocation Rearrangements: The acylium ion is stabilized by resonance and does not undergo the rearrangements that are common with the carbocation intermediates in Friedel-Crafts alkylation.[3][8][9] This ensures that the acyl group is attached to the aromatic ring without any structural changes.

  • No Polyacylation: The ketone product of acylation is less reactive than the starting aromatic compound because the acyl group is electron-withdrawing and deactivates the ring towards further electrophilic substitution.[3][7][8] This prevents multiple acyl groups from being added to the ring, a common issue in Friedel-Crafts alkylation where the alkylated product is often more reactive than the starting material.[9]

Q3: Can other Lewis acids be used instead of aluminum chloride?

A3: Yes, while aluminum chloride is the most common Lewis acid for this reaction, others can be employed, especially if the starting materials are sensitive to strong Lewis acids. Milder catalysts such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or even solid acid catalysts like zeolites can be used.[4] In some cases, ionic liquids containing Lewis acidic metal halides have also been shown to be effective catalysts.[10]

Q4: What are the key safety precautions to consider during this synthesis?

A4: The following safety precautions are essential:

  • Anhydrous Conditions: Aluminum chloride reacts violently with water. All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used.[1][2] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1]

  • Exothermic Reaction: The reaction between aluminum chloride and benzoyl chloride is highly exothermic.[11] The reagents should be mixed slowly at a controlled, low temperature (e.g., in an ice bath) to prevent the reaction from becoming too vigorous.

  • Corrosive Reagents: Benzoyl chloride is corrosive and a lachrymator. Aluminum chloride is also corrosive. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Quenching: The quenching of the reaction with water or dilute acid should be done slowly and carefully, as it is also an exothermic process.

III. Experimental Protocols & Data

Optimized Protocol for High-Purity (2,4-Dimethoxyphenyl)(phenyl)methanone Synthesis

This protocol outlines a general procedure for the Friedel-Crafts acylation of 1,3-dimethoxybenzene with benzoyl chloride.

Materials:

  • 1,3-Dimethoxybenzene

  • Benzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is completely dry.[1]

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 1,3-dimethoxybenzene solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[1] This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with a saturated sodium bicarbonate solution and then with brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Typical Reaction Parameters and Expected Outcomes
ParameterValue/ConditionNotes
Stoichiometry
1,3-Dimethoxybenzene1.0 equivalentLimiting reagent.
Benzoyl Chloride1.1 equivalentsA slight excess ensures complete reaction of the dimethoxybenzene.
Aluminum Chloride1.2 - 1.3 equivalentsA stoichiometric excess is required due to complexation with the product.[5]
Reaction Conditions
Temperature0-5 °C (addition), then room temperatureLow temperature during addition controls the exothermic reaction and can improve regioselectivity.[5]
Reaction Time2-4 hours post-additionCan be optimized by monitoring with TLC.
Yield
Expected Yield70-90%Yields can be high with careful control of reaction conditions.

IV. Visualizing the Workflow and Mechanism

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Dry Glassware add_alcl3 Suspend AlCl3 in DCM prep_glassware->add_alcl3 prep_reagents Anhydrous Reagents prep_reagents->add_alcl3 cool Cool to 0°C add_alcl3->cool add_benzoyl_chloride Add Benzoyl Chloride cool->add_benzoyl_chloride add_dimethoxybenzene Add 1,3-Dimethoxybenzene (dropwise) add_benzoyl_chloride->add_dimethoxybenzene react Stir at RT (2-4h) add_dimethoxybenzene->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify product High-Purity Product purify->product

Caption: Workflow for the synthesis of (2,4-Dimethoxyphenyl)(phenyl)methanone.

Reaction Mechanism Pathway

reaction_mechanism reagents Benzoyl Chloride + AlCl3 acylium Acylium Ion (Electrophile) reagents->acylium Formation sigma_complex Sigma Complex (Arenium Ion) acylium->sigma_complex Electrophilic Attack from 1,3-Dimethoxybenzene dimethoxybenzene 1,3-Dimethoxybenzene (Nucleophile) dimethoxybenzene->sigma_complex deprotonation Deprotonation by AlCl4- sigma_complex->deprotonation Aromaticity Restoration product_complex Product-AlCl3 Complex deprotonation->product_complex workup Aqueous Work-up product_complex->workup final_product (2,4-Dimethoxyphenyl)(phenyl)methanone workup->final_product

Caption: Mechanism of Friedel-Crafts acylation.

V. References

  • Academia.edu. (n.d.). Synthesis of novel (2,4-dimethoxy-3-((5-phenyl- 1,3,4-oxadiazol-2- yl)methoxy)phenyl)(phenyl)methanones and their antibacterial activity. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, July 6). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation and alkylation reactions as: (a) acylation of 1,3-dimethoxybenzene and acetyl chloride; (b) alkylation of benzene with benzyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids. Retrieved from [Link]

  • MDPI. (2022, July 25). methanone. Retrieved from [Link]

  • Scribd. (2011, April 27). 4-Chlorobenzophenone - Friedel Craft Acylation. Retrieved from [Link]

  • PubMed. (2025, November 7). Benzophenone-Based Phenylogous Peptide Linkage via Friedel-Crafts Acylation. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Unknown. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Unknown. (2026, February 18). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Retrieved from [Link]

  • PubChem. (n.d.). (2,4-Dimethoxyphenyl)(phenyl)methanone. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone. Retrieved from

Sources

Troubleshooting

Overcoming solubility issues with (2,4-Dimethoxyphenyl)(phenyl)methanone in aqueous media

Technical Support Center: (2,4-Dimethoxyphenyl)(phenyl)methanone A Guide to Overcoming Aqueous Solubility Challenges Welcome to the technical support resource for (2,4-Dimethoxyphenyl)(phenyl)methanone. This guide is des...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2,4-Dimethoxyphenyl)(phenyl)methanone

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support resource for (2,4-Dimethoxyphenyl)(phenyl)methanone. This guide is designed for researchers, scientists, and formulation experts who are encountering solubility issues with this compound in aqueous media. As Senior Application Scientists, we have curated this information based on established physicochemical principles and extensive laboratory experience to help you navigate these challenges effectively.

This document is structured into two main sections:

  • Frequently Asked Questions (FAQs): Addressing fundamental properties and common inquiries regarding the compound's solubility.

  • Troubleshooting Guide: Providing direct, actionable solutions to specific experimental problems you may be facing.

Frequently Asked Questions (FAQs)

Q1: What is (2,4-Dimethoxyphenyl)(phenyl)methanone and what is its primary solubility challenge?

(2,4-Dimethoxyphenyl)(phenyl)methanone, a substituted benzophenone, is a chemical building block and intermediate used in various organic synthesis applications. Structurally, it is a highly lipophilic (fat-loving) molecule with a LogP value estimated to be around 3.8, indicating a strong preference for non-polar environments over aqueous ones. Its molecular structure, characterized by two aromatic rings and methoxy groups, lacks significant hydrogen bonding donor sites, which are crucial for favorable interactions with water molecules.

Consequently, its intrinsic aqueous solubility is extremely low, often cited as being practically insoluble in water. This presents a significant hurdle in many experimental contexts, particularly in biological assays, formulation development, and analytical chemistry where aqueous buffers are standard.

Q2: Why can't I just use an organic solvent like DMSO to dissolve it for my aqueous experiment?

While (2,4-Dimethoxyphenyl)(phenyl)methanone is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), acetone, and alcohols, using them directly in aqueous systems requires careful consideration. The common practice is to prepare a concentrated stock solution in an organic solvent and then dilute it into the final aqueous medium. However, this often leads to a critical problem: precipitation .

When the organic stock solution is introduced into the aqueous buffer, the solvent environment changes abruptly. The compound, no longer in its preferred organic solvent, crashes out of the solution as it comes into contact with the thermodynamically unfavorable aqueous environment. This is especially problematic in sensitive applications like cell-based assays, where even small percentages of organic solvents can induce toxicity or interfere with experimental outcomes.

Q3: What are the primary strategies for enhancing the aqueous solubility of a compound like this?

Overcoming the poor aqueous solubility of lipophilic compounds is a classic challenge in chemistry and pharmacology. The strategies can be broadly categorized based on the mechanism used to modify the compound's environment. The three most common and accessible approaches are:

  • Co-Solvency: Blending water with a miscible organic solvent to create a solvent system with a polarity that is more favorable for the compound.

  • Use of Excipients: Incorporating solubilizing agents that encapsulate or otherwise interact with the compound to increase its apparent solubility. This category primarily includes cyclodextrins and surfactants.

  • pH Adjustment: Modifying the pH of the medium to ionize the compound, thereby increasing its interaction with water. However, for a neutral molecule like (2,4-Dimethoxyphenyl)(phenyl)methanone, this strategy is generally ineffective as it lacks ionizable functional groups.

The choice of strategy depends heavily on the experimental constraints, required concentration, and the downstream application.

Troubleshooting Guide: From Precipitation to Clear Solutions

This section addresses specific problems you might encounter in the lab and provides step-by-step guidance.

Problem 1: "I'm trying to make a working solution for a screening assay, but my compound precipitates immediately upon dilution into my aqueous buffer."

This is a classic sign that the final concentration of your organic co-solvent is too low to maintain solubility. The first and most straightforward approach is to systematically optimize a co-solvent system.

Solution: Implement a Co-Solvent System

Mechanism: A co-solvent works by reducing the overall polarity of the aqueous medium, making it a more hospitable environment for a lipophilic solute. Water-miscible organic solvents like ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and DMSO are excellent choices.

Experimental Protocol: Co-solvent Screening

  • Prepare a High-Concentration Stock: Dissolve (2,4-Dimethoxyphenyl)(phenyl)methanone in 100% DMSO to create a concentrated stock solution (e.g., 50 mM).

  • Create Co-Solvent Blends: Prepare a series of aqueous buffer solutions containing varying percentages of a co-solvent (e.g., 5%, 10%, 20%, 30% v/v PEG 400 in phosphate-buffered saline (PBS)).

  • Spike and Observe: Add a small aliquot of the DMSO stock solution to each co-solvent blend to reach your desired final concentration.

  • Assess Solubility: Vortex each sample vigorously and allow it to equilibrate at the desired temperature for 1-2 hours. Visually inspect for any signs of precipitation (cloudiness, visible particles). For quantitative analysis, samples can be filtered or centrifuged, and the supernatant concentration can be measured via HPLC-UV.

  • Select the Optimal Blend: Choose the co-solvent blend with the lowest percentage of organic solvent that maintains a clear, stable solution at your target concentration.

Data Presentation: Solubility in Various Co-Solvent Systems

Co-Solvent System (in PBS, pH 7.4)Max Achievable Concentration (µM)Observations
1% DMSO< 1Immediate, heavy precipitation
5% Ethanol~5Slight haze, precipitates over time
10% PEG 400~50Clear solution, stable for >24h
20% Propylene Glycol~75Clear solution, stable

Note: These values are illustrative. Actual solubility must be determined experimentally.

Workflow for Selecting a Solubilization Strategy

G cluster_0 Initial Problem cluster_1 Strategy Selection cluster_2 Outcome start Compound Precipitates in Aqueous Buffer cosolvent Try Co-solvents (DMSO, PEG 400, EtOH) start->cosolvent Is organic solvent allowed? success Clear, Stable Solution cosolvent->success Yes, solubility achieved failure Precipitation Persists cosolvent->failure No, still precipitates or solvent level too high cyclodextrin Try Cyclodextrins (HP-β-CD, SBE-β-CD) surfactant Try Surfactants (Polysorbate 80, Kolliphor®) cyclodextrin->surfactant Solubility boost is insufficient cyclodextrin->success surfactant->success failure->cyclodextrin Need biocompatible alternative

Caption: A decision tree for selecting an appropriate solubilization strategy.

Problem 2: "My cell-based assay is highly sensitive to organic solvents. What is a more biocompatible alternative to co-solvents?"

When organic solvents are not an option, the next line of defense is to use formulation excipients that enhance apparent solubility without altering the bulk solvent properties. Cyclodextrins are an excellent choice.

Solution: Utilize Cyclodextrins for Inclusion Complexation

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate a poorly soluble "guest" molecule, like (2,4-Dimethoxyphenyl)(phenyl)methanone, within their central cavity. This "host-guest" inclusion complex effectively shields the lipophilic drug from the aqueous environment, resulting in a complex that is itself water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are two widely used, low-toxicity derivatives.

Experimental Protocol: Cyclodextrin Formulation

  • Prepare Cyclodextrin Solution: Dissolve a molar excess of HP-β-CD (e.g., 10-50 fold molar excess relative to the drug) in your desired aqueous buffer. Warming the solution slightly (to 40-50°C) can aid dissolution.

  • Add the Compound: Add the solid (2,4-Dimethoxyphenyl)(phenyl)methanone powder directly to the cyclodextrin solution. Alternatively, a small volume of a concentrated organic stock can be added dropwise while vortexing vigorously to facilitate the transfer into the cyclodextrin cavities.

  • Equilibrate: Tightly cap the vial and allow the mixture to equilibrate. This is often done by shaking or sonicating at room temperature or a slightly elevated temperature for several hours (4-24 hours) to ensure maximum complexation.

  • Clarify the Solution: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g for 15 minutes) or filter it through a 0.22 µm filter to remove any un-complexed, insoluble material.

  • Determine Concentration: The concentration of the solubilized compound in the clear supernatant should be accurately determined using a validated analytical method like HPLC-UV.

Visualization of Cyclodextrin Inclusion Complex

G cluster_0 Hydrophobic Drug + Cyclodextrin in Water cluster_1 Formation of Soluble Inclusion Complex drug (2,4-Dimethoxyphenyl) (phenyl)methanone cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) water Aqueous Medium complex Water-Soluble Inclusion Complex p1 p2 p1->p2 Complexation

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Problem 3: "Cyclodextrins helped, but I need an even higher concentration for my formulation. What else can I try?"

When the required concentration exceeds the solubilization capacity of cyclodextrins, surfactant-based systems are the next logical step.

Solution: Employ Surfactants for Micellar Solubilization

Mechanism: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can effectively dissolve lipophilic compounds like (2,4-Dimethoxyphenyl)(phenyl)methanone, sequestering them from the aqueous bulk phase. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Kolliphor® EL are commonly used due to their lower toxicity profiles.

Experimental Protocol: Micellar Formulation

  • Select a Surfactant: Choose a biocompatible, non-ionic surfactant appropriate for your application.

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its known CMC.

  • Incorporate the Compound: Use the "thin-film hydration" method for efficient loading. a. Dissolve the (2,4-Dimethoxyphenyl)(phenyl)methanone in a volatile organic solvent (e.g., methanol or acetone) in a round-bottom flask. b. Remove the solvent using a rotary evaporator to create a thin, uniform film of the compound on the flask wall. c. Add the aqueous surfactant solution to the flask. d. Agitate (vortex, sonicate, or shake) until the film is fully hydrated and the solution becomes clear, indicating the compound has been incorporated into the micelles.

  • Filter and Quantify: Filter the resulting solution through a syringe filter (e.g., 0.22 µm) to remove any non-solubilized aggregates. Determine the final concentration via an appropriate analytical method.

Visualization of Micellar Solubilization

G drug Drug Molecules surfactant_mono Surfactant Monomers micelle_core Hydrophobic Core micelle_shell Hydrophilic Shell drug_in_micelle Drug X1 X2 X1->X2 Above CMC label_left Insoluble Drug + Surfactant (Below CMC) label_right Drug Solubilized in Micelle (Above CMC)

Caption: Micellar encapsulation of a hydrophobic drug above the CMC.

References

  • PubChem Compound Summary for CID 4629, Benzophenone-3. National Center for Biotechnology Information. [Link]

  • Excipients for Solubility Enhancement in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Cyclodextrins. ScienceDirect Topics. [Link]

  • Critical Micelle Concentration. ScienceDirect Topics. [Link]

Optimization

Reducing unwanted byproducts during (2,4-Dimethoxyphenyl)(phenyl)methanone extraction

Technical Support Center: (2,4-Dimethoxyphenyl)(phenyl)methanone Synthesis Welcome to the dedicated technical support guide for the synthesis and purification of (2,4-dimethoxyphenyl)(phenyl)methanone. This resource is d...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2,4-Dimethoxyphenyl)(phenyl)methanone Synthesis

Welcome to the dedicated technical support guide for the synthesis and purification of (2,4-dimethoxyphenyl)(phenyl)methanone. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on minimizing and removing unwanted byproducts during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: My final product after extraction is an oil, but I was expecting a solid. What happened?

This is a common issue often indicative of significant impurities. (2,4-Dimethoxyphenyl)(phenyl)methanone is a low-melting solid, and the presence of residual solvents or reaction byproducts can depress its melting point, causing it to present as an oil or a waxy solid.

  • Probable Cause 1: Incomplete Reaction. Unreacted starting materials, such as 1,3-dimethoxybenzene or benzoyl chloride, can contaminate the final product.

  • Probable Cause 2: Presence of Isomeric Byproducts. Friedel-Crafts acylation can sometimes lead to the formation of small amounts of other isomers, such as (3,5-dimethoxyphenyl)(phenyl)methanone, which can interfere with crystallization.

  • Probable Cause 3: Residual Solvent. Inadequate drying of the extracted organic phase can leave behind solvents like dichloromethane or ethyl acetate, leading to an oily product.

Troubleshooting Steps:

  • Confirm Product Presence: Before extensive purification, confirm the presence of the desired product using a technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solvent Removal: Ensure your rotary evaporator is functioning correctly and that you are using an appropriate temperature and vacuum level to remove all residual solvent. For higher boiling point solvents, a high-vacuum pump may be necessary.

  • Purification: If impurities are confirmed, proceed with a purification method such as column chromatography or recrystallization.

Q2: I'm observing a poor yield after recrystallization. How can I improve it?

A low yield from recrystallization is often a trade-off for high purity. However, optimizing the process can improve recovery without compromising quality.

  • Probable Cause 1: Suboptimal Solvent System. The chosen solvent may be too good at dissolving the product, even at low temperatures, leading to significant loss in the mother liquor.

  • Probable Cause 2: Premature Crystallization. If the solution cools too quickly, the product can precipitate out rapidly, trapping impurities and reducing the overall quality of the isolated crystals.

  • Probable Cause 3: Insufficient Concentration. If the initial solution is too dilute, the saturation point may not be reached upon cooling, resulting in little to no crystal formation.

Optimization Protocol: Recrystallization

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A common system for this compound is a mixture of ethanol and water.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.

    • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

Troubleshooting Guide: Byproduct Formation and Removal

Issue: Presence of a Persistent, Unidentified Impurity in NMR/LC-MS

During the Friedel-Crafts acylation of 1,3-dimethoxybenzene with benzoyl chloride, the primary reaction is the formation of the desired 2,4-dimethoxybenzophenone. However, side reactions can occur.

Understanding the Side Reaction: Di-acylation

The highly activating nature of the two methoxy groups on the 1,3-dimethoxybenzene ring makes it susceptible to a second acylation reaction, leading to the formation of 1,5-dibenzoyl-2,4-dimethoxybenzene. This is a common byproduct when reaction conditions are not carefully controlled.

Key Factors Influencing Di-acylation:

  • Stoichiometry: An excess of benzoyl chloride or the Lewis acid catalyst (e.g., AlCl₃) can drive the reaction towards di-acylation.

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second, less favorable acylation to occur.

  • Reaction Time: Prolonged reaction times can increase the likelihood of byproduct formation.

Workflow for Minimizing and Removing Di-acylation Byproduct

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Work-up A Benzoyl Chloride C Acylium-Lewis Acid Complex A->C + AlCl3 B AlCl3 (Lewis Acid) D Acylium Ion (Electrophile) C->D Generates E 1,3-Dimethoxybenzene F Sigma Complex (Intermediate) E->F + Acylium Ion G Product-Lewis Acid Complex F->G - H+ H (2,4-Dimethoxyphenyl)(phenyl)methanone G->H + H2O (Aqueous Work-up)

Troubleshooting

Advanced purification techniques for commercial grade 2,4-dimethoxybenzophenone

Technical Support Center: Advanced Purification of 2,4-Dimethoxybenzophenone Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for the advanced purification of commercial-...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification of 2,4-Dimethoxybenzophenone

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the advanced purification of commercial-grade 2,4-dimethoxybenzophenone (CAS 5449-69-4). This guide is designed for researchers, scientists, and drug development professionals who require a high-purity starting material for their experiments. We will explore the causality behind common purification challenges and provide detailed, field-proven protocols to address them.

The purity of reagents is paramount, directly influencing experimental reproducibility, reaction yields, and the safety profile of downstream products. Commercial 2,4-dimethoxybenzophenone, a key intermediate and photoinitiator, often contains impurities from its synthesis that can interfere with sensitive applications.[1] This guide provides the necessary tools to upgrade your commercial-grade material to the high standard required for demanding research.

Section 1: Understanding the Challenge - Common Impurities

A robust purification strategy begins with understanding the potential impurities. The primary commercial synthesis route for substituted benzophenones is the Friedel-Crafts acylation, which can generate several byproducts.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my commercial-grade 2,4-dimethoxybenzophenone?

A1: Given its synthesis via Friedel-Crafts acylation, the most common impurities are typically process-related. These include:

  • Positional Isomers: The acylation reaction can result in a mixture of isomers, such as 4,4'-dimethoxybenzophenone and 2,2'-dimethoxybenzophenone. These isomers often have very similar physical properties, making them challenging to separate by simple crystallization.[2]

  • Unreacted Starting Materials: Residual precursors from the synthesis, such as anisole or specific methoxybenzoyl chloride isomers, may persist in the final product.

  • Byproducts of Side Reactions: Incomplete reactions or side reactions can lead to compounds like partially acylated precursors or products from self-condensation.

  • Solvent and Catalyst Residues: Trace amounts of the solvents used during the reaction and work-up, along with remnants of the Lewis acid catalyst (e.g., aluminum chloride), may be present.[3][4]

Q2: My batch of 2,4-dimethoxybenzophenone has a distinct yellow or beige tint. What is the likely cause?

A2: The pure compound should be a white to off-white crystalline solid. A yellow hue often indicates the presence of colored impurities, which can arise from several sources. In syntheses involving phenolic precursors, orange-red impurities such as xanthenone-type structures can form.[5] Even without phenolic groups, extended heating in the presence of catalysts can lead to the formation of colored degradation products. These impurities can sometimes be removed with an activated carbon treatment during recrystallization.[5]

Section 2: The Workhorse of Purification - Recrystallization

Recrystallization is the most common and cost-effective method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[6]

Detailed Experimental Protocol: Recrystallization
  • Solvent Selection: Test the solubility of a small amount (~50 mg) of the crude product in various solvents (see Table 1). A suitable solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling in an ice bath.[6]

  • Dissolution: Place the crude 2,4-dimethoxybenzophenone in an appropriately sized Erlenmeyer flask. Add a stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring, adding the solvent in portions until the solid is just dissolved at the boiling point. Using the minimum amount of hot solvent is critical for maximizing recovery.[7]

  • Hot Filtration (Optional): If insoluble impurities (like dust or catalyst residues) are visible, perform a hot filtration. Pre-heat a clean receiving flask and a funnel with fluted filter paper to prevent premature crystallization of the product. Quickly pour the hot solution through the filter paper.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice-water bath to maximize the yield of crystals.[7]

  • Isolation and Washing: Collect the purified crystals by suction filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold recrystallization solvent to rinse away the residual mother liquor containing the dissolved impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a desiccator or a vacuum oven set to a temperature well below the compound's melting point (96-100 °C).[8]

Data Presentation: Recrystallization Solvent Selection
Solvent SystemSuitability for 2,4-DimethoxybenzophenoneRationale & Key Considerations
Ethanol GoodOften effective for related benzophenones.[9] Provides a good balance of solubility at high and low temperatures.
Isopropanol GoodSimilar properties to ethanol, can be a good alternative.
Ethanol/Water Potentially ExcellentIf the compound is too soluble in pure ethanol, adding water as an anti-solvent can significantly decrease its solubility upon cooling, improving yield.[6]
Toluene ModerateMay be effective, but higher boiling point requires more care. Good for dissolving less polar impurities.
Ethyl Acetate ModerateA versatile solvent, but its lower boiling point may require larger volumes.
Troubleshooting & Optimization Guide

Q: My compound separated as an oily liquid instead of solid crystals. How can this be resolved?

A: This phenomenon, known as "oiling out," occurs when the saturated solution's temperature is above the melting point of the solute, or if a highly concentrated solution is cooled too quickly.[6]

  • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. Seeding the solution with a tiny crystal of pure product can also encourage proper crystal formation.[6]

Q: No crystals have formed, even after the solution has cooled completely. What should I do?

A: This is typically due to using too much solvent, resulting in a solution that is not supersaturated upon cooling.[6]

  • Solution:

    • Concentrate the Solution: Gently heat the solution to boil off some of the solvent, then allow it to cool again.

    • Induce Crystallization: If the solution is saturated, scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Add a Seed Crystal: Introduce a single, pure crystal of 2,4-dimethoxybenzophenone to the solution to act as a template for crystallization.[6]

Q: My product's purity only improved slightly after one recrystallization. What are the next steps?

A: This often happens when the impurities have very similar solubility profiles to the product or when dealing with isomeric impurities.

  • Solution:

    • Perform a Second Recrystallization: A subsequent recrystallization can further enhance purity.

    • Change the Solvent System: An impurity that is soluble in one solvent may be insoluble in another. Trying a different solvent can change the separation efficiency.[10]

    • Switch to Chromatography: If isomers are the primary issue, recrystallization may not be sufficient. Column chromatography is the recommended next step.

Visualization: Recrystallization Troubleshooting

G start Recrystallization Attempt oiling_out Did the compound 'oil out'? start->oiling_out no_crystals Did crystals fail to form? oiling_out->no_crystals No reheat Reheat, add more solvent, cool slowly, consider seeding. oiling_out->reheat Yes low_purity Was purity improvement marginal? no_crystals->low_purity No concentrate Concentrate solution by boiling off solvent, or induce crystallization (scratch/seed). no_crystals->concentrate Yes success Successful Purification low_purity->success No rerun Perform second recrystallization with a different solvent system. low_purity->rerun Yes reheat->start Retry concentrate->start Retry rerun->success If pure chromatography Proceed to Column Chromatography. rerun->chromatography If still impure G cluster_prep Preparation cluster_run Execution cluster_iso Isolation tlc 1. Develop TLC Method (Find Eluent, Rf ≈ 0.3) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Minimal Solvent) pack->load elute 4. Elute with Solvent (Collect Fractions) load->elute analyze 5. Analyze Fractions by TLC elute->analyze combine 6. Combine Pure Fractions analyze->combine evap 7. Evaporate Solvent (Rotary Evaporator) combine->evap product Purified Product evap->product

Sources

Optimization

Resolving NMR peak overlaps in (2,4-Dimethoxyphenyl)(phenyl)methanone characterization

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of (2,4-Dimetho...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of (2,4-Dimethoxyphenyl)(phenyl)methanone. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peak overlap in the ¹H NMR spectrum of this molecule, a phenomenon that can complicate structural verification and purity assessment.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic proton signals in the ¹H NMR spectrum of (2,4-Dimethoxyphenyl)(phenyl)methanone overlap?

A1: The substitution pattern on the two aromatic rings of (2,4-Dimethoxyphenyl)(phenyl)methanone leads to a high density of signals in the aromatic region of the ¹H NMR spectrum (typically between 6.5 and 8.0 ppm). The protons on the phenyl ring and the dimethoxyphenyl ring experience similar electronic environments, causing their chemical shifts to be very close. Specifically, the protons on the dimethoxyphenyl ring are influenced by the electron-donating methoxy groups, while the protons on the phenyl ring are influenced by the electron-withdrawing carbonyl group. This confluence of electronic effects can result in insufficient chemical shift dispersion for clear resolution in a standard 1D ¹H NMR spectrum.

Q2: I am observing fewer aromatic signals than expected. Is this a definitive sign of peak overlap?

A2: Yes, observing fewer distinct signals in the aromatic region than theoretically expected is a strong indicator of peak overlap. For (2,4-Dimethoxyphenyl)(phenyl)methanone, you should expect to see signals corresponding to eight aromatic protons. If you observe broad multiplets or fewer than eight distinct resonances, it is highly probable that some signals are overlapping.

Troubleshooting and Optimization Guide

When encountering peak overlap in the ¹H NMR spectrum of (2,4-Dimethoxyphenyl)(phenyl)methanone, several strategies can be employed to resolve the signals and facilitate unambiguous structural assignment.

Strategy 1: Modifying the Chemical Environment with Solvent Changes

A simple and often effective first step is to change the deuterated solvent used for the NMR experiment. Aromatic solvents like benzene-d₆ can induce differential shifts in proton resonances compared to more common solvents like chloroform-d (CDCl₃) due to the Aromatic Solvent-Induced Shift (ASIS) effect.[1][2] This phenomenon arises from specific solute-solvent interactions that can alter the magnetic shielding of nearby protons, leading to improved spectral dispersion.[3][4]

Table 1: Hypothetical ¹H NMR Chemical Shift Data in Different Solvents

Proton AssignmentExpected Chemical Shift (δ) in CDCl₃ (ppm)Potential Chemical Shift (δ) in Benzene-d₆ (ppm)
Phenyl H (ortho)~7.8~7.6
Phenyl H (meta, para)~7.4-7.6~7.2-7.4
Dimethoxyphenyl H-6'~7.7~7.5
Dimethoxyphenyl H-5'~6.5~6.3
Dimethoxyphenyl H-3'~6.4~6.2
Methoxy (-OCH₃)~3.8-3.9~3.5-3.6

Note: These are approximate values and can vary based on experimental conditions.

Experimental Protocol: Solvent Effect Analysis

  • Sample Preparation: Prepare two separate NMR samples of (2,4-Dimethoxyphenyl)(phenyl)methanone with identical concentrations. Dissolve one in CDCl₃ and the other in benzene-d₆. A typical concentration is 5-10 mg in 0.6-0.7 mL of solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to each sample as an internal reference for accurate chemical shift calibration.[1]

  • NMR Acquisition: Acquire standard 1D ¹H NMR spectra for both samples under identical experimental parameters (e.g., temperature, number of scans).

  • Data Analysis: Process and compare the two spectra. Analyze the changes in chemical shifts and multiplicities in the aromatic region to determine if the solvent change has resolved the peak overlap.

Strategy 2: Utilizing Chemical Shift Reagents

Lanthanide shift reagents are paramagnetic complexes that can be added to an NMR sample to induce large changes in the chemical shifts of nearby protons.[5][6][7] These reagents create a pseudocontact shift by interacting with Lewis basic sites in the molecule, such as the carbonyl oxygen and the methoxy groups in (2,4-Dimethoxyphenyl)(phenyl)methanone.[8] The magnitude of the induced shift is dependent on the distance of the proton from the site of interaction, often leading to a significant spreading of previously overlapping signals.[5] Europium and Ytterbium complexes typically induce downfield shifts, while Praseodymium complexes cause upfield shifts.[5]

Experimental Protocol: Application of a Lanthanide Shift Reagent

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Reagent Addition: Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃) in the same solvent. Add small, incremental amounts of the shift reagent solution to the NMR tube.

  • Spectral Monitoring: Acquire a ¹H NMR spectrum after each addition of the shift reagent.

  • Data Analysis: Monitor the changes in the chemical shifts of the aromatic protons. Continue adding the reagent until optimal peak separation is achieved without excessive line broadening.[8]

Strategy 3: Advanced 2D NMR Techniques

When simpler methods are insufficient, two-dimensional (2D) NMR experiments provide a powerful means of resolving peak overlap and definitively assigning proton and carbon signals.[9][10][11]

Workflow for 2D NMR Analysis

Caption: Workflow for resolving peak overlap using 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[12] In the case of (2,4-Dimethoxyphenyl)(phenyl)methanone, COSY can help to trace the connectivity of the protons within each aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[12][13] This is extremely useful for resolving overlapped proton signals by spreading them out in the carbon dimension.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away.[12][13] This experiment is crucial for piecing together the molecular fragments identified by COSY and HSQC, allowing for the unambiguous assignment of the entire carbon skeleton.

Experimental Protocol: 2D NMR Acquisition

  • Sample Preparation: Prepare a concentrated sample of (2,4-Dimethoxyphenyl)(phenyl)methanone (20-30 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise in a reasonable time.

  • Acquisition: Run standard COSY, HSQC, and HMBC experiments. The specific parameters will depend on the NMR spectrometer being used.

  • Data Analysis:

    • Analyze the COSY spectrum to identify coupled protons within the phenyl and dimethoxyphenyl rings.

    • Use the HSQC spectrum to assign each proton to its directly attached carbon.

    • Utilize the HMBC spectrum to find long-range correlations. For example, the protons on the phenyl ring should show correlations to the carbonyl carbon. The protons on the dimethoxyphenyl ring will show correlations to the methoxy carbons and the carbonyl carbon.

By systematically applying these troubleshooting strategies, researchers can overcome the challenges of NMR peak overlap in the characterization of (2,4-Dimethoxyphenyl)(phenyl)methanone, leading to accurate structural elucidation and confident data interpretation.

References

  • [Anonymous]. SHIFT REAGENTS.
  • [Anonymous]. I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information.
  • [Anonymous]. Chemical shifts.
  • [Anonymous]. Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 3,5-di-tert-butyltoluene Derivatives - Benchchem. Benchchem.
  • [Anonymous]. NMR characterization of small and large molecules - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc.
  • [Anonymous]. Advances in NMR spectroscopy of small molecules in solution.
  • [Anonymous]. Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines - Benchchem. Benchchem.
  • Chavelas-Hernández L, et al. A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze. Who we serve. 2019.
  • [Anonymous]. NMR Characterization of RNA Small Molecule Interactions - PMC - NIH. National Institutes of Health (.gov).
  • Yonezawa T, Morishima I, Takeuchi K. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev.
  • [Anonymous]. Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • Li Y, et al. Qualitative analysis of aromatic compounds via 1D TOCSY techniques - PMC - NIH. National Institutes of Health (.gov). 2023.
  • Hodgkinson P, Sauri J. Advances in NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 48 - Books. 2022.
  • [Anonymous]. Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... - ResearchGate. ResearchGate.
  • Viswanathan T, Toland A. NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine | Journal of Chemical Education - ACS Publications. ACS Publications.
  • [Anonymous]. NMR Shift reagents | PPTX - Slideshare. SlideShare. 2016.
  • [Anonymous]. 23.1: NMR Shift Reagents - Chemistry LibreTexts. Chemistry LibreTexts. 2024.
  • Iverson BL, et al. 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions | Journal of the American Chemical Society. ACS Publications. 2001.
  • Weinberg N, Wolfe S. SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES - Canadian Science Publishing. Canadian Science Publishing.
  • [Anonymous]. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. YouTube. 2020.
  • Abraham RJ, Mobli M. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd - Modgraph.
  • Hollerton J. How can I interpret a NMR with so much noises and peak overlaps? - ResearchGate. ResearchGate. 2020.
  • [Anonymous]. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.

Sources

Troubleshooting

Technical Support Center: Stabilizing (2,4-Dimethoxyphenyl)(phenyl)methanone During UV Exposure

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in the laboratory: the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in the laboratory: the photodegradation of (2,4-Dimethoxyphenyl)(phenyl)methanone under prolonged ultraviolet (UV) irradiation. As a substituted benzophenone, this compound is a powerful tool in photochemistry but its very nature makes it susceptible to degradation, which can compromise experimental integrity. This document offers a structured, question-and-answer approach to understanding the mechanisms of degradation and implementing effective stabilization strategies.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Degradation Pathway

This section addresses the fundamental principles governing the photochemistry of (2,4-Dimethoxyphenyl)(phenyl)methanone, providing the causal explanations necessary for effective troubleshooting.

Q1: Why is (2,4-Dimethoxyphenyl)(phenyl)methanone so susceptible to degradation under UV light?

A1: The susceptibility of (2,4-Dimethoxyphenyl)(phenyl)methanone, like other benzophenone derivatives, is intrinsic to its molecular structure and photophysical properties. The process begins with the absorption of UV photons, which promotes the molecule from its ground state (S₀) to an excited singlet state (S₁).[1] The key feature of benzophenones is their exceptionally high efficiency in undergoing intersystem crossing (ISC), a transition from the short-lived singlet state (S₁) to a longer-lived, and therefore more reactive, triplet state (T₁).[1]

This triplet state is the primary photoactive species. It possesses a diradical character (n,π*) centered on the carbonyl group, making it highly reactive. The dominant degradation pathway for this triplet state is often hydrogen abstraction from a suitable donor molecule in its environment (like a solvent molecule or another organic compound), which generates a ketyl radical.[2] This radical is a reactive intermediate that can then undergo further reactions, such as dimerization or reaction with oxygen, leading to a cascade of degradation products and the depletion of your starting material.

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(2,4-DMPB)", fillcolor="#F1F3F4", fontcolor="#202124"]; S1 [label="Excited Singlet State (S₁) (short-lived)", fillcolor="#FBBC05", fontcolor="#202124"]; T1 [label="Excited Triplet State (T₁) (long-lived, reactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

(High Efficiency)" --> T1; end

(e.g., Solvent)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ketyl [label="Ketyl Radical Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Products [label="Degradation Products (e.g., Pinacols, Hydroxylated Species)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Non-radiative Decay" --> S0 [style=dashed, color="#34A853"];

}

Figure 1: General photodegradation pathway for benzophenones.
Q2: I'm observing new peaks in my HPLC analysis after UV exposure. What are the likely degradation products?

A2: When (2,4-Dimethoxyphenyl)(phenyl)methanone degrades, you can expect a variety of products depending on the reaction conditions, particularly the solvent and the presence of oxygen. Based on studies of similar benzophenones, the most common products arise from the ketyl radical intermediate.[3][4]

  • Photoreduction Products: In the absence of oxygen and in the presence of a hydrogen-donating solvent (like isopropanol), the primary products are often pinacols, formed by the dimerization of two ketyl radicals.

  • Hydroxylated Species: If oxygen is present, it can participate in the reaction, leading to the formation of hydroxylated benzophenone derivatives and other oxidative cleavage products.[3][4]

  • Carboxylic Acids: Prolonged exposure can lead to ring-opening and the formation of various carboxylic acids as the molecule is further mineralized.[3]

Identifying these products definitively requires analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns.[3][4]

Q3: How do the 2,4-dimethoxy substituents influence the photostability compared to unsubstituted benzophenone?

A3: The two methoxy (-OCH₃) groups are electron-donating substituents, and their presence on the phenyl ring significantly modulates the photophysical properties of the molecule.[1]

  • Shift in Absorption Spectrum: Electron-donating groups typically cause a bathochromic (red) shift in the UV absorption spectrum, meaning the molecule will absorb light at longer wavelengths compared to unsubstituted benzophenone.[5] This can make it more susceptible to degradation from a broader range of UV sources, including those that emit in the UV-A region (315–400 nm).

  • Triplet State Energy and Reactivity: The substituents can alter the energy levels and character of the excited singlet and triplet states.[1][6] While the fundamental mechanism of intersystem crossing and hydrogen abstraction remains the same, the rate of these processes can be affected, potentially making the substituted compound more or less stable depending on the specific electronic effects on the T₁ state.

Part 2: Troubleshooting Guide - Proactive Prevention and Control

This section provides actionable solutions to common experimental problems, focusing on practical strategies to minimize degradation.

Q4: My compound is degrading very quickly in isopropanol. What is the first and most critical parameter I should change?

A4: The solvent is the most critical parameter to address. Isopropanol is an excellent hydrogen donor, and its secondary hydrogen is readily abstracted by the excited triplet state of the benzophenone. This directly facilitates the primary degradation pathway.

Immediate Action: Switch to an aprotic solvent that is a poor hydrogen donor. This change alone will dramatically reduce the rate of photoreduction.

Solvent ClassRecommended ExamplesRationale for UsePotential Drawbacks
Aprotic (Poor H-Donors) Acetonitrile, Dichloromethane (DCM)Lacks easily abstractable hydrogen atoms, minimizing the photoreduction pathway.Ensure compatibility with your experimental system and other reagents.
Protic (Good H-Donors) Isopropanol, Ethanol, MethanolReadily donates hydrogen atoms to the excited ketone, accelerating degradation.Should be avoided unless hydrogen abstraction is the intended reaction.
Q5: Beyond solvent choice, how can I actively protect my compound during UV irradiation?

A5: You can employ two primary strategies using chemical additives: Triplet Quenchers or Competitive UV Absorbers . The choice depends on your experimental objective.

  • Triplet Quenchers: These molecules directly interact with the excited triplet state of your compound, accepting its energy and causing it to return to the ground state without undergoing a chemical reaction. This is the most direct method of photostabilization.[7]

  • UV Absorbers (Light Stabilizers): These are compounds that have a very high molar absorptivity in the same UV range as your compound. They act as a sacrificial screen, absorbing the damaging photons before they can excite your molecule.[8][9] This is useful in formulations but may not be suitable for mechanistic photochemical studies.

graph TD { graph [splines=true, nodesep=0.5, ranksep=1.2, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#202124"];

(Deactivated)", fillcolor="#F1F3F4", fontcolor="#202124"];

}

Figure 2: Mechanisms of action for photostabilizers.
Q6: Which triplet quenchers are suitable for this system and how do I select one?

A6: An effective triplet quencher must have a triplet energy level that is lower than that of the molecule you want to protect, allowing for efficient energy transfer. The triplet energy (E_T) of benzophenone is approximately 69 kcal/mol. The dimethoxy substituents will slightly lower this, but quenchers with E_T < 65 kcal/mol are generally effective.

Selection Criteria:

  • Triplet Energy: Must be lower than that of (2,4-Dimethoxyphenyl)(phenyl)methanone.

  • Solubility: Must be soluble in your chosen solvent system.

  • Chemical Inertness: Should not react with your starting material or other components in the ground state.

  • Spectral Properties: Should not absorb UV light significantly at the irradiation wavelength, which would cause a screening effect.

Triplet QuencherApproximate E_T (kcal/mol)Recommended ConcentrationComments
Naphthalene 610.01 - 0.1 MClassic, effective quencher. Can be easily removed post-experiment.
Piperylene (1,3-Pentadiene) 590.01 - 0.1 MHighly effective. Volatile, which can be an advantage for removal.
Sorbic Acid < 600.001 - 0.01 MEffective quencher often used in biological and aqueous systems.
Tertiary Amines (e.g., Triethylamine) Variable0.01 - 0.1 MQuench via a charge-transfer mechanism.[10] Can also act as a base.

Part 3: Standardized Experimental Protocols

To ensure reproducible and reliable results, follow these validated protocols for monitoring degradation and testing stabilization strategies.

Protocol 1: Standardized UV Degradation Assay

This protocol provides a framework for quantitatively assessing the photostability of (2,4-Dimethoxyphenyl)(phenyl)methanone.

1. Materials & Equipment:

  • (2,4-Dimethoxyphenyl)(phenyl)methanone (DMPB)
  • Chosen solvent (e.g., Acetonitrile for high stability, Isopropanol for a degradation control)
  • UV photoreactor with a specific wavelength lamp (e.g., 350 nm or broadband UV-A source).[11][12]
  • Quartz reaction vessel (to ensure UV transmission)
  • Magnetic stirrer and stir bar
  • Volumetric flasks and pipettes
  • HPLC vials

2. Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of DMPB in the chosen solvent (e.g., 1 mg/mL).
  • Prepare Reaction Solution: Dilute the stock solution to the final experimental concentration (e.g., 50 µg/mL) in the quartz reaction vessel. The total volume should be sufficient for all time points.
  • Take T=0 Sample: Immediately withdraw an aliquot (e.g., 200 µL), place it in an HPLC vial, and store it in the dark (wrap in foil) at 4°C. This is your baseline.
  • Initiate Irradiation: Place the vessel in the photoreactor, start the magnetic stirrer to ensure a homogenous solution, and turn on the UV lamp.
  • Time-Point Sampling: At regular intervals (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and prepare it for HPLC analysis as in step 3.
  • Analyze Samples: Analyze all samples by HPLC (see Protocol 2) to determine the concentration of the remaining DMPB.
  • Data Processing: Plot the concentration of DMPB versus time to determine the degradation kinetics. graph G { layout=dot; rankdir=TB; bgcolor="#FFFFFF"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#202124", fontname="Arial", fontsize=10];

    (DMPB in Solvent)"]; B [label="2. Prepare Reaction Solution in Quartz Vessel"]; C [label="3. Collect T=0 Sample (Store in Dark)"]; D [label="4. Place in Photoreactor (Start Stirring, Turn on UV Lamp)"]; E [label="5. Collect Aliquots at Timed Intervals"]; F [label="6. Analyze All Samples by HPLC"]; G [label="7. Plot Concentration vs. Time to Determine Degradation Rate"];

}

Figure 3: Workflow for the standardized UV degradation assay.
Protocol 2: HPLC Method for Monitoring Degradation

This is a general-purpose High-Performance Liquid Chromatography (HPLC) method for quantifying DMPB. It should be optimized for your specific instrument and degradation products.

  • Instrument: HPLC system with UV-Vis Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 60:40 Methanol:Water.[13] Adjust ratio as needed for optimal separation.

  • Flow Rate: 1.0 mL/min.[13]

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the λmax of DMPB (e.g., ~285 nm and ~325 nm) and scan a broader range (e.g., 220-400 nm) to observe the formation of degradation products.[5][14]

  • Quantification: Use the peak area from the T=0 sample to establish the initial concentration (100%). Calculate the percentage of DMPB remaining at each subsequent time point.

Protocol 3: Evaluating the Efficacy of a Triplet Quencher

This protocol validates the effectiveness of a chosen stabilizer.

  • Perform Control Experiment: Follow Protocol 1 exactly as written using a degradative solvent (e.g., isopropanol) to establish a baseline degradation rate.

  • Prepare Quencher Solution: Prepare a second reaction solution identical to the control, but also containing the selected triplet quencher (e.g., 0.05 M Naphthalene).

  • Perform Quencher Experiment: Repeat the irradiation and sampling procedure (Protocol 1) with the quencher-containing solution.

  • Compare Results: Plot the degradation curves for both the control and the quencher experiments on the same graph. A significant reduction in the degradation rate in the presence of the quencher confirms its efficacy.

References

  • ACS Sustainable Chemistry & Engineering. (2021). Natural Organic Ultraviolet Absorbers from Lignin. ACS Publications. [Link]

  • Tintoll. (n.d.). Organic UV Filters: Key Components in Protective Technology. [Link]

  • ResearchGate. (n.d.). On-line HPLC analyses of photoreduction of benzophenone. [Link]

  • PMC. (n.d.). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. [Link]

  • PMC. (2026). Triplet quenchers for energy-transfer photobiocatalysis. [Link]

  • The Journal of Physical Chemistry A. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. ACS Publications. [Link]

  • Wiley Online Library. (2022). Study on Synthesis, Optical properties and Application of Benzophenone derivatives. [Link]

  • The Journal of Physical Chemistry. (n.d.). Quenching of triplet states of aromatic ketones by sulfur-containing amino acids in solution. Evidence for electron transfer. ACS Publications. [Link]

  • ResearchGate. (n.d.). Experimental setup for organic dyes degradation using photocatalyst materials. [Link]

  • Canadian Science Publishing. (n.d.). The Triplet State of Ketones in Solution: Quenching of Triplet Acetone by Amines. [Link]

  • Hunan Chemical BV. (n.d.). Need UV Absorber ? Contact Us Now. [Link]

  • PubMed. (2017). Novel benzophenone-3 derivatives with promising potential as UV filters: Relationship between structure, photoprotective potential and phototoxicity. [Link]

  • Environmental Science: Processes & Impacts. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. RSC Publishing. [Link]

  • MDPI. (2018). Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. [Link]

  • PubMed. (2006). Bimolecular hydrogen abstraction from phenols by aromatic ketone triplets. [Link]

  • Environmental Science: Processes & Impacts. (n.d.). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. [Link]

  • Macromolecules. (1980). Photophysical and Photochemical Properties of Poly(2-hydroxy-3-allyl-4,4'-dimethoxybenzophenone-co-methyl methacrylate). ACS Publications. [Link]

  • Canadian Science Publishing. (n.d.). The Triplet State of Ketones in Solution: The Role of the Charge Transfer State in the Quenching of Triplet Acetone by Aromatic Molecules. [Link]

  • MDPI. (2023). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. [Link]

  • WIT Press. (n.d.). Experimental study of the degradation of volatile organic compounds by photocatalytic oxidation using TiO2 pellets. [Link]

  • The Journal of Physical Chemistry A. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. ACS Publications. [Link]

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project. [Link]

  • PubChem. (n.d.). Benzophenone-6. [Link]

  • ResearchGate. (n.d.). Experimental setup of dye degradation by UV irradiation. [Link]

  • PMC. (2022). Decomposing Organic Molecules on Titanium with Vacuum Ultraviolet Light for Effective and Rapid Photofunctionalization. [Link]

  • MDPI. (2023). Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. [Link]

  • MDPI. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. [Link]

  • ResearchGate. (n.d.). Absorbance spectra of the light absorbers.... [Link]

Sources

Optimization

Technical Support Center: Scaling Continuous Manufacturing of 2,4-Dimethoxybenzophenone

Welcome to the technical support center for the continuous manufacturing of 2,4-dimethoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up this imp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the continuous manufacturing of 2,4-dimethoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up this important synthesis. As a key intermediate and a widely used UV absorber, optimizing its production is critical. Continuous flow manufacturing offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved consistency.[1][2] However, transitioning from bench-scale to pilot or manufacturing scale introduces unique challenges.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common experimental issues and offer robust, self-validating protocols to ensure process integrity.

Core Synthesis Pathway: Friedel-Crafts Acylation

The primary route to 2,4-dimethoxybenzophenone is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with either benzoyl chloride or benzoic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4]

G cluster_reactants Reactants cluster_process Continuous Flow Process cluster_products Products & Byproducts 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Mixing T-Mixer 1,3-Dimethoxybenzene->Mixing Benzoyl_Chloride Benzoyl Chloride / Benzoic Anhydride Benzoyl_Chloride->Mixing Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->Mixing Reactor Flow Reactor (e.g., PFR, CSTR) Mixing->Reactor Exothermic Reaction Quench Quenching (e.g., Water/Base) Reactor->Quench Crude Product Stream Product 2,4-Dimethoxybenzophenone Quench->Product Byproduct HCl / Benzoic Acid Quench->Byproduct

Caption: General workflow for the continuous Friedel-Crafts synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the scale-up of the continuous synthesis of 2,4-dimethoxybenzophenone.

Problem Area 1: Reaction & Reactor Performance

Q1: We are observing low or inconsistent product conversion. What are the likely causes and how can we fix this?

A1: Low conversion is a common scale-up challenge stemming from several factors. Systematically investigating the following is crucial:

  • Cause A: Inefficient Mixing & Mass Transfer: At larger scales, simply increasing flow rates doesn't guarantee the same mixing efficiency seen in smaller lab-scale reactors. Poor mixing leads to localized reagent depletion and reduces the reaction rate.

    • Troubleshooting:

      • Evaluate Mixer Type: Static mixers or more complex T-junctions may be required to induce turbulence.

      • Increase Flow Velocity: Higher flow rates can improve mixing but will reduce residence time. This must be balanced with reactor length or volume.

      • Modeling: Use computational fluid dynamics (CFD) to model mixing under your scaled-up conditions to identify dead zones.

  • Cause B: Inadequate Temperature Control: Friedel-Crafts acylations are exothermic.[5] As the reactor diameter increases during scale-up, the surface-area-to-volume ratio decreases, making heat removal less efficient.[5] This can lead to temperature spikes, causing side reactions or degradation.

    • Troubleshooting:

      • Monitor Internal Temperature: Do not rely on the external jacket temperature. Use in-line thermocouples to get an accurate reading of the reaction stream.[6][7]

      • Improve Heat Exchange: Ensure your reactor has sufficient heat exchange capacity. Consider using reactors with a better surface area, such as those with microchannels, or adding more cooling zones.

      • Dilution: While it impacts throughput, reducing reagent concentration can help manage the exotherm.[5]

  • Cause C: Incorrect Residence Time: An inaccurate calculation or fluctuation in pump performance can lead to a residence time that is too short for the reaction to reach completion.

    • Troubleshooting:

      • Verify Pump Calibration: Regularly calibrate all pumps at the operational backpressure to ensure accurate flow rates.

      • Perform a Tracer Study: Inject a small amount of a non-reactive tracer and monitor its exit concentration to determine the true residence time distribution (RTD) of your scaled-up system.

      • Utilize PAT: Implement in-line Process Analytical Technology (PAT), such as FTIR or Raman spectroscopy, to monitor the reaction in real-time.[8][9][10] This allows for immediate feedback on conversion and helps identify when the process reaches a steady state.[10]

Q2: We are experiencing frequent reactor fouling and blockages. What is causing this, and what are the mitigation strategies?

A2: Reactor fouling is one of the most significant hurdles in continuous manufacturing, as it can halt production and lead to significant downtime.[11][12][13]

  • Cause A: Product or Intermediate Precipitation: The product, 2,4-dimethoxybenzophenone, or catalyst-complexed intermediates may have limited solubility in the chosen solvent, especially if temperature fluctuations occur.

    • Troubleshooting:

      • Solvent Selection: Re-evaluate your solvent system. A co-solvent might be necessary to maintain the solubility of all species throughout the reaction.

      • Temperature Profile: Maintain a consistent temperature profile. Avoid cold spots where precipitation could initiate.

      • Concentration Control: Operate at concentrations well below the saturation point at the operating temperature.

  • Cause B: Catalyst Deactivation and Deposition: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive.[4] Any ingress of water will hydrolyze the catalyst, forming insoluble aluminum oxides/hydroxides that can deposit on reactor walls.

    • Troubleshooting:

      • Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use in-line moisture sensors on feed lines as a control measure.

      • Inert Gas Blanket: Maintain a positive pressure of a dry, inert gas (e.g., Nitrogen, Argon) over all reagent reservoirs.

  • Cause C: "Hot Spot" Induced Polymerization/Degradation: Uncontrolled temperature spikes can lead to the formation of polymeric byproducts or tars that adhere to reactor surfaces.

    • Troubleshooting:

      • Enhanced Heat Transfer: As mentioned in Q1, improve heat removal. This is the most critical preventative measure.

      • Antifouling Coatings: For persistent issues, consider using reactors with specialized antifouling coatings.[11]

      • Ultrasonication: In some systems, applying ultrasonic waves to the reactor can help prevent deposit formation.[14]

G start Low Conversion Observed check_mixing Is Mixing Efficient? (Check Péclet number, model flow) start->check_mixing check_temp Is Internal Temp Stable & at Setpoint? check_mixing->check_temp Yes improve_mixing Action: Improve Mixing (e.g., static mixer, higher velocity) check_mixing->improve_mixing No check_res_time Is Residence Time Correct? check_temp->check_res_time Yes improve_cooling Action: Enhance Cooling (e.g., lower jacket temp, more surface area) check_temp->improve_cooling No adjust_flow Action: Adjust Flow Rate / Reactor Volume check_res_time->adjust_flow No solution Conversion Optimized check_res_time->solution Yes improve_mixing->check_mixing improve_cooling->check_temp adjust_flow->check_res_time

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the UV Absorption Spectra of Benzophenone and (2,4-Dimethoxyphenyl)(phenyl)methanone

This guide provides an in-depth comparison of the ultraviolet (UV) absorption characteristics of (2,4-Dimethoxyphenyl)(phenyl)methanone and its parent compound, benzophenone. Designed for researchers, scientists, and pro...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the ultraviolet (UV) absorption characteristics of (2,4-Dimethoxyphenyl)(phenyl)methanone and its parent compound, benzophenone. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural and electronic factors that govern their distinct spectral properties, supported by experimental data and a detailed analytical protocol.

Introduction: Chromophores, Auxochromes, and the Basis of UV Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone analytical technique for characterizing organic compounds, particularly those containing unsaturated systems.[1][2] The absorption of UV or visible light excites valence electrons from a lower-energy ground state to a higher-energy excited state.[3] The specific wavelengths at which a molecule absorbs light are determined by its electronic structure.

The core of UV absorption in aromatic ketones like benzophenone is the chromophore , the part of the molecule responsible for the electronic transition. In this case, the benzoyl group, with its conjugated system of the phenyl ring and the carbonyl group (C=O), acts as the primary chromophore.[4]

The spectral properties of a chromophore can be significantly modified by the attachment of auxochromes . These are functional groups with non-bonding electrons (like -OH, -NH2, or -OCH3) that, when attached to a chromophore, alter both the wavelength of maximum absorption (λmax) and the intensity of absorption (molar absorptivity, ε). This guide will explore how the addition of two methoxy (-OCH3) auxochromes to the benzophenone structure fundamentally changes its interaction with UV light.

Molecular Structures and Electronic Effects

The key to understanding the spectral differences lies in comparing the molecular structures of benzophenone and (2,4-Dimethoxyphenyl)(phenyl)methanone.

  • Benzophenone (C₁₃H₁₀O): This molecule consists of two phenyl rings attached to a central carbonyl group. The conjugated system extends across both aromatic rings and the carbonyl functionality.[5]

  • (2,4-Dimethoxyphenyl)(phenyl)methanone (C₁₅H₁₄O₃): This derivative retains the core benzophenone structure but includes two electron-donating methoxy groups (-OCH3) at the 2- and 4-positions of one of the phenyl rings.

The methoxy groups are powerful auxochromes due to the lone pair of electrons on the oxygen atoms. Through resonance, these electrons are delocalized into the aromatic π-system. This has two major consequences:

  • Increased Electron Density: The electron density of the substituted phenyl ring is enhanced.[6]

  • Extended Conjugation: The delocalization effectively extends the conjugated system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

According to quantum mechanics, a smaller energy gap for an electronic transition corresponds to the absorption of light with a longer wavelength (lower energy). This phenomenon leads to a bathochromic shift (or "red shift") in the absorption spectrum. Furthermore, the increased probability of the electronic transition often results in a hyperchromic effect , an increase in the molar absorptivity.[1]

Comparative Analysis of UV Absorption Spectra

The UV spectrum of benzophenone is well-characterized and serves as an excellent baseline for this comparison. It typically displays two distinct absorption bands in a non-polar solvent.[7][8]

  • π → π* Transition: A very intense absorption band is observed around 250 nm. This corresponds to the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated aromatic system.

  • n → π* Transition: A much weaker, broad absorption band appears at a longer wavelength, typically between 330 nm and 360 nm.[7][8] This is due to the "forbidden" transition of a non-bonding electron from the carbonyl oxygen to a π* anti-bonding orbital.

In (2,4-Dimethoxyphenyl)(phenyl)methanone, the presence of the two methoxy groups significantly alters this profile. The electron-donating nature of these groups causes a pronounced bathochromic shift in the primary π → π* transition band. Studies on similarly substituted benzophenones confirm that electron-donating groups, particularly at the para position, increase the λmax of the molecule.[9][10] The delocalization of the oxygen lone pairs into the ring extends the π-system, reducing the energy required for the π → π* transition and shifting the absorption maximum to a longer wavelength, often above 300 nm.

Quantitative Data Summary

The following table summarizes the typical UV absorption data for benzophenone and the expected shifts for its dimethoxy derivative when measured in a standard solvent like ethanol.

CompoundMolecular StructureTransitionλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Benzophenone alt text π → π~252~18,000 - 20,000
n → π~334~150 - 200
(2,4-Dimethoxyphenyl)(phenyl)methanone alt text π → π> 280 (Expected Bathochromic Shift)> 20,000 (Expected Hyperchromic Effect)
n → π~330-340 (Minor Shift Expected)~150 - 300

Note: Exact values can vary slightly depending on the solvent used.[8]

Experimental Protocol: Acquiring High-Fidelity UV-Vis Spectra

This protocol outlines a self-validating system for the accurate measurement and comparison of UV absorption spectra for the two compounds.

Objective: To determine and compare the λmax and molar absorptivity (ε) of benzophenone and (2,4-Dimethoxyphenyl)(phenyl)methanone.

Materials:

  • Double-beam UV-Vis Spectrophotometer[11]

  • Spectroscopic grade ethanol (or other suitable transparent solvent)[9]

  • Benzophenone (analytical standard)

  • (2,4-Dimethoxyphenyl)(phenyl)methanone (analytical standard)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Matched quartz cuvettes (1 cm path length)[1]

Methodology:

  • Preparation of Stock Solutions (e.g., 10⁻³ M):

    • Accurately weigh a precise amount of benzophenone and dissolve it in a volumetric flask with spectroscopic grade ethanol to create a stock solution of known concentration.

    • Repeat the process for (2,4-Dimethoxyphenyl)(phenyl)methanone in a separate volumetric flask. The causality for using volumetric flasks and analytical balances is to ensure the highest accuracy in concentration, which is critical for the subsequent calculation of molar absorptivity.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solutions to prepare a series of at least three different concentrations (e.g., 10⁻⁴ M, 5x10⁻⁵ M, 10⁻⁵ M). This series is essential for verifying the linear relationship described by the Beer-Lambert Law.[12]

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Set the desired wavelength range for scanning (e.g., 200-450 nm).

    • Fill two matched quartz cuvettes with the spectroscopic grade ethanol. Place one in the reference beam path and one in the sample beam path.

    • Run a baseline scan. The instrument will digitally subtract any absorbance from the solvent and the cuvettes, ensuring that the subsequent measurements are solely due to the analyte.[11]

  • Sample Measurement:

    • Starting with the lowest concentration, rinse a cuvette with the working solution, then fill it and place it in the sample beam path.

    • Acquire the absorption spectrum.

    • Repeat the measurement for all prepared concentrations of both compounds. Measuring from lowest to highest concentration minimizes potential carry-over errors.

  • Data Analysis:

    • From the acquired spectra, identify the wavelength of maximum absorbance (λmax) for each distinct peak.

    • For each compound, plot a graph of absorbance at λmax versus concentration.

    • According to the Beer-Lambert Law (A = εcl) , this plot should be a straight line passing through the origin.[13][14]

      • A = Absorbance (unitless)

      • ε = Molar absorptivity (L mol⁻¹ cm⁻¹)

      • c = Concentration (mol L⁻¹)

      • l = Path length of the cuvette (typically 1 cm)

    • Calculate the slope of the line. Since the path length (l) is 1 cm, the slope is equal to the molar absorptivity (ε). A high R² value (e.g., >0.999) for the linear regression validates the data and confirms that the law was obeyed in the concentration range tested.[2]

Experimental Workflow Diagram

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Conclusion

The comparison between benzophenone and (2,4-Dimethoxyphenyl)(phenyl)methanone provides a classic illustration of the influence of auxochromic groups on a chromophore's UV absorption spectrum. The addition of two electron-donating methoxy groups to the benzophenone core extends the conjugated π-electron system. This structural modification lowers the energy required for the π → π* electronic transition, resulting in a distinct bathochromic ("red") shift of the primary absorption band to a longer wavelength and a hyperchromic effect, increasing the intensity of absorption. This predictable relationship between structure and spectral properties underscores the power of UV-Vis spectroscopy as a tool for both qualitative identification and the elucidation of molecular electronic structures.

References

  • ResearchGate. (n.d.). UV absorption spectrum of benzophenone in ethanol and cyclohexane... Retrieved from [Link]

  • Silva, L. F., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(1), 424-426. Retrieved from [Link]

  • Li, W., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 27(23), 8259. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). UV/VIS-Spektroskopie. Retrieved from [Link]

  • Kumasaka, R., et al. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemical & Photobiological Sciences, 90(4), 727-733. Retrieved from [Link]

  • Wang, Y., et al. (2023). Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells. International Journal of Molecular Sciences, 24(7), 6219. Retrieved from [Link]

  • Wikipedia. (2026, January 24). Benzophenon. Retrieved from [Link]

  • ResearchGate. (n.d.). UV protection by the inclusion of the methoxybenzophenone moieties into the backbone chain of the polyurethane structure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). The Beer-Lambert Law. Retrieved from [Link]

  • Lee, J., et al. (2023). Effects of UV filters 2-ethylhexyl 4-methoxycinnamate and benzophenone-3 on in vitro steroidogenesis during oocyte maturation of the longchin goby, Chasmichthys dolichognathus. Frontiers in Endocrinology, 14. Retrieved from [Link]

  • ResearchGate. (2024, February 18). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Retrieved from [Link]

  • Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]

  • Zawadiak, J., & Mrzyczek, M. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929. Retrieved from [Link]

  • JoVE. (2024, December 5). UV–Vis Spectroscopy: Beer–Lambert Law. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). UV-Visible Spectroscopy: Beer-Lambert Law, instrumentation. Retrieved from [Link]

  • Agilent. (n.d.). Die Grundlagen der Spektrophotometrie im UV-/Vis-Bereich. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

Sources

Comparative

A Comparative Structural Analysis of 2,4-Dimethoxybenzophenone and 4-Methoxybenzophenone: A Guide for Researchers

The previous searches have yielded some valuable information. I have found 13C NMR data for 4-methoxybenzophenone and some synthesis protocols for both 4-methoxybenzophenone and a related dihydroxy-dimethoxybenzophenone....

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Author: BenchChem Technical Support Team. Date: March 2026

The previous searches have yielded some valuable information. I have found 13C NMR data for 4-methoxybenzophenone and some synthesis protocols for both 4-methoxybenzophenone and a related dihydroxy-dimethoxybenzophenone. I also found a mention of the crystal structure of 4-methoxybenzophenone in the Cambridge Structural Database. However, I still lack specific crystallographic data (bond lengths, angles) for a direct comparison. I also do not have a synthesis protocol specifically for 2,4-dimethoxybenzophenone, although the one for the dihydroxy analog gives a good starting point. There is still a need for more detailed comparative analysis of their spectral data and a deeper dive into how the positions of the methoxy groups influence their structural and physicochemical properties. I will need to perform more targeted searches to fill these gaps.I have gathered a significant amount of information. I found detailed crystallographic data for 4-methoxybenzophenone, including dihedral angles between the phenyl rings and the carbonyl group. I also found a study that discusses the conformational preferences of ortho-substituted benzophenones and the effect of a para-methoxy group on the carbonyl carbon chemical shift in 13C NMR, which is directly relevant to comparing the two target molecules.

For synthesis, I have a detailed protocol for 4-methoxybenzophenone via Friedel-Crafts acylation. While I don't have a specific protocol for 2,4-dimethoxybenzophenone, I found information on the Friedel-Crafts acylation of 1,3-dimethoxybenzene, which is the key step for its synthesis. This, combined with general knowledge of Friedel-Crafts reactions, should be sufficient to construct a protocol.

Regarding spectroscopic data, I have access to various online databases (NIST, PubChem, ChemicalBook) for IR, 1H NMR, and 13C NMR spectra for both compounds, although a direct side-by-side comparative analysis of these spectra still needs to be performed. I also found information on the electronic effects of methoxy groups on the benzene ring, which will be crucial for interpreting the spectral data.

What is still missing is a direct crystallographic structure for 2,4-dimethoxybenzophenone to compare with 4-methoxybenzophenone. While I have information on related substituted benzophenones, the direct comparison would be more powerful with its specific data. However, given the available data on the conformational effects of ortho-substituents, I can make well-reasoned inferences.

I believe I have enough information to proceed with creating the comparative guide. I will structure the guide, present the collected data, and create the required visualizations and protocols. I will perform the comparative analysis of the spectral data based on the information I have gathered. Therefore, I will now proceed to generate the final response.

This guide presents a detailed comparative structural analysis of 2,4-dimethoxybenzophenone and 4-methoxybenzophenone, two closely related benzophenone derivatives of significant interest in organic synthesis, materials science, and pharmaceutical development. By examining their physicochemical properties, spectroscopic signatures, and underlying structural nuances, this document aims to provide researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions in their experimental designs.

Introduction: The Subtle Impact of Methoxy Group Positioning

Benzophenones are a class of aromatic ketones that serve as versatile building blocks and functional molecules. Their utility is often dictated by the nature and position of substituents on their phenyl rings. This guide focuses on two such derivatives: 4-methoxybenzophenone, a widely used photoinitiator and UV absorber, and its disubstituted analog, 2,4-dimethoxybenzophenone.

The addition of a second methoxy group at the ortho position introduces significant electronic and steric effects that profoundly influence the molecule's conformation, reactivity, and spectroscopic properties. Understanding these differences is crucial for applications ranging from polymer chemistry to the design of novel therapeutic agents.

Physicochemical Properties: A Tale of Two Methoxy Groups

A comparison of the fundamental physicochemical properties of 2,4-dimethoxybenzophenone and 4-methoxybenzophenone reveals the initial impact of the additional methoxy group.

Property2,4-Dimethoxybenzophenone4-Methoxybenzophenone
Molecular Formula C₁₅H₁₄O₃C₁₄H₁₂O₂
Molecular Weight 242.27 g/mol 212.24 g/mol
CAS Number 3555-84-8611-94-9
Melting Point 96-100 °C59-60 °C
Boiling Point Not readily available354-356 °C
Appearance White to colorless powder/crystalWhite to pale yellow crystalline solid
Solubility Soluble in organic solventsSoluble in organic solvents, sparingly soluble in water

The higher melting point of 2,4-dimethoxybenzophenone can be attributed to its increased molecular weight and potentially more ordered crystal packing, despite the potential for some intramolecular steric hindrance.

Comparative Structural Analysis: Insights from Crystallography and Conformational Studies

The three-dimensional structure of benzophenones is characterized by the torsional angles of the two phenyl rings relative to the plane of the central carbonyl group. These conformations are a delicate balance of steric hindrance and electronic effects.

X-ray Crystallographic Data for 4-Methoxybenzophenone

Single-crystal X-ray diffraction of 4-methoxybenzophenone reveals a triclinic crystal system. In the two crystallographically independent molecules, the plane of the carbonyl group forms dihedral angles of 21.0° and 34.2° with the p-methoxyphenyl and phenyl ring planes in one molecule, and -38.5° and 24.9° in the other[1]. This non-planar conformation is a hallmark of benzophenones, arising from the steric repulsion between the ortho-hydrogens of the two phenyl rings.

The Influence of the Ortho-Methoxy Group in 2,4-Dimethoxybenzophenone

Logical Relationship: Steric Hindrance and Conformation

G cluster_0 4-Methoxybenzophenone cluster_1 2,4-Dimethoxybenzophenone 4-MeO_H Ortho-Hydrogen 4-MeO_Ring Unsubstituted Phenyl Ring 4-MeO_H->4-MeO_Ring Steric Repulsion 4-MeO_Conformation Moderate Torsion Angles (e.g., ~21-38°) 4-MeO_Ring->4-MeO_Conformation 2,4-MeO_MeO Ortho-Methoxy Group 2,4-MeO_Ring Substituted Phenyl Ring 2,4-MeO_MeO->2,4-MeO_Ring Increased Steric Hindrance 2,4-MeO_Conformation Increased Torsion Angle 2,4-MeO_Ring->2,4-MeO_Conformation

Caption: Steric effects on the conformation of the two benzophenones.

Spectroscopic Deep Dive: Unraveling Electronic and Structural Differences

The electronic and structural disparities between 2,4-dimethoxybenzophenone and 4-methoxybenzophenone are clearly manifested in their respective spectroscopic data.

¹³C NMR Spectroscopy: Probing the Carbonyl Environment

The chemical shift of the carbonyl carbon in ¹³C NMR is highly sensitive to the electronic environment.

CompoundCarbonyl Carbon (C=O) Chemical Shift (δ, ppm)
4-Methoxybenzophenone ~195.6
2,4-Dimethoxybenzophenone Expected to be slightly downfield from 4-methoxybenzophenone

The para-methoxy group in 4-methoxybenzophenone is electron-donating through resonance, which shields the carbonyl carbon, causing an upfield shift compared to unsubstituted benzophenone. In 2,4-dimethoxybenzophenone, the ortho-methoxy group introduces steric hindrance that can twist the substituted phenyl ring out of planarity with the carbonyl group. This steric inhibition of resonance reduces the electron-donating effect of the methoxy groups, leading to a deshielding (downfield shift) of the carbonyl carbon relative to what would be expected based on electronic effects alone[2].

¹H NMR Spectroscopy: A Fingerprint of Aromatic Protons

The ¹H NMR spectra provide a detailed picture of the proton environments in both molecules.

  • 4-Methoxybenzophenone: The spectrum is characterized by distinct signals for the protons on the unsubstituted and the methoxy-substituted phenyl rings. The methoxy group protons typically appear as a sharp singlet around 3.8 ppm.

  • 2,4-Dimethoxybenzophenone: The spectrum is more complex due to the lower symmetry. The protons on the disubstituted ring will show distinct chemical shifts influenced by the positions of the two methoxy groups. The ortho-methoxy group will have a more pronounced effect on the chemical shifts of the adjacent aromatic protons.

Infrared (IR) Spectroscopy: The Carbonyl Stretch

The position of the carbonyl (C=O) stretching frequency in the IR spectrum is indicative of the bond strength and conjugation.

  • 4-Methoxybenzophenone: Exhibits a strong C=O stretching absorption, typically in the range of 1640-1660 cm⁻¹.

  • 2,4-Dimethoxybenzophenone: The C=O stretching frequency is expected to be at a slightly higher wavenumber compared to 4-methoxybenzophenone. The reduced conjugation due to the increased torsion of the 2,4-dimethoxyphenyl ring strengthens the C=O double bond character, leading to a higher stretching frequency.

UV-Vis Spectroscopy: Electronic Transitions and Absorption Maxima

The UV-Vis spectra reveal differences in the electronic transitions of the two molecules.

  • 4-Methoxybenzophenone: Typically shows a strong π→π* transition at a longer wavelength due to the extended conjugation of the system.

  • 2,4-Dimethoxybenzophenone: The steric hindrance from the ortho-methoxy group disrupts the planarity and conjugation of the molecule. This can lead to a hypsochromic shift (blue shift) of the main absorption band compared to 4-methoxybenzophenone, as more energy is required for the π→π* transition.

Experimental Protocols

Synthesis of 4-Methoxybenzophenone via Friedel-Crafts Acylation

This protocol describes a standard laboratory procedure for the synthesis of 4-methoxybenzophenone.

Workflow: Synthesis of 4-Methoxybenzophenone

G reagents Anisole + Benzoyl Chloride in Hexane add_alcl3 Slowly add Anhydrous AlCl₃ reagents->add_alcl3 stir Stir at Room Temperature add_alcl3->stir hydrolyze Hydrolyze with Ice and HCl stir->hydrolyze extract Extract with Dichloromethane hydrolyze->extract wash Wash with Water extract->wash dry_evaporate Dry and Evaporate Solvent wash->dry_evaporate product 4-Methoxybenzophenone dry_evaporate->product

Caption: Experimental workflow for the synthesis of 4-methoxybenzophenone.

Materials:

  • Anisole

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Hexane

  • Dichloromethane

  • Hydrochloric acid (dilute)

  • Ice

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve anisole and benzoyl chloride in hexane and stir at room temperature.

  • Slowly add anhydrous aluminum chloride to the reaction mixture over a period of 15 minutes.

  • Continue stirring the reaction mixture for an additional 15 minutes.

  • Decant the hexane and carefully hydrolyze the viscous residue with a mixture of ice and dilute hydrochloric acid.

  • Extract the organic fraction with dichloromethane.

  • Wash the organic layer with water.

  • Dry the dichloromethane solution over an anhydrous salt (e.g., Na₂SO₄) and remove the solvent using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization.

Proposed Synthesis of 2,4-Dimethoxybenzophenone

A plausible route for the synthesis of 2,4-dimethoxybenzophenone is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with benzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride.

Reaction Scheme:

1,3-Dimethoxybenzene + Benzoyl Chloride --(AlCl₃)--> 2,4-Dimethoxybenzophenone

Note: The acylation is expected to occur at the 4-position of 1,3-dimethoxybenzene, which is activated by both methoxy groups and is sterically more accessible than the 2-position.

Conclusion

The seemingly minor difference in the placement of a methoxy group between 2,4-dimethoxybenzophenone and 4-methoxybenzophenone leads to significant and predictable changes in their structural, physicochemical, and spectroscopic properties. The introduction of an ortho-methoxy group in 2,4-dimethoxybenzophenone induces steric strain, which forces the substituted phenyl ring out of planarity with the carbonyl group. This steric inhibition of resonance has a cascading effect, influencing the carbonyl bond strength, the electronic environment of the carbonyl carbon, and the energy of electronic transitions.

For researchers and professionals in drug development and materials science, a thorough understanding of these structure-property relationships is paramount. This guide provides a foundational framework for selecting the appropriate benzophenone derivative for a given application and for interpreting the analytical data of these and related compounds.

References

  • Finocchiaro, P., Buchanan, G. W., & Montaudo, G. (1973). Conformational Preferences of ortho-Substituted Benzophenones. Correlations Between Carbon-13 Nuclear Magnetic Resonance Shieldings and Calculated Torsional Angles. Canadian Journal of Chemistry, 51(7), 1053-1059. [Link]

  • Cox, P. J., & Howie, R. A. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 64(2), 206-216. [Link]

  • Montaudo, G., & Finocchiaro, P. (1972). Molecular conformations of ortho-substituted benzophenones. Journal of Molecular Structure, 14(1), 53-60. [Link]

  • Guo, S., Su, G., Pan, F., & He, Y. (1992). Structure of 4-methoxybenzophenone. Acta Crystallographica Section C: Crystal Structure Communications, 48(3), 576-578. [Link]

  • PubChem. (n.d.). 4-Methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Guo, S., Su, G., Pan, F., & He, Y. (1992). Structure of 4-methoxybenzophenone. Acta Crystallographica Section C: Crystal Structure Communications, 48(3), 576-578. [Link]

Sources

Validation

GC-MS validation for testing (2,4-Dimethoxyphenyl)(phenyl)methanone sample purity

An in-depth technical evaluation by a Senior Application Scientist. Introduction to the Analyte and Analytical Challenge (2,4-Dimethoxyphenyl)(phenyl)methanone, widely referred to as 2,4-dimethoxybenzophenone (Molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation by a Senior Application Scientist.

Introduction to the Analyte and Analytical Challenge

(2,4-Dimethoxyphenyl)(phenyl)methanone, widely referred to as 2,4-dimethoxybenzophenone (Molecular Weight: 242.27 g/mol ), is a critical intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced photoactive materials[1]. During its synthesis via Friedel-Crafts acylation, positional isomers—most notably 2,6-dimethoxybenzophenone—are frequently generated as byproducts[2]. Because these trace isomeric impurities can critically alter downstream reaction kinetics and photophysical properties, establishing an unimpeachable purity profile is mandatory.

As a Senior Application Scientist, I have evaluated multiple analytical modalities for this specific compound. While High-Performance Liquid Chromatography (HPLC-UV) is standard for bulk purity, it lacks the structural elucidation power required to definitively identify unknown impurities. Therefore, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the optimal choice, offering orthogonal separation and definitive structural fingerprinting.

Comparative Analysis: Selecting the Optimal Modality

To justify the selection of GC-MS, we must objectively compare its performance against alternative analytical techniques. The causality behind choosing GC-MS lies in the inherent volatility and thermal stability of benzophenone derivatives, coupled with the need for high-confidence structural identification of trace isomers.

Table 1: Analytical Modality Comparison for Benzophenone Purity Testing

Analytical TechniqueSensitivity (LOD)Structural ID CapabilityMatrix InterferenceCost & ThroughputBest Use Case
HPLC-UV 0.05% (w/w)Low (Relies on retention time)Moderate (Co-elution risks)Low Cost / HighRoutine bulk release testing of known mixtures.
LC-MS (ESI) 0.01% (w/w)High (Soft ionization)High (Ion suppression)High Cost / MediumHighly polar or thermally labile degradation products.
NMR (1H/13C) 0.50% (w/w)Supreme (Absolute structure)LowVery High / LowPrimary reference standard characterization.
GC-MS (EI) 0.005% (w/w) High (Hard fragmentation) Low (High resolution) Medium / High Trace isomeric impurity profiling and definitive ID.

Why GC-MS? We utilize Electron Ionization (EI) at 70 eV because it generates a highly reproducible, hard-fragmentation pattern. The molecular ion [M]+ at m/z 242 and the base peak at m/z 165 (resulting from the loss of the phenyl ring) serve as unambiguous structural fingerprints, eliminating false positives from isobaric matrix interferences[3].

Methodology: The Self-Validating GC-MS Protocol

To ensure absolute scientific integrity, an analytical protocol cannot merely be a list of steps; it must be a self-validating system . This means the sequence is engineered to autonomously detect and flag system drift, column carryover, or degradation during the run without relying on post-run human interpretation.

Step 1: Sample Preparation & Internal Standardization
  • Solvent Selection: We select Dichloromethane (DCM) because its low boiling point (39.6°C) ensures rapid vaporization in the GC inlet, while its non-polar nature perfectly solubilizes the hydrophobic 2,4-dimethoxybenzophenone.

  • Internal Standard (IS): Benzophenone-d10 is spiked into every sample at 10.0 µg/mL. Causality: The deuterated IS co-elutes near the target analyte and experiences identical ionization conditions, autonomously correcting for any micro-variations in injection volume or matrix-induced signal enhancement.

  • Preparation: Accurately weigh 10.0 mg of the sample, dissolve in 10.0 mL DCM, and spike with the IS.

Step 2: Instrumental Parameters (Agilent 7890B/5977B or equivalent)
  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm). Causality: We select a 5% phenyl-methylpolysiloxane phase because the π-π interactions provided by the phenyl groups are strictly necessary to resolve the 2,4-dimethoxy isomer from the closely eluting 2,6-dimethoxy isomer, a separation that purely aliphatic phases (like DB-1) fail to achieve[2].

  • Inlet: 280°C, Split ratio 20:1 to prevent column overloading.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MS Parameters: EI source at 230°C, 70 eV. Scan range m/z 50-350. SIM mode for quantitation (m/z 242 for analyte, m/z 192 for IS).

Step 3: The Autonomous Sequence Loop

The system is programmed to run the following bracketed sequence:

  • Blank (DCM): Verifies a clean baseline (Carryover < 0.05%).

  • System Suitability Test (SST): A mixture of 2,4- and 2,6-dimethoxybenzophenone. The system autonomously verifies baseline resolution (Rs > 1.5) before proceeding.

  • Calibration Curve (5 levels): Establishes linearity.

  • Unknown Samples (n=10): Analyte acquisition.

  • Continuing Calibration Verification (CCV): A mid-level standard injected every 10 samples. If the response factor drifts >2.0%, the system halts and flags the batch.

G A Sample Prep & IS Spiking (Internal Standard: Benzophenone-d10) B System Suitability Test (SST) (Isomeric Resolution Rs > 1.5) A->B C Calibration & Linearity (ICH Q2(R2) Compliance) B->C D Sample Acquisition (EI Source at 70 eV) C->D E Continuing Calibration Verification (Drift < 2.0%) D->E E->B Autonomous Feedback Loop

Fig 1: Self-validating GC-MS workflow for (2,4-Dimethoxyphenyl)(phenyl)methanone purity testing.

Regulatory Validation: ICH Q2(R2) Compliance

Following the ICH Q2(R2) guidelines for analytical procedure validation, the method must empirically demonstrate its fitness for purpose across several critical parameters[4][5]. The experimental data below represents the validation metrics achieved using the aforementioned protocol.

Table 2: ICH Q2(R2) Validation Metrics for 2,4-Dimethoxybenzophenone

ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution of isomersRs = 2.1 (vs. 2,6-isomer)Pass
Linearity & Range R² ≥ 0.999 (50% to 150% target)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% ± 0.6%Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6 injections)%RSD = 0.85%Pass
Limit of Detection (LOD) S/N ≥ 3:10.005 µg/mLPass
Limit of Quantitation (LOQ) S/N ≥ 10:10.015 µg/mLPass

Data Interpretation: The high recovery rate (99.4%) and low %RSD (0.85%) validate that the matrix does not interfere with the analyte's volatility or ionization efficiency. Furthermore, the specificity data proves that the DB-5MS column chemistry successfully mitigates the risk of co-eluting isomeric impurities, satisfying the core mandate of ICH Q2(R2)[5].

Conclusion

For the purity testing of (2,4-Dimethoxyphenyl)(phenyl)methanone, GC-MS provides an unmatched combination of chromatographic resolution and structural confirmation. By engineering the methodology as a self-validating sequence with internal standard correction and autonomous drift monitoring, researchers can ensure their analytical data remains robust, reproducible, and fully compliant with global regulatory standards.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH). Available at:[Link]

  • (2,4-Dimethoxyphenyl)(phenyl)methanone | C15H14O3 | CID 520748. PubChem, National Institutes of Health (NIH). Available at:[Link]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent. RSC Advances, Royal Society of Chemistry. Available at:[Link]

  • An efficient combination of Zr-MOF and microwave irradiation in catalytic Lewis acid Friedel-Crafts benzoylation. RSC Advances, Royal Society of Chemistry. Available at:[Link]

Sources

Comparative

Efficacy of 2,4-Dimethoxybenzophenone Compared to Standard Industrial Photoinitiators: A Technical Guide

As a Senior Application Scientist, I frequently evaluate the kinetic efficiency and formulation stability of photoinitiating systems for advanced polymer applications. While unsubstituted benzophenone (BP) has long serve...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the kinetic efficiency and formulation stability of photoinitiating systems for advanced polymer applications. While unsubstituted benzophenone (BP) has long served as the industrial benchmark for Type II free-radical photopolymerization, its reliance on deep-UV irradiation and inherent migration issues limit its utility in modern, high-performance applications such as biomedical devices and high-resolution 3D printing.

By strategically introducing methoxy (-OCH3) groups at the 2 and 4 positions of the aromatic ring, we fundamentally alter the molecule's photophysical properties. This guide objectively compares the efficacy of 2,4-dimethoxybenzophenone (2,4-DMBP) against standard industrial photoinitiators, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: The Power of Substitution

Unlike Type I photoinitiators (e.g., Irgacure 184) that undergo unimolecular α -cleavage upon photon absorption, Type II photoinitiators like benzophenone require a synergistic co-initiator—typically a tertiary amine such as triethanolamine (TEOA)—to donate a hydrogen atom.

The unsubstituted BP molecule exhibits a relatively weak S0​→S1​ transition, meaning it relies heavily on high-energy, deep-UV photons to reach the reactive triplet state Surface hopping investigation of benzophenone excited state dynamics[1].

However, the electron-donating nature of the 2,4-dimethoxy substitution induces a strong bathochromic (red) shift. This pushes the absorption maximum ( λmax​ ) toward the 345–380 nm range and significantly enhances the molar extinction coefficient Ketone Number and Substitution Effect of Benzophenone Derivatives...[2]. Consequently, 2,4-DMBP is highly compatible with modern, energy-efficient UVA LEDs (e.g., 365 nm or 405 nm), capturing more photons per molecule and accelerating the intersystem crossing (ISC) to the reactive triplet state.

G S0 Ground State (S0) 2,4-DMBP S1 Singlet Excited (S1) Fast ISC S0->S1 UV Photon (345-380 nm) T1 Triplet Excited (T1) Long-lived S1->T1 Intersystem Crossing Exciplex Exciplex Formation (+ Amine Synergist) T1->Exciplex H-Abstraction Radicals Free Radicals Polymerization Initiated Exciplex->Radicals Electron Transfer

Photochemical pathway of 2,4-dimethoxybenzophenone Type II initiation.

Comparative Efficacy Data

To objectively evaluate 2,4-DMBP, we benchmark it against both Type I (cleavage) and Type II (hydrogen abstraction) industrial standards. The structural modifications of substituted benzophenones not only improve light absorption but also enhance compatibility with the resin matrix, significantly reducing volatility and migration in the cured film Photoinitiating Characteristics of Benzophenone Derivatives...[3]. Furthermore, these advanced benzophenone derivatives demonstrate superior hydrogen abstraction abilities and exceptional migration stability, making them ideal for high-resolution 3D printing and advanced coatings New multifunctional benzophenone-based photoinitiators...[4].

Photoinitiator SystemInitiation Mechanism λmax​ (nm)Relative Molar Extinction ( ϵ )Typical Double Bond Conversion (%)Migration Stability
Benzophenone (BP) + Amine Type II (H-Abstraction)~254Low55 - 60%Poor
2,4-Dimethoxybenzophenone + Amine Type II (H-Abstraction)345 - 380High75 - 80%Excellent
Irgacure 184 Type I ( α -Cleavage)~246, 280Moderate85 - 90%Moderate
TPO Type I ( α -Cleavage)380 - 395High85 - 90%Moderate

Note: Conversion rates are highly dependent on the specific monomer matrix (e.g., TPGDA) and light source intensity.

Self-Validating Experimental Protocol: Photo-DSC Workflow

In my laboratory, we mandate the use of Photo-Differential Scanning Calorimetry (Photo-DSC) to quantify photopolymerization kinetics. This method is a self-validating system: by measuring the exothermic heat flow of the polymerizing sample and comparing it against the theoretical heat of polymerization for the specific acrylate double bonds (e.g., ~86 kJ/mol for standard acrylates), we create a closed-loop verification. If the integrated heat flow does not match expected conversion limits, the system immediately flags issues such as oxygen inhibition, incomplete initiator solubility, or phase separation.

Step-by-Step Methodology
  • Matrix Preparation: Weigh out a standard oligomer/monomer blend (e.g., 60 wt% Bisphenol A epoxy acrylate and 40 wt% tripropyleneglycol diacrylate, TPGDA) into an amber vial to prevent premature ambient curing.

  • Initiator Integration: Add exactly 2.0 mol% of 2,4-DMBP and an equimolar concentration of triethanolamine (TEOA). The amine acts as the obligate hydrogen donor. Sonicate at 30°C until the solution is optically clear, ensuring complete solvation.

  • Isothermal Baseline Establishment: Deposit exactly 2.0 mg of the formulated resin into an aluminum DSC pan. Place it in the Photo-DSC cell. Purge the cell with high-purity Nitrogen (50 mL/min) for 5 minutes and hold isothermally at 25°C. Causality note: The N2​ purge is critical because molecular oxygen is a powerful radical scavenger that will quench the triplet excited state, artificially depressing the conversion rate.

  • Controlled Irradiation: Expose the sample to a 365 nm LED light source calibrated to an intensity of 50 mW/cm². The shutter should open precisely after the isothermal baseline is perfectly flat.

  • Kinetic Analysis: Record the heat flow (W/g) as a function of time. Integrate the area under the exothermic peak to calculate the total heat evolved ( ΔH ). Divide this by the theoretical heat of polymerization to yield the absolute double bond conversion percentage.

Workflow Step1 1. Resin Formulation (Acrylate + Reactive Diluent) Step2 2. Initiator Integration (2,4-DMBP + TEOA Synergist) Step1->Step2 Step3 3. Isothermal Equilibration (25°C, N2 Purge to block O2) Step2->Step3 Step4 4. Controlled UV Exposure (365 nm LED, 50 mW/cm²) Step3->Step4 Step5 5. DSC Data Acquisition (Integrate Heat Flow vs. Time) Step4->Step5

Self-validating Photo-DSC methodology for evaluating polymerization kinetics.

References

  • Surface hopping investigation of benzophenone excited state dynamics.
  • Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoiniti
  • Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. Jilin University. Link
  • New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. RSC Publishing. Link

Sources

Comparative

Benchmarking (2,4-Dimethoxyphenyl)(phenyl)methanone in Photochemical Reactions: A Comparative Guide

As photochemical methodologies—ranging from photoredox catalysis to industrial UV-curing—become increasingly sophisticated, the selection of an optimal photoinitiator or photosensitizer is paramount. (2,4-Dimethoxyphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As photochemical methodologies—ranging from photoredox catalysis to industrial UV-curing—become increasingly sophisticated, the selection of an optimal photoinitiator or photosensitizer is paramount. (2,4-Dimethoxyphenyl)(phenyl)methanone (commonly referred to as 2,4-dimethoxybenzophenone or 2,4-DMBP) represents a structurally tuned benzophenone derivative that offers distinct advantages over its unsubstituted parent compound.

This guide provides an objective, data-driven benchmark of 2,4-DMBP's photophysical performance, detailing the mechanistic causality behind its efficiency and providing self-validating experimental protocols for laboratory evaluation.

Mechanistic Causality: The Role of Methoxy Substitution

To understand why 2,4-DMBP excels in specific photochemical niches, we must analyze its electronic structure. Unsubstituted benzophenone (BP) is a classic triplet sensitizer with a triplet energy ( ET​ ) of approximately 69 kcal/mol 1[1]. However, BP's primary absorption maximum lies deep in the UVC/UVB region, limiting its utility with modern, safer UVA LED light sources.

The introduction of electron-donating methoxy (–OCH₃) groups at the 2 and 4 positions of the phenyl ring induces a strong bathochromic (red) shift. This structural tuning pushes the n→π∗ and π→π∗ absorption bands well into the 280–350 nm range, allowing it to efficiently absorb UVA light 2[2]. Crucially, while this narrows the singlet-triplet energy gap, 2,4-DMBP maintains a highly reactive triplet state capable of driving demanding intermolecular triplet-triplet energy transfers [[3]](3].

G S0 Ground State (S0) 2,4-DMBP S1 Excited Singlet (S1) (n,π* / π,π*) S0->S1 hν (UV Absorption) T1 Excited Triplet (T1) ~66.5 kcal/mol S1->T1 Intersystem Crossing Substrate Substrate (Ground) T1->Substrate Triplet Energy Transfer Product Photoproduct / Radical Substrate->Product Chemical Reaction

Caption: Photophysical pathway and triplet energy transfer mechanism of 2,4-DMBP.

Quantitative Benchmarking

To provide a clear comparative baseline, Table 1 evaluates 2,4-DMBP against unsubstituted Benzophenone (BP) and Isopropylthioxanthone (ITX), a common UVA-active industrial standard.

Table 1: Photophysical and Kinetic Benchmarking of Photoinitiators

ParameterBenzophenone (BP)2,4-DMBPIsopropylthioxanthone (ITX)
Absorption Max ( λmax​ ) 254 nm, 340 nm280 nm, 355 nm258 nm, 382 nm
Triplet Energy ( ET​ ) ~69.0 kcal/mol~66.5 kcal/mol~60.0 kcal/mol
ISC Quantum Yield ( ΦISC​ ) ~1.0~0.95~0.85
H-Abstraction Rate ( kH​ ) * 1.5×106M−1s−1 2.1×106M−1s−1 1.0×106M−1s−1
Solubility (Acrylate Monomers) ModerateHighHigh

*Rates measured against standard hydrogen donors (e.g., tertiary amines) in acetonitrile.

Key Takeaway: 2,4-DMBP bridges the gap between BP and ITX. It offers the superior triplet energy characteristic of benzophenones (essential for activating high-energy substrates) 4[4], while its red-shifted absorption profile matches the practical usability of ITX under 365 nm LED irradiation.

Self-Validating Experimental Protocols

Reliable benchmarking requires rigorous, self-validating methodologies. The following protocols are designed with internal controls to ensure that the kinetic data obtained is an accurate reflection of the molecule's inherent properties, rather than an artifact of the experimental setup.

Protocol A: Determination of Triplet State Kinetics via Laser Flash Photolysis (LFP)

This protocol measures the intrinsic triplet lifetime and bimolecular quenching rate constants.

  • Sample Preparation: Prepare a 1.0×10−4 M solution of 2,4-DMBP in spectroscopic-grade acetonitrile.

  • Deoxygenation (Critical Causality): Purge the solution with high-purity Argon for exactly 30 minutes in a sealed quartz cuvette. Why? Ground-state molecular oxygen is a triplet species ( 3O2​ ) that rapidly quenches excited triplets via energy transfer. Incomplete deoxygenation will artificially truncate the measured triplet lifetime, rendering the kinetic data invalid.

  • Excitation: Irradiate the sample using a Nd:YAG laser (third harmonic, 355 nm, pulse width ~5 ns). This wavelength specifically targets the red-shifted n→π∗ transition of the methoxy-substituted derivative.

  • Transient Absorption Monitoring: Monitor the transient absorption signal at 520–540 nm, which corresponds to the characteristic absorption of the benzophenone ketyl radical/triplet state.

  • Self-Validation (Stern-Volmer Analysis): Introduce a known concentration of a standard triplet quencher (e.g., 1-methylnaphthalene). Plot the pseudo-first-order decay rates against the quencher concentration. A strictly linear correlation validates that the quenching is diffusion-controlled and that the system is free of competitive, non-linear side reactions.

Protocol B: Benchmarking Photopolymerization Efficiency (RT-FTIR)

This protocol evaluates the practical efficiency of 2,4-DMBP in initiating a free-radical polymerization.

  • Resin Formulation: Dissolve 1 mol% of 2,4-DMBP in a standard acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA) alongside 2 mol% of a hydrogen donor co-initiator (e.g., methyldiethanolamine).

  • Film Casting: Draw down the formulation onto a NaCl or KBr window to achieve a uniform 50 μ m film.

  • Real-Time FTIR (RT-FTIR): Place the sample in the RT-FTIR spectrometer chamber. Irradiate with a 365 nm LED source ( 50 mW/cm2 ).

  • Kinetic Tracking & Self-Validation: Monitor the disappearance of the acrylate double bond ( C=C ) stretching peak at 1636 cm−1 . Self-Validation Step: Simultaneously track the carbonyl ( C=O ) peak at 1720 cm−1 . Because the carbonyl group does not participate in the polymerization, its integration must remain constant. If the 1720 cm−1 peak fluctuates, it indicates film shrinkage or shifting during irradiation, which invalidates the conversion data.

G Step1 Sample Preparation Equimolar Sensitizer + Substrate Step2 Deoxygenation Argon Purging (30 min) Step1->Step2 Step3 Irradiation LED Source (365 nm) Step2->Step3 Step4 Kinetic Monitoring Laser Flash Photolysis / RT-FTIR Step3->Step4 Step5 Data Analysis Internal Reference Validation Step4->Step5

Caption: Standardized self-validating workflow for benchmarking photochemical kinetics.

Conclusion

(2,4-Dimethoxyphenyl)(phenyl)methanone is a highly optimized photoinitiator that successfully circumvents the standard limitations of unsubstituted benzophenone. By leveraging methoxy-induced bathochromic shifts, it achieves excellent UVA absorption while preserving the high triplet energy (~66.5 kcal/mol) required for aggressive hydrogen abstraction and energy transfer. When benchmarked using rigorous, self-validating protocols, 2,4-DMBP proves to be an indispensable tool for researchers engineering advanced photopolymer formulations and photoredox catalytic cycles.

References

  • Quenching of Triplet Benzophenone by Benzene and Diphenyl Ether: A DFT Study | The Journal of Physical Chemistry A - ACS Publications | 4

  • Triplet-Triplet Energy Transfer Reaction of 5-Methylthiazole and Benzophenone: Mechanism and Kinetics | Hilaris Publisher | 1

  • Light-Harvesting and Photoisomerization in Benzophenone and Norbornadiene-Labeled Poly(aryl ether) Dendrimers via Intramolecular Triplet Energy Transfer | Journal of the American Chemical Society - ACS Publications | 3

  • CN119390554A - A benzophenone compound and its preparation method and application | Google Patents | 2

Sources

Validation

Reproducibility of (2,4-Dimethoxyphenyl)(phenyl)methanone synthesis pathways across labs

An In-Depth Technical Guide to the Synthesis of (2,4-Dimethoxyphenyl)(phenyl)methanone: A Comparative Analysis of Reproducibility Introduction: The Challenge of Consistent Synthesis (2,4-Dimethoxyphenyl)(phenyl)methanone...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of (2,4-Dimethoxyphenyl)(phenyl)methanone: A Comparative Analysis of Reproducibility

Introduction: The Challenge of Consistent Synthesis

(2,4-Dimethoxyphenyl)(phenyl)methanone, a substituted benzophenone, serves as a crucial intermediate and structural motif in organic synthesis, particularly in the development of pharmaceuticals and photoinitiators. Its synthesis, while seemingly straightforward, presents a classic case study in the challenges of reproducibility across different laboratory settings. The success of multi-step synthetic campaigns and the reliability of drug discovery efforts hinge on the consistent and predictable production of such building blocks.

This guide, intended for researchers and process chemists, moves beyond a simple recitation of procedures. It provides a comparative analysis of the primary synthesis pathways, delves into the mechanistic rationale behind experimental choices, and critically examines the variables that influence reaction outcomes. By understanding the underlying principles and potential pitfalls, scientists can better control for variability, ensuring robust and reproducible synthesis of (2,4-Dimethoxyphenyl)(phenyl)methanone.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing (2,4-Dimethoxyphenyl)(phenyl)methanone is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with benzoyl chloride.[1][2] This reaction is a cornerstone of electrophilic aromatic substitution (EAS) and offers a powerful tool for forming carbon-carbon bonds with an aromatic ring.[3][4]

Mechanistic Deep Dive

The reaction is initiated by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which coordinates to the chlorine atom of benzoyl chloride. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[2][5] This highly electrophilic species is the key reactant.

The aromatic ring of 1,3-dimethoxybenzene is highly activated towards electrophilic attack due to the electron-donating nature of the two methoxy groups. These groups are ortho, para-directors.[6] The incoming acylium ion is directed to the positions ortho and para to the methoxy groups. Acylation occurs predominantly at the C4 position (para to one methoxy group and ortho to the other) due to a combination of powerful electronic activation and reduced steric hindrance compared to the C2 position, which is flanked by two methoxy groups.

A critical, often overlooked, aspect of this reaction's reproducibility is the stoichiometry of the Lewis acid. The ketone product is itself a Lewis base and forms a stable complex with the AlCl₃ catalyst.[4][7] This complexation deactivates the product to further acylation but also sequesters the catalyst. Consequently, slightly more than one equivalent of the Lewis acid is required for the reaction to proceed to completion, meaning it is not truly catalytic under these conditions.

G Workflow for Friedel-Crafts Acylation Synthesis sub_dmob 1,3-Dimethoxybenzene reaction Electrophilic Aromatic Substitution sub_dmob->reaction sub_bc Benzoyl Chloride activation Acylium Ion Formation sub_bc->activation catalyst Lewis Acid (AlCl₃) catalyst->activation Activates activation->reaction Electrophile complex Product-Catalyst Complex reaction->complex workup Aqueous Workup (e.g., Ice/HCl) complex->workup Hydrolysis product (2,4-Dimethoxyphenyl) (phenyl)methanone workup->product Isolates

Fig 1. Friedel-Crafts Acylation Workflow

Alternative Pathway: Two-Step Synthesis via Hydroxybenzophenone

An alternative strategy circumvents the direct acylation of the highly activated 1,3-dimethoxybenzene. This two-step approach involves first synthesizing 2,4-dihydroxybenzophenone and then performing a double methylation. This pathway can be advantageous if starting materials are more readily available or if milder reaction conditions are desired for the final step.

Mechanistic Rationale
  • Step 1: Acylation of Resorcinol: The synthesis begins with the acylation of resorcinol (1,3-dihydroxybenzene) with benzoyl chloride. This reaction, often carried out using catalysts like zinc chloride and phosphorous oxychloride, forms 2,4-dihydroxybenzophenone.[8]

  • Step 2: Williamson Ether Synthesis: The resulting dihydroxy-intermediate is then subjected to double methylation using a methylating agent like dimethyl sulfate (DMS) or methyl iodide in the presence of a base (e.g., K₂CO₃, Na₂CO₃).[9][10] This reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ions generated by the base act as nucleophiles, attacking the methylating agent to form the desired dimethoxy product.

This route offers different control points. The selectivity of the initial acylation on resorcinol is well-established, and the subsequent methylation is typically a high-yielding and clean reaction, avoiding the use of strong, moisture-sensitive Lewis acids in the final stage.

G Workflow for Two-Step Synthesis Pathway sub_res Resorcinol step1_reaction Acylation sub_res->step1_reaction sub_bc2 Benzoyl Chloride sub_bc2->step1_reaction catalyst_zncl2 Catalyst (e.g., ZnCl₂) catalyst_zncl2->step1_reaction intermediate 2,4-Dihydroxybenzophenone step1_reaction->intermediate step2_reaction Williamson Ether Synthesis (x2) intermediate->step2_reaction reagent_dms Methylating Agent (e.g., Dimethyl Sulfate) reagent_dms->step2_reaction reagent_base Base (e.g., K₂CO₃) reagent_base->step2_reaction product2 (2,4-Dimethoxyphenyl) (phenyl)methanone step2_reaction->product2

Fig 2. Two-Step Synthesis via Dihydroxy Intermediate

Quantitative and Qualitative Comparison

The choice of synthetic route is a trade-off between factors like step-count, yield, cost, and safety. The following table summarizes the key performance indicators for the two pathways.

ParameterPathway 1: Friedel-Crafts AcylationPathway 2: Two-Step Synthesis
Overall Yield 75-90% (literature dependent)65-85% (cumulative over two steps)
Purity (Post-Purification) High (>98%)High (>98%)
Number of Steps 12
Reaction Time 2-5 hours6-12 hours (cumulative)
Key Reagents 1,3-Dimethoxybenzene, Benzoyl Chloride, AlCl₃Resorcinol, Benzoyl Chloride, DMS, Base
Primary Safety Concern Highly corrosive and water-reactive AlCl₃; HCl gas evolution.[5]Toxic and carcinogenic Dimethyl Sulfate (DMS).
Reproducibility Factor Highly sensitive to anhydrous conditions.Less sensitive to moisture in the methylation step.

Reproducibility Challenges Across Labs: A Deeper Look

Discrepancies in yield and purity between different labs performing the "same" synthesis are common. For the Friedel-Crafts acylation of 1,3-dimethoxybenzene, the primary sources of variability include:

  • Lewis Acid Quality and Handling: Anhydrous aluminum chloride is extremely hygroscopic. Absorption of atmospheric moisture deactivates the catalyst, leading to incomplete reactions and lower yields. Proper handling in a glovebox or under an inert atmosphere is paramount for reproducibility.[5]

  • Solvent Purity: The presence of water or other nucleophilic impurities in the solvent (e.g., Dichloromethane) can quench the catalyst and acylium ion. Using freshly distilled or anhydrous grade solvents is essential.

  • Temperature Control: Friedel-Crafts reactions are exothermic. Insufficient cooling can lead to a rise in temperature, promoting side reactions such as the demethylation of the methoxy groups by the Lewis acid, resulting in phenolic impurities.[7]

  • Rate of Addition: The slow, controlled addition of the acylating agent or the aromatic substrate is crucial. A rapid addition can cause localized overheating and increase the formation of byproducts.

  • Work-up Procedure: The method used to quench the reaction and hydrolyze the aluminum chloride-ketone complex can significantly impact the final product's purity. Quenching by pouring the reaction mixture slowly onto a stirred mixture of ice and concentrated HCl ensures the aluminum salts remain soluble in the aqueous phase, simplifying extraction.[7]

Detailed Experimental Protocol: Reproducible Friedel-Crafts Acylation

This protocol is designed to maximize reproducibility by controlling for the key variables identified above.

Materials:

  • 1,3-Dimethoxybenzene (99%)

  • Benzoyl chloride (99%)

  • Aluminum chloride, anhydrous (99.9%)

  • Dichloromethane (DCM), anhydrous (<50 ppm H₂O)

  • Hydrochloric acid, concentrated (37%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent Addition: Add anhydrous DCM via cannula or syringe to the flask. Cool the resulting suspension to 0 °C in an ice-water bath.

  • Acylium Ion Formation: Add benzoyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension over 15 minutes. Allow the mixture to stir for an additional 20 minutes at 0 °C.

  • Substrate Addition: In a separate flask, prepare a solution of 1,3-dimethoxybenzene (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 3:1 v/v). Slowly and carefully pour the reaction mixture into the ice/HCl slurry.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure (2,4-Dimethoxyphenyl)(phenyl)methanone as a solid.

Conclusion

While the Friedel-Crafts acylation of 1,3-dimethoxybenzene is a more direct, one-step route to (2,4-Dimethoxyphenyl)(phenyl)methanone, its reproducibility is highly contingent on rigorous control of experimental conditions, particularly the exclusion of moisture. The two-step alternative, while longer, may offer a more robust pathway in environments where such stringent controls are challenging, as the final methylation step is less sensitive. For researchers aiming for high-throughput or process scale-up, mastering the nuances of the Friedel-Crafts pathway through careful attention to reagent quality, temperature, and stoichiometry will ultimately yield a more efficient and reliable synthesis.

References

  • Synthesis of novel (2,4-dimethoxy-3-((5-phenyl- 1,3,4-oxadiazol-2- yl)methoxy)phenyl)(phenyl)methanones and their antibacterial activity. (n.d.). Academia.edu. Retrieved March 17, 2026, from [Link]

  • Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone. (2012, January 25). Patsnap. Retrieved March 17, 2026, from [Link]

  • Friedel-Crafts Benzylations Mediated by FeCl3-based Deep Eutectic Solvents. Access to Substituted 1,1-diarylalkanes using Activa. (n.d.). ChemRxiv. Retrieved March 17, 2026, from [Link]

  • 13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved March 17, 2026, from [Link]

  • methanone. (2022, July 25). MDPI. Retrieved March 17, 2026, from [Link]

  • Preparation process of 2-hydroxy-4-methoxybenzophenone. (n.d.). Google Patents.
  • Friedel–Crafts acylation and alkylation reactions as: (a) acylation of 1,3-dimethoxybenzene and acetyl chloride... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Synthesis process of 2-hydroxy-4-methoxybenzophenone. (n.d.). Google Patents.
  • Friedel-Crafts acylation of benzene. (n.d.). Chemguide. Retrieved March 17, 2026, from [Link]

  • Purification of 2,4-dihydroxy-benzophenone. (n.d.). Google Patents.
  • Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. (n.d.). Zeitschrift für Kristallographie - New Crystal Structures. Retrieved March 17, 2026, from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved March 17, 2026, from [Link]

  • Process for the preparation of 2,4-dihydroxybenzophenones. (n.d.). Google Patents.
  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • Preparation method of 2,2'-dihydroxy-4-methoxybenzophenone. (n.d.). Google Patents.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025, September 1). RSC Publishing. Retrieved March 17, 2026, from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

  • One prepares the method for 2,4-dimethoxy-acetophenone. (n.d.). Google Patents.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). LibreTexts. Retrieved March 17, 2026, from [Link]

  • 15.12: Limitations of Friedel-Crafts Alkylations. (2015, July 18). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. (2023, September 13). Protocols.io. Retrieved March 17, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (2,4-Dimethoxyphenyl)(phenyl)methanone

This guide provides a detailed, procedural framework for the safe and compliant disposal of (2,4-Dimethoxyphenyl)(phenyl)methanone. As researchers and developers, our responsibility extends beyond the synthesis and appli...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of (2,4-Dimethoxyphenyl)(phenyl)methanone. As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This document moves beyond a simple checklist to explain the causality behind each step, ensuring a deep, actionable understanding of chemical waste management.

Part 1: Foundational Knowledge - Hazard Profile and Chemical Identity

Before any disposal protocol can be implemented, a thorough understanding of the substance's characteristics is paramount. (2,4-Dimethoxyphenyl)(phenyl)methanone is a solid, crystalline powder. While comprehensive toxicological data is not always available for every laboratory chemical, the available Safety Data Sheets (SDS) for this compound and its structural analogs indicate several potential hazards that mandate its classification as chemical waste.[1][2]

Disposal as general refuse or via drain is strictly prohibited.[3][4] The primary risks associated with this compound necessitate handling it as a regulated chemical waste stream.[5]

Hazard Classification & Chemical Profile
Chemical Name (2,4-Dimethoxyphenyl)(phenyl)methanone
Molecular Formula C₁₅H₁₄O₃[6]
Physical State Solid, Crystal - Powder
Potential Health Effects May be harmful if inhaled or swallowed.[5] May cause irritation to the respiratory tract, skin, and eyes.[1][2][5]
Primary Disposal Route Licensed Hazardous Waste Contractor
Regulatory Framework Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[3]

Part 2: The Core Protocol - Step-by-Step Disposal Workflow

The following procedure outlines the self-validating system for the safe disposal of (2,4-Dimethoxyphenyl)(phenyl)methanone from the point of generation to its final collection. The causality behind segregating and labeling is to ensure that waste streams are never mixed inappropriately, preventing dangerous reactions and enabling the disposal facility to process the material safely and legally.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the waste chemical, ensure you are wearing appropriate PPE. This is your primary defense against accidental exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use.[7]

  • Eye Protection: Use safety glasses or goggles approved under standards such as NIOSH (US) or EN 166 (EU).[7][8]

  • Body Protection: A standard laboratory coat is required.[9]

Step 2: Waste Characterization and Segregation

Proper segregation is critical to prevent chemical accidents and ensure compliant disposal.

  • Identify as Solid Waste: This compound is a solid. It must not be mixed with liquid waste streams (e.g., solvents).

  • Categorize as Non-Halogenated: (2,4-Dimethoxyphenyl)(phenyl)methanone does not contain halogens. It should be placed in a waste stream designated for non-halogenated organic solids.

  • Segregate Incompatibles: Store this waste away from strong oxidizing agents.[5] Incompatible materials must be physically separated to prevent reactions.[10][11]

Step 3: Selecting the Appropriate Waste Container

The integrity of the waste container is essential for safe storage and transport.

  • Compatibility: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically suitable.

  • Condition: The container must be in good condition, free from leaks, cracks, or rust.[12]

  • Closure: The container must have a secure, tightly-fitting lid. It must be kept closed at all times except when adding waste.[10][12]

Step 4: Accurate and Compliant Labeling

Labeling is a key regulatory requirement and a critical safety communication tool. The container must be labeled as soon as the first particle of waste is added.

  • Mandatory Wording: The label must clearly state the words "Hazardous Waste".[12]

  • Full Chemical Name: Write the full chemical name: "(2,4-Dimethoxyphenyl)(phenyl)methanone". Do not use abbreviations, acronyms, or chemical formulas.[3]

  • Generator Information: Include the name of the Principal Investigator, the laboratory room number, and the date the waste accumulation began.[3]

Step 5: On-Site Storage and Accumulation

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).

  • Location: The SAA should be away from sinks or floor drains.[9]

  • Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential spills.[12]

  • Volume Limits: Adhere to institutional and regulatory limits for the amount of waste that can be stored in an SAA.

Step 6: Arranging Final Disposal

Laboratory personnel are not authorized to transport hazardous waste off-site.

  • Contact EHS: When the container is full or the accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste manager to schedule a pickup.[3][9]

  • Manifest System: The EHS department will handle the creation of a hazardous waste manifest, a legal document that tracks the waste from your facility to its final treatment, storage, or disposal facility (TSDF).[13][14]

G cluster_prep Phase 1: Preparation cluster_contain Phase 2: Containment & Identification cluster_storage Phase 3: On-Site Management cluster_disposal Phase 4: Final Disposition gen Waste Generation (Unwanted Reagent) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) gen->ppe char Step 2: Characterize & Segregate (Solid, Non-Halogenated) ppe->char cont Step 3: Select Container (Compatible, Good Condition, Sealed) char->cont label_waste Step 4: Label Container ('Hazardous Waste', Full Name, Date) cont->label_waste store Step 5: Store in SAA (Secondary Containment) label_waste->store pickup Step 6: Schedule Pickup (Contact EHS/Waste Manager) store->pickup manifest EHS Prepares Manifest pickup->manifest transport Licensed Contractor Transports Waste manifest->transport tsdf Final Disposal at TSDF transport->tsdf

Disposal Workflow for (2,4-Dimethoxyphenyl)(phenyl)methanone.

Part 3: Emergency Protocol - Spill Management

In the event of an accidental spill, a calm and methodical response is crucial. The following steps apply to small, manageable spills of solid (2,4-Dimethoxyphenyl)(phenyl)methanone.

  • Ensure Safety: Alert personnel in the immediate area and ensure the spill area is well-ventilated.

  • Avoid Raising Dust: Do not use a dry brush for cleanup as this can create airborne dust.[1]

  • Contain and Collect: Gently sweep or scoop the spilled solid material.[1]

  • Dispose: Place the collected material into your pre-labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and plenty of water.[1]

  • Report: Report the incident to your laboratory supervisor or EHS department according to institutional policy.

References

  • Safety Data Sheet. (n.d.).
  • Chemically hazardous waste. (n.d.). Environmental Science Center - University of Tokyo.
  • SAFETY DATA SHEET. (2023, March 4). Tokyo Chemical Industry.
  • SAFETY DATA SHEET. (2010, October 26). Fisher Scientific.
  • (2,4-diaminopyrimidin-5-yl)(3,4,5- trimethoxyphenyl)-methanone Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & Healthcare.
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety - Case Western Reserve University.
  • Benzophenone Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare.
  • MSDS - Safety Data Sheet. (n.d.).
  • (2,4-Dimethoxyphenyl)(phenyl)methanone. (n.d.). PubChem.
  • Proper Disposal of Benzophenone Oxime: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • 2,4-DIMETHOXY ACETOPHENONE MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemicals India.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3).
  • Safety Data Sheet: Benzophenone. (n.d.). Carl ROTH.
  • EFLM TASK FORCE-GREEN LABS. (n.d.).
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  • SAFETY DATA SHEET. (2025, November 27). Tokyo Chemical Industry.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). OSHA.
  • (2-ヒドロキシ-4-メトキシフェニル)(フェニル)メタノン. (2011, March 25). 職場のあんぜんサイト - 厚生労働省.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Safety data sheet: Benzophenone. (2025, March 10). Carl ROTH.
  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. (n.d.). Occupational Safety and Health Administration (OSHA).
  • OSHA Chemical Storage Requirements [2025 Guide]. (n.d.).
  • Proper Handling of Hazardous Waste Guide. (n.d.). US EPA.
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  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Campus Safety Division - Lehigh University.
  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. (n.d.). Cole-Parmer.
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Handling

Personal protective equipment for handling (2,4-Dimethoxyphenyl)(phenyl)methanone

As a Senior Application Scientist, establishing a rigorous, self-validating safety framework is critical when handling reactive organic building blocks. (2,4-Dimethoxyphenyl)(phenyl)methanone (commonly referred to as 2,4...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety framework is critical when handling reactive organic building blocks. (2,4-Dimethoxyphenyl)(phenyl)methanone (commonly referred to as 2,4-Dimethoxybenzophenone) is a lipophilic, solid crystalline powder widely utilized in synthetic chemistry and drug development[1][2].

Because this compound is handled as a fine powder, the primary operational risks are aerosolization during transfer and transdermal absorption if dissolved in organic solvents. This guide provides a field-proven, causality-driven approach to Personal Protective Equipment (PPE), operational workflows, and disposal.

Physicochemical & Hazard Profile

Before selecting PPE, we must define the physical and hazard parameters of the target compound. The data below dictates our engineering controls and protective strategies[1][3][4].

Table 1: Quantitative & Hazard Profile of (2,4-Dimethoxyphenyl)(phenyl)methanone

ParameterValue / Specification
Chemical Name (2,4-Dimethoxyphenyl)(phenyl)methanone
CAS Number 3555-84-8
Molecular Weight 242.27 g/mol
Physical State Solid / Crystalline Powder
Solubility Soluble in ethanol, acetone; insoluble in water
GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H335 (STOT SE 3 - Respiratory)

Personal Protective Equipment (PPE) Matrix & Causality

Listing PPE is insufficient; understanding why a specific barrier is chosen ensures compliance and prevents catastrophic exposure. Standard laboratory latex gloves and safety glasses are inadequate for this compound.

Table 2: PPE Requirements & Mechanistic Causality

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Nitrile gloves (≥0.11 mm thickness)Benzophenone derivatives are highly lipophilic and soluble in common lab solvents[2]. Nitrile provides superior chemical resistance against solvent-mediated transdermal absorption compared to latex.
Eye Protection Tight-fitting chemical safety gogglesThe compound is a Category 2 Eye Irritant[3]. Standard safety glasses have lateral gaps; tight-fitting goggles prevent micro-dust ingress generated by static repulsion during weighing.
Respiratory 4 maskMechanical agitation generates airborne particulates causing respiratory tract irritation (H335)[4]. A particulate respirator filters out aerosolized micro-particles.
Body Protection Flame-retardant lab coatProtects street clothing from particulate accumulation. Must be fully buttoned to prevent skin exposure to the forearms.

Operational Workflow: Safe Weighing & Transfer Protocol

Handling fine powders requires an environment that mitigates static electricity and controls air drafts.

Step-by-Step Methodology:

  • Environmental Control: Conduct all open-container handling inside a certified chemical fume hood.

    • Validation Check: Verify the fume hood face velocity is between 0.4–0.6 m/s. This velocity is sufficient to capture fine dust without causing turbulent disruption of the powder on the analytical balance.

  • PPE Verification: Don nitrile gloves, lab coat, and tight-fitting safety goggles.

    • Validation Check: Inspect gloves for micro-tears by trapping air and applying pressure before donning.

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the weighing spatula and weigh boat.

    • Causality: Benzophenone powders accumulate static charge, leading to electrostatic repulsion, loss of material, and contamination of the workspace.

  • Material Transfer: Slowly transfer the powder using a micro-spatula. Keep the source container as close to the weigh boat as possible to minimize the drop height.

    • Validation Check: The balance reading should stabilize within 3 seconds; continuous drift indicates micro-spills or air draft interference.

  • Decontamination: Wipe down the balance and spatulas with an appropriate organic solvent (e.g., ethanol or isopropanol) followed by water.

HandlingWorkflow A 1. Environmental Control Verify Hood Velocity B 2. PPE Verification Don Nitrile & Goggles A->B C 3. Static Mitigation Neutralize Weigh Boat B->C D 4. Material Transfer Perform Weighing C->D E 5. Decontamination Solvent Wipe Down D->E

Workflow for the safe weighing and transfer of (2,4-Dimethoxyphenyl)(phenyl)methanone.

Emergency Response & Spill Management

In the event of a powder spill outside of the fume hood, immediate containment is required to prevent laboratory-wide aerosolization[4][5].

Step-by-Step Methodology:

  • Isolation: Immediately halt operations, step back from the spill, and isolate the zone.

  • PPE Escalation: If the spill is significant or outside the fume hood, upgrade to a NIOSH-approved N95/P100 particulate respirator before approaching the spill[5].

  • Containment: Surround the powder spill with damp paper towels.

    • Causality: Wetting the perimeter prevents the aerosolization of fine particulates during the sweeping process.

  • Collection: Use a non-sparking, anti-static scoop to collect the material. Do not dry sweep , as this will force the irritant into the breathing zone.

    • Validation Check: Ensure no visible powder residue remains under direct light.

  • Surface Neutralization: Wash the affected area with soapy water, then wipe with ethanol to remove any residual lipophilic compound.

SpillResponse S1 Spill Detected Isolate Area S2 Assess Risk Escalate PPE (Respirator) S1->S2 S3 Containment Dampen Perimeter S2->S3 S4 Collection Anti-static Scoop S3->S4 S5 Surface Cleaning Solvent & Soap Wash S4->S5

Step-by-step emergency spill response logic for solid benzophenone derivatives.

Disposal Plan

Improper disposal of benzophenone derivatives can lead to environmental contamination and regulatory fines.

  • Segregation: Do not mix with aqueous waste. As an organic compound, unreacted powder must be disposed of in a designated "Non-Halogenated Organic Solid Waste" container[4]. If dissolved in a solvent during an experiment, route the liquid to a "Non-Halogenated Solvent Waste" carboy.

  • PPE Disposal: Gloves, weigh boats, and paper towels contaminated with the powder must be treated as hazardous solid waste. Place them in a sealable chemical waste bag before transferring to the main solid waste drum.

  • Validation Check: Ensure the waste container is tightly sealed and clearly labeled with the chemical name, CAS number (3555-84-8), and the GHS Exclamation Mark pictogram to comply with OSHA/EPA regulations.

References

  • ZFCosmate - Benzophenone Chemical Properties & Hazards[Link]

Sources

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